molecular formula C22H22BrN3O5 B1667655 AT-130

AT-130

Cat. No.: B1667655
M. Wt: 488.3 g/mol
InChI Key: OQIUTYABZMBBME-FMQUCBEESA-N
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Description

AT-130 is a HBV virus inhibitor. This compound has improved potency of IC50 of 0.13 μM and reduced toxicity in the HepAD38 cell line. This compound blocks HBV replication at the level of viral RNA packaging. this compound could be a potential alternative agent for HCV treatment.

Properties

IUPAC Name

N-[(E)-1-bromo-1-(2-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O5/c1-31-18-8-4-3-7-17(18)19(23)20(22(28)25-13-5-2-6-14-25)24-21(27)15-9-11-16(12-10-15)26(29)30/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,24,27)/b20-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIUTYABZMBBME-FMQUCBEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C(=C(/C(=O)N2CCCCC2)\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AMT-130 for Huntington's Disease: A Technical Overview of its Mechanism of Action and Clinical Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Huntington's disease (HD) is a fatal, inherited neurodegenerative disorder characterized by progressive motor, cognitive, and psychiatric decline. It is caused by a mutation in the huntingtin gene (HTT), leading to the production of a toxic mutant huntingtin protein (mHTT). AMT-130, an investigational gene therapy developed by uniQure, represents a promising therapeutic strategy aimed at modifying the course of this devastating disease. This technical guide provides an in-depth analysis of AMT-130's mechanism of action, supported by a summary of key preclinical and clinical data, detailed experimental protocols, and visual representations of its biological and procedural pathways.

Core Mechanism of Action: RNA Interference-Mediated Gene Silencing

AMT-130 is a one-time administered gene therapy designed to non-selectively lower the production of both the huntingtin (HTT) and mutant huntingtin (mHTT) proteins in the brain.[1] The therapeutic is composed of two primary components:

  • AAV5 Vector: A non-disease-causing adeno-associated virus serotype 5 vector that serves as the delivery vehicle. The AAV5 vector is particularly effective at targeting neuronal tissues.[2]

  • Artificial microRNA (miRNA): An artificial microRNA specifically designed to silence the huntingtin gene, leveraging uniQure's proprietary miQURE™ silencing technology.

The mechanism of action unfolds through the following steps:

  • Delivery and Transduction: AMT-130 is administered directly into the striatum (caudate and putamen), the brain region most affected by Huntington's disease, via a neurosurgical procedure.[3] The AAV5 vector binds to neuron cell-surface receptors and is internalized.[2]

  • Nuclear Translocation and Uncoating: The viral vector is transported into the nucleus of the neuron, where it degrades, releasing the miHTT transgene.[2]

  • Transcription and Processing: The miHTT transgene is expressed and processed by the cell's endogenous RNA interference machinery. This involves the creation of a hairpin-structured precursor of the microRNA.[2]

  • Cytoplasmic Transport and Maturation: The precursor miHTT is transported to the cytoplasm and further processed into its final, mature form.[2]

  • RISC Formation and mRNA Targeting: The mature miHTT binds to the HTT messenger RNA (mRNA). This RNA duplex is then recognized by the RNA-induced silencing complex (RISC).[2]

  • mRNA Cleavage and Reduced Protein Expression: The RISC complex cleaves the HTT mRNA, leading to its degradation and thereby suppressing the translation of both huntingtin and mutant huntingtin proteins.[2]

This non-selective knockdown of the huntingtin gene aims to inhibit the production of the toxic mHTT protein and its exon-1 isoform.

AMT130_Mechanism_of_Action AMT-130 Mechanism of Action cluster_neuron Neuron cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AAV5_uncoating AAV5 Uncoating & miHTT Transgene Release miHTT_transcription miHTT Transcription AAV5_uncoating->miHTT_transcription pre_miHTT pre-miHTT miHTT_transcription->pre_miHTT mature_miHTT Mature miHTT pre_miHTT->mature_miHTT RISC RISC Complex mature_miHTT->RISC RISC_mRNA_complex RISC-miHTT-mRNA Complex RISC->RISC_mRNA_complex HTT_mRNA HTT mRNA HTT_mRNA->RISC_mRNA_complex protein_translation Protein Translation HTT_mRNA->protein_translation mRNA_cleavage HTT mRNA Cleavage RISC_mRNA_complex->mRNA_cleavage HTT_protein Reduced HTT & mHTT Protein mRNA_cleavage->HTT_protein Inhibition protein_translation->HTT_protein AMT130 AMT-130 (AAV5-miHTT) AMT130->AAV5_uncoating Transduction

AMT-130 Mechanism of Action in a Neuron.

Quantitative Data from Clinical and Preclinical Studies

Preclinical Data

Preclinical studies in transgenic HD animal models demonstrated that AMT-130 was safe and well-tolerated following intra-striatal administration.[4] These studies showed that a 25%-75% reduction in mHTT in the brains of these models led to improvements in neuropathology, motor function, and survival.[4] Bioanalytical modeling was used to extrapolate the human equivalent dose (HED) required to achieve a 75% lowering of mHTT in the striatum and 50% in the frontal cortex, which was determined to be 6x10¹³ AMT-130 genome copies per brain in a single administration.[4] Further preclinical data from a transgenic pig model, which has similarities to the human brain, supported the advancement of AMT-130 into clinical trials.[5]

Clinical Trial Data (Phase I/II)

The Phase I/II clinical trial of AMT-130 enrolled patients with early manifest Huntington's disease. The study evaluated a low dose and a high dose of AMT-130 against an imitation (sham) surgery control group.

Table 1: Key Efficacy Outcomes at 36 Months (High-Dose Group vs. External Control)

MetricMeasurementResultStatistical Significance
Primary Endpoint Composite Unified Huntington's Disease Rating Scale (cUHDRS)75% slowing of disease progressionp=0.003
Key Secondary Endpoint Total Functional Capacity (TFC)60% slowing of disease progressionp=0.033
Other Endpoints Symbol Digit Modalities Test (SDMT)88% slower decline in processing speedNot Stated
Stroop Word Reading Test (SWRT)113% slower decline in word recognition and processingNot Stated
Total Motor Score (TMS)59% slower decline in motor abilitiesPositive trend, not statistically confirmed

Data is based on a comparison to a propensity score-matched external control group.[1]

Table 2: Safety and Tolerability

FindingDetails
Overall Profile Generally well-tolerated with a manageable safety profile at both doses.
Common Adverse Events Most common adverse events were related to the administration procedure and all resolved. These included headache and pain associated with the procedure.[6]
Serious Adverse Events No new drug-related serious adverse events were observed since December 2022 as of the June 30, 2025 data cutoff.

Experimental Protocols

Phase I/II Clinical Trial Design

The first-in-human Phase I/II study of AMT-130 was a multicenter, randomized, double-blind, sham-controlled trial designed to establish safety and proof-of-concept.[7][8]

  • Participants: The U.S. study enrolled 26 patients with early manifest Huntington's disease.

  • Randomization: Patients were randomized to receive either a low dose of AMT-130, a high dose of AMT-130, or an imitation (sham) surgery.

  • Study Periods: The trial consists of a blinded 12-month core study period, followed by an unblinded long-term follow-up of treated patients for five years.

  • Cohorts: The study has enrolled multiple cohorts, including those to evaluate both low and high doses, a cohort exploring both doses in combination with immunosuppression, and a fourth cohort to evaluate the high dose in patients with lower striatal volumes.[7]

Administration Protocol

AMT-130 is administered as a single, one-time treatment.

  • Procedure: The administration is performed via MRI-guided, convection-enhanced stereotactic neurosurgical delivery.[8]

  • Target: The gene therapy is delivered directly into the striatum, specifically the caudate and putamen.[3]

  • Surgical Details: This involves the drilling of two to six small holes in the skull to allow for the placement of a micro-catheter for administration.

  • Anesthesia: The procedure is conducted under general anesthesia.

AMT130_Experimental_Workflow AMT-130 Phase I/II Clinical Trial Workflow cluster_screening Patient Screening & Enrollment cluster_randomization Randomization cluster_procedure Treatment Procedure cluster_followup Follow-up Patient_Population Early Manifest HD Patients Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Population->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization Informed_Consent->Randomization Low_Dose Low-Dose AMT-130 Randomization->Low_Dose High_Dose High-Dose AMT-130 Randomization->High_Dose Sham_Surgery Imitation (Sham) Surgery Randomization->Sham_Surgery General_Anesthesia General Anesthesia Low_Dose->General_Anesthesia High_Dose->General_Anesthesia Sham_Surgery->General_Anesthesia Imitation Procedure MRI_Guidance MRI-Guided Stereotactic Procedure General_Anesthesia->MRI_Guidance Administration Intra-striatal Administration (Caudate & Putamen) MRI_Guidance->Administration Blinded_Followup 12-Month Blinded Core Study Administration->Blinded_Followup Unblinded_Followup Unblinded Long-Term Follow-up (5 Years) Blinded_Followup->Unblinded_Followup Assessments Safety, Efficacy, and Biomarker Assessments Unblinded_Followup->Assessments

High-level workflow of the AMT-130 Phase I/II clinical trial.

Regulatory Status and Future Outlook

AMT-130 has received several key designations from the U.S. Food and Drug Administration (FDA), including Orphan Drug, Fast Track, Regenerative Medicine Advanced Therapy (RMAT), and Breakthrough Therapy designations. While promising 36-month data were announced in September 2025, uniQure reported in November 2025 that the FDA indicated the current Phase I/II data with an external control may not be sufficient to support a Biologics License Application (BLA) for accelerated approval.[9] The company is currently in discussions with the FDA to determine the path forward.[9]

Conclusion

AMT-130's mechanism of action, centered on AAV-mediated delivery of a huntingtin-silencing microRNA, represents a significant advancement in the potential treatment of Huntington's disease. The therapy has demonstrated a manageable safety profile and promising efficacy signals in its Phase I/II clinical trial, notably a significant slowing of disease progression in the high-dose group. Despite recent regulatory hurdles, the data from the AMT-130 program provide a strong rationale for the continued development of gene therapies for neurodegenerative disorders. Further investigation and collaboration with regulatory agencies will be crucial in determining the future of this potentially disease-modifying therapy.

References

preclinical data on AMT-130 efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Preclinical Efficacy of AMT-130

This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of AMT-130, a gene therapy candidate for Huntington's disease (HD). The information is intended for researchers, scientists, and drug development professionals, offering detailed insights into the quantitative outcomes, experimental methodologies, and the underlying mechanism of action.

Introduction to AMT-130

AMT-130 is an investigational gene therapy that utilizes an adeno-associated virus serotype 5 (AAV5) vector to deliver a specially designed microRNA (miRNA) targeting the human huntingtin (HTT) gene. The primary therapeutic goal is to suppress the production of the mutant huntingtin protein (mHTT), which is the root cause of Huntington's disease, by non-selectively lowering both mutant and normal huntingtin protein levels.[1] The therapy is designed for a one-time, direct administration to the brain, specifically targeting the striatum (caudate and putamen), regions significantly affected by HD.[2]

Mechanism of Action

AMT-130 employs an RNA interference (RNAi) mechanism to inhibit HTT protein production. The AAV5 vector delivers a DNA cassette that codes for the engineered miRNA (miHTT) into neuronal cells.[3] Once expressed, this miHTT is processed by the cell's endogenous RNAi machinery and binds to the messenger RNA (mRNA) of the huntingtin gene. This binding leads to the cleavage and subsequent degradation of the HTT mRNA, thereby reducing the translation of the huntingtin protein.[3]

AMT-130 Mechanism of Action cluster_neuron Neuron AAV5 1. AAV5-miHTT vector binds to neuron surface Internalization 2. Vector is internalized AAV5->Internalization Nucleus 3. Vector traffics to the nucleus and uncoats Internalization->Nucleus Transcription 4. miHTT transgene is transcribed Nucleus->Transcription Processing1 5. Pre-miHTT is processed in nucleus Transcription->Processing1 Cytoplasm 6. Pre-miHTT exported to cytoplasm Processing1->Cytoplasm Processing2 7. Further processing to mature miHTT Cytoplasm->Processing2 RISC 8. Mature miHTT binds to RISC complex Processing2->RISC Binding 9. miHTT-RISC complex binds to HTT mRNA RISC->Binding Cleavage 10. HTT mRNA is cleaved Binding->Cleavage Degradation 11. HTT mRNA is degraded Cleavage->Degradation Suppression 12. Huntingtin protein production is suppressed Degradation->Suppression

Caption: Mechanism of action for AMT-130 mediated huntingtin protein suppression.

Quantitative Preclinical Efficacy Data

AMT-130 has been evaluated in several preclinical models, including human patient-derived cells, mouse models, and large animal models like minipigs and non-human primates. The data consistently demonstrate a significant and durable reduction of the huntingtin protein.

Table 1: Huntingtin Protein Reduction in In Vitro and Rodent Models
Model SystemBrain Region/Cell TypeDoseTimepointHTT Reduction (%)Citation(s)
Patient-Derived Neuronal Cells-Single Dose-68% (mHTT)[4],[5]
Humanized Mouse ModelStriatumHigh Dose7 MonthsUp to 92%[4]
Humanized Mouse ModelCortexHigh Dose7 MonthsUp to 64%[4]
Table 2: Huntingtin Protein Reduction in Large Animal Models
Model SystemBrain RegionTimepointmHTT Reduction (%)Citation(s)
Transgenic HD MinipigPutamen12 Months85%[5]
Transgenic HD MinipigCaudate12 Months80%[5]
Transgenic HD MinipigAmygdala12 Months78%[5]
Transgenic HD MinipigThalamus12 Months56%[5],[2]
Transgenic HD MinipigCerebral Cortex12 Months44%[5],[2]
Transgenic HD MinipigCerebrospinal Fluid (CSF)24 MonthsUp to 30%[2]
Table 3: Neuropathological and Functional Outcomes in Mouse Models
Outcome MeasureModelResultCitation(s)
Striatal VolumeHumanized Mouse ModelDose-dependent increase, preventing atrophy.[4]
Hippocampal VolumeHumanized Mouse ModelSignificant prevention of volume loss at high dose.[2]
Corpus Callosum VolumeHumanized Mouse ModelNo significant impact on atrophy.[4]
Cognitive FunctionHumanized Mouse ModelDose-dependent restoration of preference for a known object in a novel location.[4]
Survival and Motor FunctionHD Mouse ModelsImprovement observed with 25-75% mHTT lowering.[6]

Experimental Protocols

The preclinical evaluation of AMT-130 involved a series of well-defined studies to assess its safety, biodistribution, and efficacy.

Animal Models
  • Humanized Mouse Model: These mice are genetically engineered to express the human huntingtin gene, providing a relevant model to study the effects of a human-specific therapy.[4]

  • Transgenic HD Minipig: This large animal model is crucial for assessing biodistribution and efficacy in a brain size and structure more comparable to humans. The model expresses a fragment of the mutant human HTT gene.[5][7][8]

  • Non-Human Primates (NHPs) and Rats: These models were primarily used for Good Laboratory Practice (GLP) toxicology and safety studies, as well as to evaluate the biodistribution of the AAV5 vector.[5][9][10]

Administration Protocol

The administration protocol was designed to be clinically translatable.

  • Procedure: A single administration of AMT-130 was delivered directly into the striatum (caudate and putamen).[2]

  • Technique: MRI-guided convection-enhanced delivery (CED) was used to maximize the distribution of the vector within the target brain regions.[2][5] This neurosurgical procedure is standard for direct-to-brain infusions.

Preclinical Experimental Workflow cluster_planning Phase 1: Planning & Dose Finding cluster_execution Phase 2: In-Vivo Execution cluster_analysis Phase 3: Analysis Model Animal Model Selection (Mouse, Minipig, NHP) HED Human Equivalent Dose (HED) Extrapolation from Models Model->HED Admin AMT-130 Administration (MRI-guided Stereotactic Injection) HED->Admin Behavior Functional/Behavioral Tests (e.g., Rotarod, Cognition) Admin->Behavior Imaging In-Vivo Imaging (e.g., MRI for brain volume) Admin->Imaging Sacrifice Scheduled Sacrifice (e.g., 6, 12, 24 months) Admin->Sacrifice Control Control Group (Sham Surgery/Placebo) Control->Behavior Control->Imaging Control->Sacrifice Biochem Biochemical Analysis (HTT levels in tissue/CSF) Sacrifice->Biochem Histo Histopathology & Safety (Toxicity Assessment) Sacrifice->Histo

Caption: Generalized workflow for preclinical evaluation of AMT-130.
Efficacy and Safety Assessment

  • Biodistribution Analysis: Vector DNA and miHTT transgene expression were measured in various brain regions to confirm the spread of the therapy from the injection site.[5]

  • HTT Protein Quantification: Levels of mHTT and total HTT were measured in brain tissue homogenates and cerebrospinal fluid (CSF) using techniques such as immunoassays.[5][7]

  • Neuropathology: Brain tissue was examined for signs of toxicity, inflammation, and changes in neuronal health. Volumetric MRI was used to assess atrophy in key brain regions.[4][6]

  • Functional Assessment: In mouse models, motor coordination was evaluated using the rotarod test, and cognitive function was assessed through behavioral tests like the novel object recognition task.[4]

  • Safety Studies: Comprehensive GLP toxicology studies were conducted in rats and non-human primates to establish a safety profile for AMT-130, which showed the treatment was well-tolerated.[5][6]

Summary and Conclusion

The preclinical data for AMT-130 provide a strong foundation for its clinical development. Studies across multiple relevant animal models have consistently demonstrated that a one-time, direct-to-brain administration of AMT-130 leads to widespread and sustained lowering of the huntingtin protein in key brain regions affected by Huntington's disease. This target engagement was associated with positive downstream effects, including the prevention of brain atrophy and improvements in functional outcomes in animal models. The safety profile established in these studies has supported the progression of AMT-130 into human clinical trials.[11][12]

References

The Development of AMT-130: A Gene Therapy for Huntington's Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder characterized by progressive motor, cognitive, and psychiatric decline. The disease is caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of a mutant huntingtin protein (mHTT) with a polyglutamine expansion. AMT-130 is an investigational gene therapy developed by uniQure, designed to slow the progression of HD by targeting the root cause of the disease. This technical guide provides a comprehensive overview of the discovery and development of AMT-130, with a focus on its mechanism of action, preclinical evaluation, and clinical trial results.

Mechanism of Action: The miQURE™ Platform

AMT-130 utilizes uniQure's proprietary miQURE™ gene silencing platform. This technology employs an adeno-associated virus serotype 5 (AAV5) vector to deliver an artificial microRNA (miRNA) that is specifically designed to target and degrade the messenger RNA (mRNA) of the huntingtin gene. This process, known as RNA interference, leads to a reduction in the production of both the wild-type and the mutant huntingtin proteins. The non-selective knockdown of both forms of the huntingtin protein is a key feature of AMT-130's therapeutic strategy.

The AAV5 vector was chosen for its neurotropic properties and has been shown to effectively transduce cells in the brain.[1] The artificial miRNA is designed for efficient processing by the endogenous RNAi machinery, leading to potent and sustained silencing of the target gene.[1]

Caption: Mechanism of action of AMT-130.

Preclinical Development

The efficacy and safety of AMT-130 were evaluated in various preclinical models of Huntington's disease, including humanized mouse models and a transgenic minipig model.

Animal Models and Efficacy Studies

In a humanized mouse model of HD, a single administration of AMT-130 resulted in a dose-dependent and sustained reduction of mHTT in the brain.[2] This reduction in mHTT was associated with an improvement in motor function and a delay in the progression of the disease phenotype.[2]

A study in a transgenic minipig model of HD, which has a brain size and complexity more similar to humans, also demonstrated a significant, dose-dependent reduction in mHTT levels in the brain following a single administration of AMT-130.[3]

Experimental Protocols: Preclinical
  • AAV5-miHTT Vector Construction: The AAV5 vector carrying the artificial microRNA targeting the human HTT gene (AAV5-miHTT) was constructed using standard molecular biology techniques. The specific sequence of the artificial microRNA and the promoter driving its expression are proprietary to uniQure.

  • Animal Models:

    • Humanized Mouse Model: Mice carrying a human HTT gene with a pathogenic CAG repeat expansion were used to assess the in vivo efficacy of AMT-130.[2]

    • Transgenic Minipig Model: A transgenic minipig model of HD was utilized for its anatomical and physiological similarities to the human brain, allowing for a more translationally relevant assessment of vector distribution and efficacy.[3]

  • Stereotactic Neurosurgical Delivery: In both animal models, AMT-130 was administered directly to the striatum (caudate and putamen) via stereotactic neurosurgery. This technique allows for precise delivery of the gene therapy to the brain regions most affected in HD.

  • Behavioral Assessments: A battery of behavioral tests was used to assess motor and cognitive function in the animal models, including tests for motor coordination, balance, and cognitive performance.

  • Neuropathological Analysis: Post-mortem brain tissue was analyzed to assess the distribution of the AAV5 vector, the extent of mHTT lowering, and the impact on neuropathological markers of HD.

Clinical Development: Phase I/II Trials

AMT-130 is currently being evaluated in two Phase I/II clinical trials: a randomized, sham-controlled study in the United States (NCT04120493) and an open-label study in Europe (NCT05243017).[4]

Study Design

The U.S. study is a randomized, double-blind, sham-controlled trial designed to assess the safety and efficacy of a single administration of AMT-130 in adults with early manifest Huntington's disease.[4] Participants were randomized to receive either a low dose or a high dose of AMT-130, or a sham surgery.[4] The European study is an open-label trial evaluating the same doses of AMT-130.

Patient Population

The trials enrolled adult patients with a confirmed diagnosis of early manifest Huntington's disease. Key inclusion criteria included a specific range of scores on the Unified Huntington's Disease Rating Scale (UHDRS) Total Functional Capacity (TFC) scale and a defined number of CAG repeats in the HTT gene.[2]

Administration

AMT-130 is administered as a one-time treatment via MRI-guided stereotactic neurosurgery directly into the striatum (caudate and putamen). This procedure involves drilling small holes in the skull to allow for the precise infusion of the gene therapy.

Experimental Protocols: Clinical
  • MRI-Guided Stereotactic Neurosurgery: The administration of AMT-130 is performed under general anesthesia. MRI is used to guide the placement of a catheter into the striatum for the infusion of the gene therapy. The use of real-time or near-real-time imaging allows for precise targeting and monitoring of the infusion.[5][6]

  • Mutant Huntingtin (mHTT) Quantification: Levels of mHTT in the cerebrospinal fluid (CSF) are measured using highly sensitive immunoassays such as Single Molecule Counting (SMC), Meso Scale Discovery (MSD), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Neurofilament Light Chain (NfL) Quantification: NfL, a biomarker of neuro-axonal damage, is measured in the CSF and blood using the Simoa (Single Molecule Array) platform.

cluster_screening Screening & Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization LowDose Low Dose AMT-130 Randomization->LowDose HighDose High Dose AMT-130 Randomization->HighDose Sham Sham Surgery Randomization->Sham FollowUp Long-term Follow-up (up to 5 years) LowDose->FollowUp HighDose->FollowUp Sham->FollowUp Assessments Assessments: - UHDRS (cUHDRS, TFC, TMS) - Biomarkers (NfL, mHTT) - Imaging (MRI) FollowUp->Assessments

Caption: AMT-130 Phase I/II Clinical Trial Workflow.

Clinical Trial Results

Efficacy

As of the latest data cutoff, the high-dose group in the U.S. Phase I/II trial has shown a statistically significant slowing of disease progression at 36 months compared to a propensity score-matched external control group.

Table 1: Key Efficacy Endpoints at 36 Months (High-Dose Group vs. External Control)

EndpointMean Change from Baseline (AMT-130)Mean Change from Baseline (Control)Slowing of Progressionp-value
cUHDRS -0.38-1.5275%0.003
TFC -0.36-0.8860%0.033
TMS 2.014.8859%0.174
SDMT -0.44-3.7388%0.057
SWRT 0.88-6.98113%N/A

Data from uniQure press release, September 2025.

Biomarkers

In the high-dose group, cerebrospinal fluid neurofilament light (CSF NfL) levels showed a mean decrease of 8.2% from baseline at 36 months, suggesting a reduction in neurodegeneration.[7] Changes in CSF mHTT levels have been more variable and are considered less representative of the therapeutic effect in the targeted brain regions.[8]

Table 2: Biomarker Changes from Baseline

BiomarkerTimepointLow-Dose GroupHigh-Dose Group
CSF NfL 30 months-6.6%N/A
CSF NfL 18 monthsN/AFavorable trend vs. natural history
CSF NfL 36 monthsN/A-8.2%

Data from uniQure press releases, December 2023 and September 2025.[7][8]

Safety

AMT-130 has been generally well-tolerated at both low and high doses. The most common adverse events were related to the surgical procedure and have been transient.

Conclusion

AMT-130 represents a promising one-time gene therapy for Huntington's disease with the potential to slow disease progression. The use of the miQURE™ platform to non-selectively lower huntingtin protein levels is a novel therapeutic approach. Preclinical studies have demonstrated proof-of-concept, and the ongoing Phase I/II clinical trials have shown encouraging efficacy and safety data, particularly in the high-dose group. Further long-term follow-up and additional clinical studies will be crucial to fully elucidate the therapeutic potential of AMT-130 for patients with this devastating neurodegenerative disease.

References

AMT-130: A Technical Overview of its Mechanism and Impact on Huntingtin Protein Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AMT-130, a promising gene therapy for Huntington's Disease (HD). We will delve into its core mechanism of action, summarize key preclinical and clinical data on its effect on huntingtin protein levels, and provide detailed experimental protocols for the pivotal studies cited.

Introduction to Huntington's Disease and the Therapeutic Rationale for AMT-130

Huntington's Disease is an autosomal dominant neurodegenerative disorder characterized by the progressive loss of neurons, primarily in the striatum and cortex. The disease is caused by an expansion of a CAG trinucleotide repeat in the first exon of the huntingtin gene (HTT), leading to the production of a mutant huntingtin protein (mHTT) with an abnormally long polyglutamine tract. This mutant protein is prone to misfolding and aggregation, forming intracellular inclusions that are a hallmark of HD pathology and are believed to contribute to neuronal dysfunction and death.

AMT-130 is a gene therapy designed to suppress the production of both wild-type and mutant huntingtin protein. It consists of an adeno-associated virus serotype 5 (AAV5) vector that delivers a DNA cassette encoding an artificial microRNA (miRNA) specifically targeting HTT mRNA.[1][2][3] The non-selective knockdown of both forms of the huntingtin protein is the therapeutic strategy employed.[2]

Mechanism of Action

The mechanism of AMT-130 involves the delivery of a synthetic microRNA (miRNA) to target cells in the brain, leading to the degradation of huntingtin mRNA and a subsequent reduction in the production of the huntingtin protein.

AMT-130 Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Target Neuron cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAV5 AMT-130 (AAV5 Vector) Endosome Endosome AAV5->Endosome Endocytosis AAV5_uncoated AAV5 Genome (ssDNA) Endosome->AAV5_uncoated Uncoating RISC RNA-Induced Silencing Complex (RISC) HTT_mRNA Huntingtin mRNA RISC->HTT_mRNA miRNA-mediated targeting Degradation mRNA Degradation HTT_mRNA->Degradation No_HTT Reduced Huntingtin Protein Production Degradation->No_HTT Transcription Transcription AAV5_uncoated->Transcription pri_miRNA pri-miRNA Transcription->pri_miRNA Drosha Drosha/DGCR8 pri_miRNA->Drosha pre_miRNA pre-miRNA Drosha->pre_miRNA pre_miRNA->RISC Export & Dicer Processing

Figure 1: AMT-130's mechanism of action within a target neuron.

Quantitative Data on Huntingtin Protein Reduction

Preclinical Studies

Preclinical investigations in various animal models have demonstrated the dose-dependent efficacy of AMT-130 in reducing mHTT levels.

Animal ModelBrain RegionDoseTime PointmHTT Reduction (%)Reference
Humanized Mouse Model StriatumHigh Dose7 monthsUp to 92%[4]
CortexHigh Dose7 monthsUp to 64%[4]
Minipig Model Striatum1.2E+13 gc/animal12 months30% to >75%[5]
CSF1.2E+13 gc/animal6-12 months25% to 30%[6]
Clinical Trials (Phase I/II - NCT04120493)

The ongoing Phase I/II clinical trials are assessing the safety and efficacy of AMT-130 in patients with early manifest Huntington's Disease.

CohortAnalyteTime PointMean Reduction (%)RangeReference
Low-Dose CSF mHTT12 months53.8%-77% to -41%[1][7]
High-Dose CSF NfL36 months8.2% (vs. controls)-[8]

Experimental Protocols

AMT-130 Vector Production

The AMT-130 vector is a recombinant adeno-associated virus serotype 5 (AAV5) produced using a baculovirus-based manufacturing platform.[9] The vector carries a DNA cassette that encodes an artificial microRNA designed to target human HTT mRNA.[9]

Animal Studies
  • Humanized Mouse Model (Hu128/21): These mice express a full-length human HTT gene with an expanded CAG repeat. AMT-130 was administered via a single intrastriatal injection.[10]

  • Minipig Model (Libechov Transgenic): This large animal model was utilized to assess biodistribution and long-term efficacy. AMT-130 was administered bilaterally into the caudate and putamen.[1]

Clinical Trial Protocol (NCT04120493)

A Phase I/II, multicenter, randomized, double-blind, sham-controlled study to evaluate the safety and proof-of-concept of AMT-130 in adults with early manifest Huntington's Disease.[11][12]

  • Patient Population: Adults aged 25-65 with a confirmed diagnosis of early manifest HD (Unified Huntington's Disease Rating Scale [UHDRS] Total Functional Capacity [TFC] score of 9-13) and a HTT gene expansion of ≥40 CAG repeats.[13][14]

  • Administration: A single, MRI-guided, convection-enhanced stereotactic neurosurgical delivery of AMT-130 directly into the striatum (caudate and putamen).

  • Dosing: The trial includes a low-dose (6 x 1012 vector genomes) and a high-dose (6 x 1013 vector genomes) cohort.[6]

  • Primary Outcome: Safety and tolerability.

  • Exploratory Efficacy Measures:

    • Composite Unified Huntington's Disease Rating Scale (cUHDRS): A composite score combining measures of motor function (Total Motor Score), cognitive function (Symbol Digit Modalities Test, Stroop Word Reading), and functional capacity (Total Functional Capacity).[8][15]

    • Quantification of mHTT in Cerebrospinal Fluid (CSF): Ultrasensitive single-molecule counting (SMC) immunoassay is used to measure mHTT levels in CSF samples.[16][17][18]

    • Neurofilament Light Chain (NfL) in CSF: A biomarker of neuronal damage.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment AMT-130 Administration (Low or High Dose) Randomization->Treatment Treatment Arm Sham Sham Surgery Randomization->Sham Control Arm FollowUp Blinded 12-Month Follow-Up Treatment->FollowUp Sham->FollowUp LongTerm Unblinded Long-Term Follow-Up (5 Years) FollowUp->LongTerm Assessments Safety & Efficacy Assessments (cUHDRS, CSF mHTT, NfL) FollowUp->Assessments LongTerm->Assessments

References

initial safety and tolerability findings for AMT-130

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Initial Safety and Tolerability Findings for AMT-130

Introduction

AMT-130 is an investigational gene therapy developed by uniQure for the treatment of Huntington's disease (HD), a fatal, inherited neurodegenerative disorder.[1][2] The therapy is designed as a one-time treatment administered directly to the brain.[1][2][3] It consists of an adeno-associated virus serotype 5 (AAV5) vector that delivers a microRNA (miRNA) designed to silence the huntingtin (HTT) gene.[4] This approach aims to lower the production of the huntingtin protein, including its mutated form (mHTT), which is the underlying cause of Huntington's disease.[1][3] This document provides a detailed overview of the initial safety, tolerability, and exploratory efficacy findings from the pivotal Phase I/II clinical trials of AMT-130.

Safety and Tolerability Profile

Across the Phase I/II clinical studies, AMT-130 has demonstrated a manageable safety profile and has been generally well-tolerated at both low and high doses.[5][6][7] As of the data cutoff of June 30, 2025, no new serious adverse events related to the drug have been reported since December 2022.[5][7]

The most frequently observed adverse events were associated with the neurosurgical administration procedure.[3][5][7] Importantly, all of these procedure-related adverse events have resolved.[3][5][7]

CategoryFindingCitation
Overall Assessment Generally well-tolerated with a manageable safety profile at both low and high doses.[5][6]
Serious Adverse Events No new drug-related serious adverse events have been observed since December 2022.[5][6]
Common Adverse Events The most common adverse events were related to the surgical administration procedure, all of which resolved.[3][5]

Clinical Efficacy Data (Exploratory Endpoints)

The pivotal Phase I/II study met its primary endpoint, with the high-dose group of AMT-130 showing a statistically significant slowing of disease progression compared to a propensity score-matched external control group derived from the Enroll-HD natural history dataset.[5][7] The findings below are based on 36 months of follow-up data.

Table 1: Key Efficacy Outcomes at 36 Months (High-Dose Group vs. External Control)
EndpointMeasureAMT-130 High-Dose Group (Mean Change from Baseline)External Control Group (Mean Change from Baseline)Slowing of Disease ProgressionP-valueCitations
Primary Endpoint Composite Unified Huntington's Disease Rating Scale (cUHDRS)-0.38-1.5275%p=0.003[5]
Key Secondary Endpoint Total Functional Capacity (TFC)-0.36-0.8860%p=0.033[5][6]
Cognitive Function Symbol Digit Modalities Test (SDMT)-0.44-3.7388%p=0.052[1][6]
Cognitive Function Stroop Word Reading Test (SWRT)Not specifiedNot specified113%N/A[1][3]
Biomarker Cerebrospinal Fluid Neurofilament Light Chain (CSF NfL)-8.2% (decrease from baseline)Not applicableFavorable TrendN/A[6]

Experimental Protocols

Phase I/II Clinical Trial Design

The evaluation of AMT-130 is being conducted through two multi-center, dose-escalating Phase I/II clinical studies in the U.S. and Europe.

  • Study Design: The U.S. study is a Phase I/II, randomized, double-blind, imitation (sham) surgery-controlled trial.[8][9][10] It consists of a 12-month blinded core study period, followed by an unblinded long-term follow-up for five years.[9]

  • Patient Population: The trials enrolled patients with early-manifest Huntington's disease.[9] In the U.S. study, a total of 26 patients were enrolled in the initial cohorts.

  • Dosing and Randomization: Participants were randomized into cohorts receiving either a low dose (6x10¹² vector genomes) or a high dose (6x10¹³ vector genomes) of AMT-130, or a sham surgery.[11]

    • Low-Dose Cohort: 6 patients treated, 4 control.

    • High-Dose Cohort: 10 patients treated, 6 control.

  • Intervention: Patients in the treatment arms received a single administration of AMT-130.[1] The therapy was delivered directly into the striatum (specifically the caudate and putamen nuclei) via an MRI-guided, convection-enhanced stereotactic neurosurgical procedure.[2]

  • Control: Patients in the control group underwent an imitation surgery where superficial holes were drilled into the skull, but no infusion was administered.

  • Primary Outcome Measures: The primary objective was to assess the safety and tolerability of AMT-130.[10] An exploratory primary efficacy endpoint was the change from baseline in the composite Unified Huntington's Disease Rating Scale (cUHDRS).[5]

  • Key Secondary and Exploratory Measures: These included Total Functional Capacity (TFC), Total Motor Score (TMS), Symbol Digit Modalities Test (SDMT), and levels of neurofilament light chain (NfL) in the cerebrospinal fluid (CSF) as a biomarker for neuronal damage.[5][6][10]

Mandatory Visualization

Mechanism of Action of AMT-130

The therapeutic goal of AMT-130 is to inhibit the production of the huntingtin protein (HTT). This is achieved by delivering a specially designed microRNA that targets the HTT messenger RNA (mRNA) for degradation, thereby reducing the synthesis of both the normal and the mutant huntingtin proteins.[4]

AMT130_Mechanism cluster_cell Neuron cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AAV5 1. AAV5 vector binds to neuron Internalization 2. Vector is internalized AAV5->Internalization Uncoating 3. Vector uncoats, releasing transgene Internalization->Uncoating Transport to Nucleus Transcription 4. miHTT transgene is transcribed Uncoating->Transcription pre_miRNA pre-miRNA Transcription->pre_miRNA Processing 5. pre-miRNA is processed into mature miHTT pre_miRNA->Processing Export to Cytoplasm RISC 6. miHTT joins RISC (RNA-Induced Silencing Complex) Processing->RISC Binding 7. miHTT-RISC complex binds to HTT mRNA RISC->Binding HTT_mRNA Huntingtin (HTT) mRNA HTT_mRNA->Binding Cleavage 8. HTT mRNA is cleaved and degraded Binding->Cleavage Reduced_Protein Reduced Huntingtin Protein Production Cleavage->Reduced_Protein

Caption: AMT-130 Mechanism of Action via RNA interference.

Phase I/II Clinical Trial Workflow

The clinical trial follows a structured workflow from patient enrollment to long-term follow-up to rigorously assess the safety and efficacy of the treatment.

Trial_Workflow cluster_treatment Blinded 12-Month Core Study Screening Patient Screening (Early-Manifest HD) Randomization Randomization Screening->Randomization AMT130_Arm Treatment Arm: Single administration of AMT-130 (Low or High Dose) Randomization->AMT130_Arm Treatment Sham_Arm Control Arm: Imitation (Sham) Neurosurgery Randomization->Sham_Arm Control Core_FollowUp 12-Month Follow-Up: Safety & Efficacy Assessments (cUHDRS, TFC, MRI, CSF) AMT130_Arm->Core_FollowUp Sham_Arm->Core_FollowUp LongTerm_FollowUp Unblinded Long-Term Follow-Up (Up to 5 Years) Core_FollowUp->LongTerm_FollowUp

Caption: Workflow of the randomized, controlled Phase I/II trial of AMT-130.

References

An In-depth Technical Guide to Exploratory Biomarkers for AMT-130 Response in Huntington's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory biomarkers being utilized to assess the therapeutic response to AMT-130, a gene therapy under investigation for Huntington's Disease (HD). This document details the quantitative data from clinical trials, the experimental protocols for biomarker measurement, and the underlying biological pathways.

Introduction to AMT-130 and the Need for Exploratory Biomarkers

Huntington's Disease is a progressive neurodegenerative disorder caused by a mutation in the huntingtin gene (HTT), leading to the production of mutant huntingtin protein (mHTT). AMT-130 is an investigational gene therapy that utilizes an adeno-associated virus serotype 5 (AAV5) vector to deliver a microRNA (miRNA) specifically designed to silence the HTT gene, thereby reducing the production of both mHTT and its wild-type counterpart. Given the slow progression of clinical symptoms in HD, exploratory biomarkers are crucial for providing early indications of target engagement and therapeutic effect. This guide focuses on the key exploratory biomarkers being assessed in the AMT-130 clinical trials: cerebrospinal fluid (CSF) neurofilament light chain (NfL) and mutant huntingtin protein (mHTT).

Quantitative Biomarker Data from AMT-130 Clinical Trials

The following tables summarize the key quantitative findings for exploratory biomarkers from the Phase I/II clinical trials of AMT-130 (NCT04120493 and NCT05243017).

Table 1: Change in Cerebrospinal Fluid (CSF) Neurofilament Light Chain (NfL) Levels

Treatment GroupTimepointMean Change from Baseline
High-Dose AMT-13036 Months-8.2%[1][2][3][4]
Low-Dose AMT-13024 Months-12.9%[5]

NfL is a marker of neuro-axonal damage, and a reduction from baseline is considered a favorable outcome.

Table 2: Change in Cerebrospinal Fluid (CSF) Mutant Huntingtin Protein (mHTT) Levels

Treatment GroupTimepointMean Reduction in Evaluable Patients
Low-Dose AMT-13012 Months-53.8%[6]
Low-Dose AMT-13024 Months-8.1%[5]
High-Dose AMT-13012 MonthsVariable, with some patients showing reductions below baseline[5]

mHTT is the direct target of AMT-130, and its reduction in CSF is a key indicator of target engagement.

Experimental Protocols

Measurement of Neurofilament Light Chain (NfL) in CSF

Assay Principle: Enzyme-Linked Immunosorbent Assay (ELISA)

The concentration of NfL in CSF is quantified using a sandwich ELISA. This method utilizes two antibodies that bind to different epitopes on the NfL protein.

Detailed Protocol (based on commercially available kits): [7][8][9][10][11]

  • Sample Preparation: CSF samples are thawed and diluted with a sample diluent. A typical dilution is 1:1.

  • Coating: A 96-well microplate is pre-coated with a capture antibody specific for NfL.

  • Incubation with Sample: Diluted CSF samples and standards are added to the wells and incubated for 1-2 hours at room temperature with agitation. During this time, NfL present in the sample binds to the capture antibody.

  • Washing: The plate is washed multiple times with a wash buffer to remove any unbound material.

  • Incubation with Detection Antibody: A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added to each well and incubated for 1 hour at room temperature with agitation. This antibody binds to a different site on the captured NfL protein.

  • Washing: The plate is washed again to remove any unbound detection antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the detection antibody catalyzes a reaction that produces a colored product.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., sulfuric acid).

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of NfL in the patient samples is then determined by interpolating their absorbance values on the standard curve.

Measurement of Mutant Huntingtin (mHTT) in CSF

Assay Principle: Single-Molecule Counting (SMC™) Immunoassay

Due to the low abundance of mHTT in CSF, an ultra-sensitive immunoassay platform is required. The Single-Molecule Counting (SMC™) technology allows for the detection of individual protein molecules.

Detailed Protocol (based on published methodologies): [2][3][6][12][13]

  • Sample Preparation: CSF samples are thawed and may be diluted in a specific assay buffer.

  • Antibody Conjugation: Two antibodies are used: a capture antibody (e.g., 2B7, which binds to the N-terminal region of both wild-type and mutant HTT) and a detection antibody (e.g., MW1, which is specific to the polyglutamine tract of mHTT). The capture antibody is typically biotinylated, and the detection antibody is labeled with a fluorescent dye.

  • Immuno-complex Formation: The CSF sample is incubated with the antibody pair to allow for the formation of a sandwich immuno-complex (capture antibody - mHTT - detection antibody).

  • Capture on Magnetic Beads: Streptavidin-coated magnetic beads are added to the mixture. The biotinylated capture antibody binds to the streptavidin on the beads, immobilizing the immuno-complexes.

  • Washing: The beads are washed to remove unbound components.

  • Elution and Detection: The fluorescently labeled detection antibodies are eluted and transferred to a microplate.

  • Single-Molecule Detection: The plate is loaded into an SMC™ instrument. The instrument uses a laser to excite the fluorescent dye on the detection antibodies as they pass through a small interrogation volume. The instrument counts the individual photons emitted, allowing for the quantification of mHTT concentration with high sensitivity.

  • Data Analysis: The concentration of mHTT in the CSF samples is determined by comparing the photon counts to a standard curve generated with a recombinant mHTT protein of a known concentration.

Visualizing the Mechanism of Action and Experimental Workflow

AMT-130 Mechanism of Action

The following diagram illustrates the proposed mechanism of action for AMT-130 in reducing huntingtin protein expression.

AMT130_Mechanism_of_Action cluster_cell Target Neuron AMT130 AMT-130 (AAV5-miRNA) Receptor AAV5 Receptor AMT130->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Nucleus Nucleus Endosome->Nucleus 3. Trafficking & Uncoating miRNA_cassette miRNA Expression Cassette pri_miRNA pri-miRNA miRNA_cassette->pri_miRNA 4. Transcription pre_miRNA pre-miRNA pri_miRNA->pre_miRNA 5. Drosha Processing Cytoplasm Cytoplasm pre_miRNA->Cytoplasm 6. Export Mature_miRNA Mature miRNA Cytoplasm->Mature_miRNA 7. Dicer Processing RISC RISC Complex Mature_miRNA->RISC 8. Loading HTT_mRNA HTT mRNA RISC->HTT_mRNA 9. Target Binding Degradation mRNA Degradation HTT_mRNA->Degradation 10. Silencing Reduced_HTT Reduced Huntingtin Protein Degradation->Reduced_HTT

Caption: AMT-130 mechanism of action in a target neuron.

Experimental Workflow for Biomarker Analysis

The following diagram outlines the general workflow for the analysis of CSF biomarkers in the AMT-130 clinical trials.

Biomarker_Workflow cluster_workflow CSF Biomarker Analysis Workflow Patient Huntington's Disease Patient Lumbar_Puncture Lumbar Puncture Patient->Lumbar_Puncture CSF_Sample CSF Sample Collection & Processing Lumbar_Puncture->CSF_Sample Sample_Storage Sample Storage (-80°C) CSF_Sample->Sample_Storage NfL_Assay NfL Measurement (ELISA) Sample_Storage->NfL_Assay mHTT_Assay mHTT Measurement (SMC™) Sample_Storage->mHTT_Assay Data_Analysis Data Analysis & Interpretation NfL_Assay->Data_Analysis mHTT_Assay->Data_Analysis Clinical_Correlation Correlation with Clinical Outcomes Data_Analysis->Clinical_Correlation

Caption: Workflow for CSF biomarker analysis.

Conclusion

The exploratory biomarkers, CSF NfL and mHTT, are providing valuable insights into the biological activity of AMT-130 in patients with Huntington's Disease. The quantitative data gathered from the ongoing clinical trials, supported by robust and sensitive analytical methods, are crucial for understanding the dose-response relationship and the potential for AMT-130 to modify the course of the disease. Continued monitoring of these and other exploratory biomarkers will be essential in the further development of this promising gene therapy.

References

Methodological & Application

Application Notes and Protocols: AMT-130 Stereotactic Neurosurgical Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMT-130 is an investigational adeno-associated virus serotype 5 (AAV5)-based gene therapy designed for the treatment of Huntington's disease (HD). It is administered as a one-time, bilateral, stereotactic neurosurgical procedure directly into the striatum (caudate and putamen).[1][2][3][4][5][6][7][8] The therapeutic goal is to deliver a microRNA (miRNA) that non-selectively lowers the production of the huntingtin protein (HTT), including the mutant form (mHTT) that causes HD. This document outlines the key aspects of the stereotactic neurosurgical delivery protocol for AMT-130 as gathered from publicly available clinical trial information.

Quantitative Data Summary

The following tables summarize the available quantitative data from the AMT-130 clinical trials. It is important to note that precise infusion parameters for the human trials, such as total volume and infusion rates, are not fully detailed in the public domain. Preclinical data is provided for reference.

Table 1: AMT-130 Clinical Trial Cohorts and Dosage

CohortDose LevelVector Genomes (vg) per PatientNumber of Participants (U.S. Study)
1Low Dose6 x 10126 treated, 4 control (sham surgery)
2High Dose6 x 101310 treated, 6 control (sham surgery)
3Low and High Dose with Immunosuppression6 x 1012 or 6 x 1013Up to 12

Data compiled from multiple sources detailing the U.S. Phase I/II clinical trial (NCT04120493).[6][7][8][9]

Table 2: Preclinical Infusion Parameters (for reference)

ParameterValueSpecies
Total Infusion Volume400 µL (4 x 100 µL) per striatumNon-Human Primate
Infusion MethodReal-time MRI-guided convection-enhanced deliveryNon-Human Primate

This data is from preclinical studies and may not directly reflect the parameters used in human clinical trials.

Experimental Protocols

The following is a generalized protocol for the stereotactic neurosurgical delivery of AMT-130, based on available information. This protocol is intended for informational purposes and should not be considered a substitute for a detailed clinical trial protocol.

Patient Screening and Preparation
  • Eligibility Criteria: Patients with early manifest Huntington's disease are enrolled based on specific inclusion and exclusion criteria as defined in the clinical trial protocol (NCT04120493).[5] This includes genetic confirmation of the HD mutation.

  • Informed Consent: All participants provide written informed consent.

  • Pre-operative Assessments: A comprehensive series of assessments are performed, including neurological examinations, MRI brain scans, and blood tests.

  • Immunosuppression: Some cohorts may receive a perioperative immunosuppression regimen.[7]

Stereotactic Targeting and Surgical Planning
  • MRI Acquisition: High-resolution MRI scans of the brain are acquired for surgical planning.

  • Target Identification: The caudate and putamen are identified as the target structures for infusion.

  • Trajectory Planning: Surgical planning software is used to determine the optimal and safe trajectories for the delivery cannulas to reach the target locations bilaterally, avoiding critical structures such as blood vessels.

Neurosurgical Delivery Procedure
  • Anesthesia: The procedure is performed under general anesthesia.

  • Stereotactic Frame Application: A stereotactic head frame is affixed to the patient's head to ensure precise targeting.

  • Craniotomy: Two to six small burr holes are drilled through the skull at the planned entry points.

  • Durotomy: The dura mater is opened to expose the brain surface.

  • Cannula Placement: Using MRI guidance, micro-catheters are stereotactically inserted into the caudate and putamen.

  • Convection-Enhanced Delivery (CED): AMT-130 is infused directly into the brain tissue using a controlled-rate infusion pump. CED utilizes a pressure gradient to enhance the distribution of the therapeutic agent within the brain parenchyma.

  • Infusion Monitoring: The infusion is monitored in real-time, potentially using co-infused imaging agents visible on MRI, to confirm accurate delivery to the target regions.

  • Closure: Following the infusion, the cannulas are withdrawn, and the burr holes and scalp incisions are closed.

Post-operative Care and Follow-up
  • Immediate Post-operative Monitoring: Patients are closely monitored in a post-anesthesia care unit and subsequently in a hospital setting for any neurological changes or adverse events.

  • Post-operative Imaging: MRI scans are performed to assess the brain for any procedure-related changes.

  • Long-term Follow-up: Patients undergo a long-term follow-up schedule that includes regular clinical assessments, neurological and cognitive evaluations, and biomarker analysis through lumbar punctures and blood draws for up to five years.

Sham Surgery Protocol (Control Group)
  • Procedure: Participants in the control group undergo an imitation surgery.

  • Anesthesia: The procedure is performed under general anesthesia.

  • Incision and Burr Holes: Small, superficial holes are drilled into the surface of the skull.

  • No Infusion: No dural penetration or infusion of AMT-130 occurs.

  • Post-operative Care: The post-operative care and follow-up schedule are identical to the treatment group to maintain the blind.

Visualizations

Signaling Pathway and Experimental Workflow

Caption: Workflow for AMT-130 Stereotactic Neurosurgical Delivery.

AMT130_Mechanism_of_Action AMT130 AMT-130 (AAV5 Vector) Neuron Striatal Neuron AMT130->Neuron Transduction miRNA Engineered miHTT Neuron->miRNA Transgene Expression RISC RISC Complex miRNA->RISC Loading HTT_mRNA Huntingtin mRNA HTT_Protein Huntingtin Protein (normal and mutant) HTT_mRNA->HTT_Protein Translation Degradation mRNA Degradation / Translation Repression HTT_mRNA->Degradation Leads to HTT_Protein->Degradation Reduced Production RISC->HTT_mRNA Binding

Caption: AMT-130 Mechanism of Action in a Striatal Neuron.

References

Application Notes and Protocols for the Clinical Trial Design of AMT-130 Phase I/II Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design for the Phase I/II studies of AMT-130, a gene therapy for Huntington's Disease (HD). The protocols outlined below are based on information from the multi-center, dose-escalating studies designed to evaluate the safety, tolerability, and efficacy of this novel treatment.

Study Design and Objectives

The Phase I/II clinical program for AMT-130 consists of two multi-center, dose-escalating studies in the U.S. and Europe. The trials were designed as randomized, double-blind, and sham-controlled to assess the safety and proof-of-concept of AMT-130 in adults with early manifest HD.[1][2]

The primary objective is to evaluate the safety and tolerability of a one-time administration of AMT-130. Secondary and exploratory objectives include assessing the impact of AMT-130 on disease progression, as measured by clinical endpoints and biomarkers.

Patient Population and Dosing Cohorts

A total of 26 participants were enrolled in the U.S. study, with 16 receiving AMT-130 and 10 undergoing a sham procedure. The European study enrolled 13 patients. Participants were randomized into two main dosing cohorts:

  • Low-Dose Cohort: Received a single administration of 6x10¹² vector genomes of AMT-130.[3]

  • High-Dose Cohort: Received a single administration of 6x10¹³ vector genomes of AMT-130.[3][4]

A third cohort was later enrolled to investigate an optimized immunosuppression regimen with both doses.

Inclusion and Exclusion Criteria

Table 1: Key Inclusion and Exclusion Criteria for AMT-130 Phase I/II Studies

CriteriaDetails
Inclusion
Age25 to 65 years.[1][5]
DiagnosisDefinitive clinical diagnosis of early manifest Huntington's Disease.[1]
Genetic Confirmation≥40 CAG repeats in the huntingtin gene.[5][6]
Functional StatusUnified Huntington's Disease Rating Scale (UHDRS) Total Functional Capacity (TFC) score of 9 to 13.[1][7]
Exclusion
Prior TreatmentHistory of gene therapy, antisense oligonucleotides, or other experimental brain surgery.[1][5]
Medical ConditionsPresence of other significant neurologic comorbid disorders or contraindications to MRI or lumbar puncture.[1]
Concomitant MedicationsUnstable doses of HD-related medications for 3 months prior to screening.[5]

Experimental Protocols

AMT-130 Administration Protocol

AMT-130 is administered as a one-time dose directly to the brain.

Protocol:

  • Anesthesia: The patient is placed under general anesthesia.

  • Surgical Procedure: Two to six small holes are drilled into the skull.

  • MRI-Guided Delivery: Using MRI-guided, convection-enhanced stereotactic neurosurgical delivery, a micro-catheter is used to infuse AMT-130 directly into the striatum (caudate and putamen).[2][3]

  • Sham Procedure: For the control group, small, superficial holes were drilled into the surface of the skull under general anesthesia, but no AMT-130 was administered.

AMT130_Administration_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative PreOp_Eval Patient Evaluation & Consent Anesthesia General Anesthesia PreOp_Eval->Anesthesia Craniotomy Craniotomy (Small Holes) Anesthesia->Craniotomy MRI_Guidance MRI-Guided Catheter Placement Craniotomy->MRI_Guidance Infusion AMT-130 Infusion into Striatum MRI_Guidance->Infusion PostOp_Monitoring Post-Operative Monitoring Infusion->PostOp_Monitoring FollowUp Long-Term Follow-Up (5 years) PostOp_Monitoring->FollowUp

AMT-130 Administration Workflow
Clinical Outcome Assessments

The cUHDRS is the primary endpoint for assessing disease progression and is a composite of four individual scales.[8][9][10]

Protocol:

  • Total Functional Capacity (TFC): Assesses the patient's ability in five key areas: occupation, finances, domestic chores, activities of daily living, and level of care required.[11][12] Scores range from 0-13, with higher scores indicating better function.[12]

  • Total Motor Score (TMS): A clinician-rated assessment of motor symptoms including chorea, dystonia, and bradykinesia.[10]

  • Symbol Digit Modalities Test (SDMT): A cognitive test that measures attention, processing speed, and working memory.[10][13]

  • Stroop Word Reading Test (SWRT): Assesses cognitive flexibility and executive function.[10]

  • Calculation: The individual scores are combined using a specific formula to generate the composite cUHDRS score.[8]

The TFC is a key secondary endpoint and a component of the cUHDRS.

Protocol:

The TFC is administered via a structured interview with the patient and caregiver. The interviewer rates the patient's functional capacity across the five domains mentioned above.

cUHDRS_Components cluster_components cUHDRS Components cUHDRS Composite UHDRS (cUHDRS) TFC Total Functional Capacity (TFC) cUHDRS->TFC TMS Total Motor Score (TMS) cUHDRS->TMS SDMT Symbol Digit Modalities Test (SDMT) cUHDRS->SDMT SWRT Stroop Word Reading Test (SWRT) cUHDRS->SWRT

Components of the cUHDRS
Biomarker Analysis

Cerebrospinal fluid (CSF) samples are collected via lumbar puncture at specified time points throughout the study.

Protocol:

  • Sample Preparation: CSF samples are processed and stored according to standard laboratory procedures.

  • Immunoassay: An ultrasensitive single-molecule counting (SMC) immunoassay is used to quantify the levels of mHTT.[14][15] This assay demonstrates high specificity for mHTT with a femtomolar detection threshold.[14][15]

  • Data Analysis: The concentration of mHTT in the CSF is determined and analyzed for changes from baseline.

Protocol:

  • Sample Preparation: CSF samples are prepared for analysis.

  • Immunoassay: The Simoa® NF-light® Advantage Kit is utilized on a Simoa HDx analyzer to measure NfL concentrations.[16] Samples are typically diluted 100-fold.[16]

  • Data Analysis: NfL levels are quantified and monitored as a biomarker of neuroaxonal injury.[17]

Biomarker_Analysis_Workflow cluster_sampling Sample Collection cluster_assay Biomarker Quantification cluster_analysis Data Analysis Lumbar_Puncture Lumbar Puncture CSF_Processing CSF Processing & Storage Lumbar_Puncture->CSF_Processing mHTT_Assay SMC Immunoassay for mHTT CSF_Processing->mHTT_Assay NfL_Assay Simoa Assay for NfL CSF_Processing->NfL_Assay Data_Interpretation Data Interpretation & Correlation mHTT_Assay->Data_Interpretation NfL_Assay->Data_Interpretation

Biomarker Analysis Workflow

Summary of Quantitative Data

The following tables summarize key quantitative data from the AMT-130 Phase I/II studies.

Table 2: Baseline Characteristics of the Low-Dose Cohort (U.S. Study) [18]

CharacteristicValue
Number of Patients10
CAG Repeats40-44
Baseline TFC Score10-13
Baseline TMS7-23
Age Range (years)34-58
Sex4 Male, 6 Female

Table 3: 36-Month Efficacy Results for High-Dose AMT-130 vs. External Control

EndpointAMT-130 High-Dose (Mean Change from Baseline)Propensity Score-Matched External Control (Mean Change from Baseline)Disease Progression Slowing (%)p-value
cUHDRS-0.38-1.5275%0.003
TFCN/AN/A60%0.033

Table 4: Biomarker Data Highlights

BiomarkerObservation
CSF mHTTA mean reduction of 53.8% was observed at 12 months in evaluable patients treated with the low dose of AMT-130.[19]
CSF NfLMean CSF NfL levels for the low-dose cohort were below baseline at 30 months.[3] For the high-dose cohort, levels were near baseline at 18 months.[3]

Safety and Tolerability

AMT-130 has been generally well-tolerated at both low and high doses.[3] The most common adverse events were related to the surgical procedure and were resolved.[3] No new drug-related serious adverse events have been reported since December 2022.

Conclusion

The Phase I/II clinical trials of AMT-130 have demonstrated a manageable safety profile and have met their primary and key secondary endpoints, showing a statistically significant slowing of disease progression in patients with Huntington's Disease. The data from these studies support the continued development of AMT-130 as a potential one-time gene therapy for this devastating neurodegenerative disorder.

References

Application Notes and Protocols for Patient Selection in AMT-130 Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the patient selection criteria, relevant experimental protocols, and the therapeutic rationale for the AMT-130 clinical trials, a gene therapy under investigation for Huntington's Disease (HD).

Introduction to AMT-130

AMT-130 is an investigational gene therapy designed to treat Huntington's Disease by slowing the progression of the disease.[1][2] It consists of an adeno-associated virus serotype 5 (AAV5) vector that delivers a specially designed microRNA (miRNA) to silence the huntingtin gene (HTT).[3] This approach aims to inhibit the production of the mutant huntingtin protein (mHTT), which is the underlying cause of HD. AMT-130 is administered directly into the brain, specifically the striatum (caudate and putamen), via a one-time neurosurgical procedure.[4][5] The therapy is designed to non-selectively lower both the mutant and normal huntingtin protein.[4]

Patient Selection Criteria

The selection of appropriate candidates is critical for the safety and efficacy evaluation of AMT-130. The following tables summarize the key inclusion and exclusion criteria for the Phase I/II clinical trials conducted in the United States (NCT04120493) and Europe (NCT05243017).

Inclusion Criteria
CriteriaSpecificationSource(s)
Diagnosis Definitive clinical diagnosis of early manifest Huntington's Disease.[4]
Age 25 to 65 years.[3][4][6]
Genetic Confirmation HTT gene expansion with ≥40 CAG repeats.[4][6][7]
Disease Stage (UHDRS Total Functional Capacity) TFC score of 9 to 13 (for specific cohorts).[3]
TFC score of ≥11 (for other cohorts).[3][5]
Diagnostic Confidence Level (DCL) DCL of 4, or DCL of 3 with additional cognitive or multidimensional manifest symptoms.[3][5]
MRI Volumetric Requirements (per hemisphere) Putamen volume ≥2.5 cm³.[5]
Caudate volume ≥2.0 cm³.[5]
Medication Stability Stable dosage of all HD-related concomitant medications for at least 3 months prior to screening.[6]
Informed Consent Able and willing to provide written informed consent.[3][6]
Contraception Females of childbearing potential and sexually mature males must use a highly effective method of birth control.[5]
Exclusion Criteria
CategorySpecific CriteriaSource(s)
Prior/Concurrent Treatments Receipt of any experimental agent within 60 days or five half-lives prior to screening.[3][5][6]
Previous exposure to gene therapy, RNA- or DNA-targeted HD agents (e.g., ASOs), cell transplantation, or other experimental brain surgery.[3][4][5][6]
Medical History Malignancy within 5 years of screening (with exceptions for certain skin or cervical cancers).[3][6]
Major medical or surgical procedure with general anesthesia within 12 weeks of screening.[3][6]
Known immunodeficiency, positive screen for HIV, Hepatitis C (antibody and RNA), or Hepatitis B (surface antigen).[5]
History of active tuberculosis or a positive tuberculosis blood test at screening.[5]
Neurological Presence of an implanted deep brain stimulation device, ventriculoperitoneal shunt, or other CSF catheter.[3][6]
Brain or spinal pathology that could interfere with AMT-130 delivery or pose a significant neurological comorbidity.[3][6]
Any contraindication to a 3.0 Tesla MRI or lumbar puncture.[3][6]
Psychiatric Evidence of suicide risk, including a suicide attempt within the past year or recent suicidal ideation.[3][5][6]
Laboratory Values Alanine aminotransferase (ALT) >2x ULN.[6]
Aspartate aminotransferase (AST) >2x ULN.[6]
Total bilirubin >2x ULN.[6]
Alkaline phosphatase (ALP) >2x ULN.[6]
Creatinine >1.5x ULN.[6]
Platelet count <100,000/mm³.[6]
Prothrombin time (PT) >1.2x ULN.[3][6]
Partial thromboplastin time (PTT) >1.2x ULN.[3][6]
Allergies/Sensitivities Known allergy or hypersensitivity to the investigational product, related compounds, gadoteridol (MRI contrast agent), or medications in the immunosuppression regimen.[3][5][6]

Methodologies for Key Assessments

Accurate and standardized assessments are fundamental to the patient selection process. Below are protocols for the key evaluations cited in the clinical trial criteria.

Unified Huntington's Disease Rating Scale (UHDRS)

Objective: To provide a comprehensive and uniform assessment of the clinical features and progression of HD across motor, cognitive, behavioral, and functional domains.

Methodology: The UHDRS is administered by a trained and certified rater. It consists of several parts:

  • Motor Assessment: This section includes 31 items that evaluate aspects such as ocular movements, chorea, dystonia, gait, and bradykinesia. Each item is scored on a 5-point scale (0-4), with higher scores indicating more severe motor impairment. The Total Motor Score (TMS) ranges from 0 to 124.[8]

  • Cognitive Assessment: This battery includes tests like the Symbol Digit Modalities Test, Stroop Color and Word Test, and Verbal Fluency Test to assess cognitive functions. Higher scores generally indicate better performance.[9]

  • Behavioral Assessment: This part evaluates the frequency and severity of 11 behavioral symptoms, including depression, irritability, and obsessive-compulsive behaviors. Scores can range from 0 to 88, with higher scores reflecting more significant behavioral issues.[9]

  • Functional Assessment: This includes the Total Functional Capacity (TFC) scale, which is a critical measure for staging the disease and a key inclusion criterion. The TFC assesses the patient's ability to manage finances, perform domestic chores, and handle activities of daily living. Scores range from 0-13, with lower scores indicating reduced functional capacity.[9]

Genetic Confirmation: CAG Repeat Sizing

Objective: To confirm the genetic diagnosis of Huntington's Disease and ensure the patient meets the inclusion criterion of ≥40 CAG repeats in the HTT gene.

Methodology:

  • DNA Extraction: Genomic DNA is isolated from a patient's blood sample.

  • PCR Amplification: A polymerase chain reaction (PCR)-based method is employed. Specifically, a triplet repeat-primed PCR (TP-PCR) followed by a fluorescent fragment length assay is a common technique.[10][11]

    • Primers flanking the CAG repeat region in exon 1 of the HTT gene are used to amplify this specific DNA segment.

    • One of the primers is fluorescently labeled to allow for detection.

  • Fragment Analysis: The amplified PCR products are separated by size using capillary electrophoresis.[10]

  • Sizing and Interpretation: The size of the fluorescently labeled DNA fragment directly correlates with the number of CAG repeats. The number of repeats is calculated by comparing the fragment size to a known standard. An allele with 40 or more CAG repeats is considered a full-penetrance, disease-causing allele.[12]

Volumetric MRI of the Brain

Objective: To assess the structural integrity of the brain, specifically the caudate and putamen, and to ensure patients meet the volumetric inclusion criteria. Striatal atrophy is a well-established biomarker of HD progression.[13]

Methodology:

  • Image Acquisition:

    • Patients undergo a 3.0 Tesla Magnetic Resonance Imaging (MRI) scan of the brain.[3][6]

    • A high-resolution, 3D T1-weighted imaging sequence is acquired, which provides excellent contrast between gray and white matter, essential for accurate volumetric analysis.

  • Image Processing and Segmentation:

    • The acquired MRI data is processed using specialized software.

    • Automated or semi-automated segmentation algorithms are used to define the anatomical boundaries of the brain structures of interest, particularly the caudate and putamen.

  • Volume Calculation:

    • Once the structures are segmented, their volumes are calculated in cubic centimeters (cm³).

    • These calculated volumes are then compared against the thresholds specified in the inclusion criteria (Putamen ≥2.5 cm³ and Caudate ≥2.0 cm³ per side).[5]

    • Standardized protocols and quality control are crucial to minimize variability in these measurements.[14][15][16]

Visualized Workflows and Pathways

Patient Selection Workflow for AMT-130 Trials

Patient_Selection_Workflow cluster_screening Initial Screening cluster_assessment Detailed Assessment cluster_decision Eligibility Decision start Potential Candidate Identified consent Informed Consent Obtained start->consent demographics Age & Demographics Check (25-65 years) consent->demographics diagnosis Clinical Diagnosis of Early Manifest HD demographics->diagnosis ineligible Not Eligible demographics->ineligible Fails genetics Genetic Confirmation (≥40 CAG Repeats) diagnosis->genetics diagnosis->ineligible Fails uhdrs UHDRS Assessment (TFC & DCL Scores) genetics->uhdrs genetics->ineligible Fails mri Volumetric Brain MRI (Caudate & Putamen Volume) uhdrs->mri uhdrs->ineligible Fails labs Exclusionary Lab Tests (Liver, Kidney, Hematology) mri->labs mri->ineligible Fails medical_history Review of Medical History & Prior Treatments labs->medical_history labs->ineligible Fails eligible Eligible for Trial medical_history->eligible medical_history->ineligible Fails AMT130_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Neuron cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus amt130 AMT-130 (AAV5 Vector + miHTT Transgene) receptor Cell Surface Receptor amt130->receptor 1. Binding & Internalization endosome Endosome receptor->endosome uncoating Vector Uncoating endosome->uncoating 2. Trafficking to Nucleus pre_miHTT pre-miHTT mature_miHTT Mature miHTT pre_miHTT->mature_miHTT 5. Processing risc RISC Complex mature_miHTT->risc 6. Loading into RISC cleavage mRNA Cleavage & Degradation risc->cleavage 8. Silencing htt_mrna Huntingtin mRNA htt_mrna->risc 7. Target Binding translation_blocked Reduced Huntingtin Protein Production cleavage->translation_blocked transgene miHTT Transgene (episomal DNA) uncoating->transgene 3. Transgene Release transcription Transcription transgene->transcription transcription->pre_miHTT 4. Expression

References

Application Notes and Protocols for Imaging Techniques in AMT-130 Delivery Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMT-130 is an investigational adeno-associated virus serotype 5 (AAV5)-based gene therapy designed to treat Huntington's disease by silencing the huntingtin gene. The therapeutic agent is delivered directly to the striatum (caudate and putamen) of the brain via a one-time neurosurgical procedure.[1] Precise and monitored delivery is critical for the safety and efficacy of this therapeutic approach. This document outlines the key imaging techniques and associated protocols used to guide and monitor the delivery of AMT-130, based on information from preclinical and clinical studies.

The primary imaging modality employed is Magnetic Resonance Imaging (MRI), which plays a crucial role in the pre-operative, intra-operative, and post-operative stages of AMT-130 administration.

Core Imaging Strategy: MRI-Guided Convection-Enhanced Delivery

AMT-130 is administered using MRI-guided, convection-enhanced stereotactic neurosurgical delivery.[1][2][3][4][5] This technique allows for the direct, targeted infusion of the gene therapy into deep brain structures over an 8 to 10-hour period, with real-time monitoring to ensure accurate placement and distribution.[6][7]

Pre-Operative Phase

Prior to the administration of AMT-130, all participants undergo comprehensive MRI assessments. These scans are essential for surgical planning and to establish a baseline for post-operative comparisons.

Key Pre-Operative Assessments:

  • Structural MRI: High-resolution 3.0 Tesla MRI is used to assess brain anatomy and ensure there are no contraindicating pathologies.[8][9]

  • Volumetric Analysis: Baseline measurements of whole brain volume, striatal region volumes (putamen and caudate), white and gray matter volume, and ventricular volume are collected.[8][9]

  • Cortical Thickness Measurement: Assessment of cortical thickness provides another baseline metric for monitoring disease progression or treatment effects.[8][9]

  • Diffusion MRI: Diffusion tensor imaging (DTI) or other diffusion-weighted sequences are used to evaluate white matter integrity.[8][9]

Intra-Operative Phase

Intra-operative MRI is a critical component of the AMT-130 administration procedure, providing real-time visualization to guide the neurosurgical intervention.

Key Intra-Operative Procedures:

  • Stereotactic Guidance: MRI is used to guide the precise placement of a micro-catheter into the target regions of the striatum (caudate and putamen).

  • Infusion Monitoring: The delivery of AMT-130 is monitored under MRI to observe the distribution and diffusion of the infusate.[6] This helps to ensure that the therapeutic agent is covering the intended target areas.

Post-Operative Phase

Post-operative imaging is conducted at multiple time points following the procedure to monitor the long-term safety and structural changes in the brain. These follow-up scans are compared to the pre-operative baseline data.

Key Post-Operative Assessments:

  • Safety Monitoring: Structural MRI is performed to identify any potential adverse findings related to the surgical procedure or the administration of AMT-130.[4]

  • Long-term Volumetric and Structural Monitoring: The same MRI assessments conducted pre-operatively (whole brain volume, striatal volumes, white/gray matter volume, ventricular volume, cortical thickness, and diffusion MRI) are repeated at scheduled intervals for up to 72 months to track changes over time.[8][9]

  • Assessment of Neurodegeneration Markers: While not a direct imaging technique, cerebrospinal fluid (CSF) levels of neurofilament light chain (NfL), a biomarker of neuronal damage, are measured.[3][4] A transient increase in CSF NfL is expected post-surgery, which is monitored alongside imaging findings.[4]

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from the Phase I/II clinical trials of AMT-130.

Table 1: Patient Demographics and Dosing Cohorts

Cohort DescriptionNumber of Patients (Treated)Number of Patients (Control/Sham)AMT-130 Dose
U.S. Low-Dose646x10^12 vector genomes
U.S. High-Dose1066x10^13 vector genomes
European Low-Dose6N/A (Open-label)Not specified
European High-Dose7N/A (Open-label)Not specified

Data compiled from multiple sources detailing the U.S. and European studies.[2]

Table 2: Key Clinical Outcome Measures (High-Dose vs. External Control at 36 Months)

Outcome MeasureAMT-130 High-Dose Mean Change from BaselinePropensity Score-Matched External Control Mean ChangePercentage Slowing of Disease Progressionp-value
cUHDRS-0.38-1.5275%0.003
TFCNot explicitly statedNot explicitly stated60%0.033

cUHDRS: composite Unified Huntington's Disease Rating Scale; TFC: Total Functional Capacity. Data as of June 30, 2025.[2][10]

Table 3: Biomarker and Volumetric MRI Observations

ParameterObservationTimepoint
CSF NfL (Low-Dose)Remained below baseline30 months
CSF NfL (High-Dose)Near baseline18 months
Total Brain VolumeChanges observed post-procedure, trended below natural historyPost-operative

CSF NfL: Cerebrospinal Fluid Neurofilament Light Chain.[3]

Experimental Protocols

Protocol 1: MRI-Guided Stereotactic Infusion of AMT-130

Objective: To accurately deliver AMT-130 to the caudate and putamen using intra-operative MRI guidance.

Materials:

  • 3.0T MRI scanner with neuro-navigation capabilities

  • Stereotactic frame and targeting software

  • Micro-infusion pump

  • AMT-130 drug product

  • Standard neurosurgical equipment

Procedure:

  • Pre-operative Planning:

    • Acquire high-resolution T1-weighted and T2-weighted MRI scans for anatomical localization.

    • Use surgical planning software to map the optimal trajectories for catheter placement to target the caudate and putamen, avoiding critical structures.

  • Patient Preparation:

    • Position the patient in the stereotactic frame.

    • Perform co-registration of the patient's anatomy with the pre-operative MRI scans.

  • Surgical Procedure:

    • Under general anesthesia, create small burr holes in the skull at the planned entry points.

    • Introduce the infusion catheter along the planned trajectory under real-time MRI guidance.

  • Convection-Enhanced Delivery:

    • Once the catheter is in the target location, initiate a slow, continuous infusion of AMT-130 using the micro-infusion pump.

    • Monitor the infusion in real-time using T2-weighted or other appropriate MRI sequences to visualize the distribution of the infusate.

    • Adjust infusion parameters as needed based on the observed distribution. The entire procedure may last 8-10 hours.[7]

  • Post-Infusion Verification:

    • Acquire post-infusion MRI scans to confirm the final distribution of AMT-130 and to check for any acute complications.

Protocol 2: Post-Operative MRI Monitoring

Objective: To assess the long-term safety and structural brain changes following AMT-130 administration.

Materials:

  • 3.0T MRI scanner

  • Standard head coil

  • Image analysis software for volumetric and diffusion analysis

Procedure:

  • Image Acquisition Schedule:

    • Perform MRI scans at baseline (pre-operatively) and at scheduled follow-up visits (e.g., 1, 3, 6, 12, 18, 24, 30, 36, 48, 60, 72 months post-procedure).[8][9]

  • MRI Sequences:

    • T1-weighted high-resolution anatomical scan: For volumetric analysis of the whole brain, striatum, white matter, gray matter, and ventricles.

    • T2-weighted and FLAIR scans: To identify any inflammation, edema, or other pathological changes.

    • Diffusion Tensor Imaging (DTI): To assess white matter tract integrity.

  • Image Analysis:

    • Use validated software to perform automated segmentation and volumetric analysis of the different brain structures.

    • Process DTI data to calculate metrics such as fractional anisotropy (FA) and mean diffusivity (MD).

    • Compare follow-up scan data to the baseline data for each patient to track longitudinal changes.

    • Correlate imaging findings with clinical outcomes and biomarker data (e.g., CSF NfL).

Visualizations

AMT130_Delivery_Workflow cluster_pre_op Pre-Operative Phase cluster_intra_op Intra-Operative Phase cluster_post_op Post-Operative Phase pre_op_mri Baseline MRI (3.0T) volumetry Volumetric Analysis (Striatum, Whole Brain) pre_op_mri->volumetry dti Diffusion MRI pre_op_mri->dti planning Surgical Planning pre_op_mri->planning guidance MRI-Guided Catheter Placement planning->guidance infusion Convection-Enhanced Delivery (CED) of AMT-130 guidance->infusion monitoring Real-time Infusion Monitoring infusion->monitoring post_op_mri Follow-up MRI (up to 72 months) monitoring->post_op_mri safety Safety Assessment post_op_mri->safety long_term Longitudinal Volumetric & Structural Analysis post_op_mri->long_term correlation Correlation with Clinical Outcomes long_term->correlation

Caption: Workflow of AMT-130 delivery and monitoring.

AMT130_Mechanism cluster_delivery Delivery Vehicle cluster_action Cellular Action aav5 AAV5 Vector amt130 AMT-130 aav5->amt130 carries mirna microRNA (miRNA) targeting HTT gene mirna->amt130 encodes transduction Transduction of Striatal Neurons amt130->transduction is delivered to expression Expression of miRNA transduction->expression binding miRNA binds to huntingtin mRNA expression->binding degradation Degradation of mRNA binding->degradation reduction Reduced production of mutant huntingtin protein degradation->reduction

Caption: Mechanism of action for AMT-130.

References

Application Notes and Protocols for Long-Term Follow-up of AMT-130 Gene Therapy in Huntington's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed overview of the long-term follow-up procedures for patients treated with AMT-130, a gene therapy for Huntington's Disease (HD). The information is based on the clinical trial protocols for the Phase I/II studies of AMT-130 (NCT04120493).

AMT-130 is an investigational gene therapy designed to be administered once directly to the brain.[1][2] It utilizes an adeno-associated virus (AAV5) vector to deliver a microRNA (miRNA) that silences the huntingtin gene, thereby reducing the production of the mutant huntingtin protein (mHTT).[1] The long-term follow-up of patients in the clinical trials is crucial for evaluating the sustained safety and efficacy of this one-time treatment.

Long-Term Follow-up Study Design

The long-term follow-up for the AMT-130 clinical trials extends for a total of five to six years post-treatment.[3][4] The study design consists of two main phases:

  • Blinded Core Study Period: This initial phase lasts for 12 months, during which both the patient and the investigator are unaware of the treatment assignment (AMT-130 or imitation surgery).

  • Unblinded Long-Term Follow-up: Following the 12-month core study, patients enter an unblinded follow-up period for an additional four to five years. During this phase, all participants, including those who initially received the imitation surgery and chose to cross over, are monitored.

Schedule of Assessments

Long-term follow-up visits are scheduled to occur bi-annually for continued safety and efficacy monitoring. The following table summarizes the key assessments performed at these visits.

Assessment CategorySpecific ProcedureFrequency during Long-Term Follow-up
Clinical Assessments Composite Unified Huntington's Disease Rating Scale (cUHDRS)Bi-annually
Total Functional Capacity (TFC)Bi-annually
Total Motor Score (TMS)Bi-annually
Symbol Digit Modalities Test (SDMT)Bi-annually
Stroop Word Reading Test (SWRT)Bi-annually
Biomarker Analysis Cerebrospinal Fluid (CSF) Collection (via lumbar puncture)To be performed during follow-up visits
CSF Neurofilament Light Chain (NfL) AnalysisPerformed on collected CSF samples
CSF mutant Huntingtin (mHTT) Protein AnalysisPerformed on collected CSF samples
Neuroimaging Magnetic Resonance Imaging (MRI) of the brainTo be performed during follow-up visits
Safety Monitoring Physical and Neurological Health AssessmentsAt all follow-up visits
Blood DrawsAt all follow-up visits

Experimental Protocols

Standardized clinical rating scales are used to assess motor function, cognitive function, and functional capacity.

Protocol for Administration of cUHDRS, TFC, TMS, SDMT, and SWRT:

  • Certification: All raters administering these scales must be certified and trained according to the guidelines provided by the Huntington Study Group (HSG).[5]

  • Environment: Assessments should be conducted in a quiet, well-lit room, free from distractions.

  • cUHDRS: The composite Unified Huntington's Disease Rating Scale (cUHDRS) is a comprehensive tool that combines scores from the TFC, TMS, SDMT, and SWRT to provide a single metric of disease progression.[6][7]

  • Total Functional Capacity (TFC): The TFC scale assesses the patient's functional capacity in five key areas: occupation, finances, domestic chores, activities of daily living, and care level.[8]

  • Total Motor Score (TMS): The TMS is a component of the Unified Huntington's Disease Rating Scale (UHDRS) and is used to evaluate motor symptoms.[5]

  • Symbol Digit Modalities Test (SDMT): This test evaluates cognitive processing speed.[5]

  • Stroop Word Reading Test (SWRT): This assessment measures cognitive flexibility and processing speed.[5]

Analysis of biomarkers in cerebrospinal fluid (CSF) provides insights into the biological effects of AMT-130.

Protocol for CSF Collection and Analysis:

  • Patient Preparation: Patients should be informed about the lumbar puncture procedure and any potential risks.

  • CSF Collection: A trained physician will perform a lumbar puncture to collect CSF from the patient.

  • Sample Processing: CSF samples should be processed immediately following collection according to a standardized protocol to ensure sample integrity. This typically involves centrifugation to remove cellular debris and aliquoting for storage.

  • Storage: CSF aliquots should be stored at -80°C until analysis.

  • NfL and mHTT Analysis: Neurofilament light chain (NfL), a marker of neuronal damage, and mutant huntingtin (mHTT) protein levels are quantified using validated immunoassays.[9]

Brain MRI is used to monitor for any structural changes and to assess the safety of the gene therapy.

Protocol for Brain MRI Acquisition:

  • Scanner: A 3.0 Tesla MRI scanner should be used for all imaging sessions to ensure consistency.[10]

  • Patient Positioning: The patient's head should be comfortably and securely positioned to minimize motion artifacts.

  • Imaging Sequences: A standardized imaging protocol should be followed, including sequences for assessing brain volume, white and gray matter integrity, and any potential inflammatory or other pathological changes.

  • Image Analysis: Volumetric analyses of brain structures, including the striatum (caudate and putamen), are performed to track disease progression.[10]

Data Presentation

The following tables summarize the key quantitative data from the AMT-130 Phase I/II clinical trials as of the 36-month follow-up.

Table 1: Efficacy Outcomes at 36 Months (High-Dose Group)

Outcome MeasureAMT-130 Mean Change from BaselineExternal Control Mean Change from BaselinePercentage Slowing of Disease Progressionp-value
cUHDRS -0.38-1.5275%0.003
TFC -0.36-0.8860%0.033
SDMT -0.44-3.7388%0.057
SWRT 0.88-6.98113%0.002
TMS 2.014.8859%0.174

Data from uniQure press release, September 24, 2025.[11]

Table 2: Biomarker Outcomes at 36 Months (High-Dose Group)

BiomarkerMean Change from Baseline
CSF NfL -8.2%

Data from uniQure press release, September 24, 2025.[11]

Visualizations

LongTermFollowUp_Workflow cluster_treatment Treatment Phase cluster_blinded Blinded Core Study (12 Months) cluster_unblinded Unblinded Long-Term Follow-up (Years 2-6) cluster_data Data Analysis AMT130_Admin AMT-130 Administration Blinded_Assessments Regular Clinical, Biomarker, and Imaging Assessments AMT130_Admin->Blinded_Assessments 12 Months Unblinded_Assessments Bi-annual Assessments: - Clinical Scales (cUHDRS, TFC, etc.) - CSF Biomarkers (NfL, mHTT) - Brain MRI - Safety Monitoring Blinded_Assessments->Unblinded_Assessments Years 2-6 Final_Analysis Final Safety and Efficacy Analysis Unblinded_Assessments->Final_Analysis

Caption: Workflow of the AMT-130 long-term follow-up study.

AMT130_MoA cluster_gene Huntington's Disease Pathology cluster_therapy AMT-130 Gene Therapy HTT_Gene Mutant Huntingtin Gene (mHTT) mHTT_mRNA mHTT mRNA HTT_Gene->mHTT_mRNA Transcription mHTT_Protein Mutant Huntingtin Protein (mHTT) mHTT_mRNA->mHTT_Protein Translation Neuronal_Damage Neuronal Damage & Disease Progression mHTT_Protein->Neuronal_Damage Toxicity AMT130 AMT-130 (AAV5-miRNA) miRNA microRNA (miRNA) AMT130->miRNA Delivers miRNA->mHTT_mRNA Binds and Degrades

Caption: Mechanism of action of AMT-130 gene therapy.

Assessment_Relationship cluster_outcomes Follow-up Assessments AMT130 AMT-130 Treatment Biomarker Biomarker Levels (CSF NfL, mHTT) AMT130->Biomarker Impacts Clinical Clinical Outcomes (cUHDRS, TFC, TMS) Biomarker->Clinical Correlates with Imaging Neuroimaging (MRI - Brain Volume) Biomarker->Imaging Reflects Imaging->Clinical Correlates with

Caption: Relationship between AMT-130 treatment and follow-up assessments.

References

Application Notes and Protocols: Ethical Considerations in AMT-130 Human Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the ethical considerations, clinical trial data, and key experimental protocols associated with the human trials of AMT-130, an investigational gene therapy for Huntington's Disease (HD).

Ethical Considerations in AMT-130 Clinical Trials

The clinical development of AMT-130, a novel, single-administration gene therapy, necessitates a robust ethical framework to ensure patient safety and informed participation. Key ethical considerations are centered around the invasive nature of the treatment, the vulnerability of the patient population, and the long-term, irreversible effects of gene therapy.

1.1 Patient-Centric Trial Design and Informed Consent:

Given that Huntington's Disease is a devastating neurodegenerative disorder with no cure, there is a high level of motivation for patients to participate in clinical trials. This underscores the critical importance of a comprehensive and transparent informed consent process. Ethical considerations in this domain include:

  • Patient Advocacy Group Collaboration: Organizations such as the Huntington's Disease Coalition for Patient Engagement (HD-COPE) play a crucial role in ensuring that the patient's voice is integrated into trial design and conduct. This collaboration helps to align the research with the needs and priorities of the HD community.

  • Clarity on Risks and Benefits: The informed consent process must clearly articulate the potential risks associated with the neurosurgical procedure, the gene therapy itself (including the possibility of unknown long-term side effects), and the potential for a placebo effect. The irreversible nature of the gene therapy must be explicitly communicated.

  • Understanding of Sham Surgery: The use of a sham (placebo) neurosurgical procedure is a significant ethical consideration.[1] The rationale for its use—to control for the placebo effect of surgery and to ensure the scientific validity of the trial—must be carefully explained to participants. The procedure involves creating burr holes in the skull under anesthesia without delivering the therapeutic agent.

1.2 Independent Oversight and Safety Monitoring:

To ensure the highest standards of patient safety, multiple layers of independent oversight are essential in the AMT-130 trials.

  • Institutional Review Boards (IRBs): IRBs at each clinical trial site are responsible for reviewing and approving the trial protocol, informed consent documents, and other trial-related materials to ensure that the rights and welfare of human subjects are protected.

  • Data Safety Monitoring Board (DSMB): An independent DSMB, composed of clinical research and medical experts, is tasked with periodically reviewing the accumulating safety data from the trial. The DSMB has the authority to recommend modifications to the protocol or even halt the trial if safety concerns arise. This provides a critical layer of unbiased oversight.

1.3 Use of a Sham Surgery Control:

The decision to use a sham surgery as a placebo control in the AMT-130 trials is a complex ethical issue. While it raises concerns about subjecting participants to the risks of a surgical procedure without the potential for therapeutic benefit, it is scientifically justified to distinguish the effects of the gene therapy from the placebo effect of the surgery itself. The ethical considerations are mitigated by:

  • Minimizing Risk: The sham surgery is designed to be as minimally invasive as possible, typically involving superficial burr holes without penetration of the dura mater.

  • Crossover Design: In some cohorts of the AMT-130 trials, participants who initially received the sham surgery were offered the opportunity to receive the active treatment at a later timepoint, providing a potential benefit to all participants in the long term.

Quantitative Data from AMT-130 Clinical Trials

The following tables summarize key quantitative data from the Phase I/II clinical trials of AMT-130.

Table 1: Patient Enrollment in U.S. Phase I/II Trial (NCT04120493)

CohortTreatment GroupNumber of Patients
Low-DoseAMT-1306
Sham Surgery4
High-DoseAMT-13010
Sham Surgery6
Total 26

Table 2: Summary of Serious Adverse Events (SAEs) in Phase I/II Trials

Treatment GroupNumber of SAEsRelationship to AMT-130Description of Events
Low-Dose AMT-1304UnrelatedPost-operative delirium, major depression, suicidal ideation, epistaxis
High-Dose AMT-1306UnrelatedBack pain, hypothermia, post-procedural hematoma, post-lumbar puncture syndrome (n=2), pulmonary embolism
Control (Sham Surgery)1UnrelatedDeep vein thrombosis
Note: The most common adverse events were related to the surgical procedure and have all resolved.

Table 3: Efficacy Data from the High-Dose Cohort at 18 Months

Outcome MeasureAMT-130 Group (Mean Change from Baseline)Natural History Cohort (Expected Mean Change)Favorable Difference
cUHDRS1.24-Favorable Trend
Total Functional Capacity (TFC)0.49-0.49 points
Total Motor Score (TMS)1.70-1.70 points

Table 4: Cerebrospinal Fluid (CSF) Neurofilament Light Chain (NfL) Data

CohortTimepointMean Change from Baseline
Low-Dose30 months-6.6%

Experimental Protocols

The following sections provide an overview of the key experimental protocols used in the AMT-130 clinical trials. Note: Detailed, proprietary protocols are not fully available in the public domain. The following are based on published information.

3.1 AMT-130 Administration Protocol (Stereotactic Neurosurgery):

AMT-130 is administered directly to the striatum (caudate and putamen) via a single, MRI-guided, convection-enhanced stereotactic neurosurgical procedure.[2][3]

  • Objective: To deliver the AAV5-miRNA vector directly to the brain regions most affected by Huntington's Disease.

  • Procedure:

    • Patients are placed under general anesthesia.

    • A stereotactic frame is affixed to the patient's head.

    • Pre-operative MRI scans are used to plan the optimal trajectory to the target structures (caudate and putamen).

    • Two to six small burr holes are drilled in the skull.

    • A micro-catheter is inserted into the brain and guided to the target locations using real-time MRI.

    • AMT-130 is infused at a controlled rate to allow for convection-enhanced delivery, maximizing the distribution of the vector.

    • The catheter is slowly withdrawn, and the incision is closed.

3.2 Sham Surgery Protocol:

The sham surgery is designed to mimic the initial stages of the active treatment procedure without the administration of AMT-130.[1]

  • Objective: To serve as a placebo control for the surgical intervention.

  • Procedure:

    • Patients are placed under general anesthesia.

    • Small, superficial burr holes are drilled into the surface of the skull.

    • The dura mater is not penetrated, and no catheter is inserted into the brain.

    • The incision is closed.

3.3 Cerebrospinal Fluid (CSF) Biomarker Analysis:

CSF samples are collected via lumbar puncture at specified time points throughout the trial to assess biomarkers of target engagement and neurodegeneration.

  • Objective: To measure levels of mutant huntingtin protein (mHTT) and neurofilament light chain (NfL) as indicators of treatment effect and disease progression.

  • Protocol for mHTT Quantification (Simoa Assay):

    • CSF samples are collected and stored at -80°C until analysis.

    • An ultrasensitive single-molecule array (Simoa) immunoassay is used to quantify mHTT levels.[4][5][6][7][8]

    • The assay typically involves capture and detector antibodies specific to the mutant form of the huntingtin protein.

    • Samples are analyzed in duplicate, and concentrations are calculated based on a standard curve.

  • Protocol for NfL Quantification (ELISA/Simoa Assay):

    • CSF samples are collected and stored at -80°C.

    • NfL levels are measured using either a validated enzyme-linked immunosorbent assay (ELISA) or a Simoa assay.[9][10][11][12][13]

    • These assays utilize specific antibodies to capture and detect NfL protein.

    • Results are quantified against a standard curve and reported in pg/mL.

3.4 Composite Unified Huntington's Disease Rating Scale (cUHDRS) Administration:

The cUHDRS is a key clinical endpoint used to assess the overall progression of Huntington's Disease. It is a composite measure that combines assessments of motor function, cognitive function, and functional capacity.[14][15][16][17]

  • Objective: To provide a comprehensive assessment of the clinical effects of AMT-130.

  • Components and Administration:

    • Total Motor Score (TMS): A standardized neurological examination that assesses various aspects of motor function, including chorea, dystonia, gait, and eye movements. A higher score indicates greater motor impairment.

    • Total Functional Capacity (TFC): A scale that assesses a patient's ability to perform daily activities in five key areas: occupation, finances, domestic chores, activities of daily living, and care level. A lower score indicates reduced functional capacity.

    • Symbol Digit Modalities Test (SDMT): A cognitive test that measures processing speed, attention, and visual scanning. Patients are given a key and asked to match symbols to numbers as quickly as possible within a set time limit.

    • Stroop Word Reading Test (SWR): A cognitive test that assesses processing speed and executive function. Patients are asked to read words printed in incongruent colors (e.g., the word "red" printed in blue ink).

    • The scores from these four components are combined using a specific algorithm to generate a single cUHDRS score.

Visualizations

Diagram 1: AMT-130 Mechanism of Action

AMT130_Mechanism cluster_cell Neuron AAV5 AAV5 Vector (AMT-130) Endosome Endosome AAV5->Endosome Endocytosis Nucleus Nucleus Endosome->Nucleus Trafficking pre_miRNA pre-miRNA Nucleus->pre_miRNA Transcription miRNA_gene miRNA Gene Dicer Dicer pre_miRNA->Dicer Export & Processing RISC RISC Complex Dicer->RISC Loading HTT_mRNA Huntingtin mRNA RISC->HTT_mRNA Binding HTT_protein Huntingtin Protein (mutant and wild-type) HTT_mRNA->HTT_protein Translation (inhibited) Degradation mRNA Degradation HTT_mRNA->Degradation Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Informed_Consent Informed Consent Eligibility_Assessment Eligibility Assessment (Inclusion/Exclusion Criteria) Informed_Consent->Eligibility_Assessment Randomization Randomization Eligibility_Assessment->Randomization AMT130_Arm AMT-130 Administration (Stereotactic Neurosurgery) Randomization->AMT130_Arm Sham_Arm Sham Surgery Randomization->Sham_Arm Clinical_Assessments Clinical Assessments (cUHDRS) AMT130_Arm->Clinical_Assessments Biomarker_Analysis Biomarker Analysis (CSF: mHTT, NfL) AMT130_Arm->Biomarker_Analysis Safety_Monitoring Safety Monitoring (Adverse Events) AMT130_Arm->Safety_Monitoring Sham_Arm->Clinical_Assessments Sham_Arm->Biomarker_Analysis Sham_Arm->Safety_Monitoring Data_Analysis Data Analysis Clinical_Assessments->Data_Analysis Biomarker_Analysis->Data_Analysis Safety_Monitoring->Data_Analysis Ethical_Oversight cluster_framework Ethical Framework cluster_oversight Oversight Bodies cluster_trial Clinical Trial Conduct Patient_Welfare Patient Welfare & Safety Informed_Consent_Process Comprehensive Informed Consent Patient_Welfare->Informed_Consent_Process Scientific_Validity Scientific Validity Patient_Welfare->Scientific_Validity Protocol_Adherence Protocol Adherence Informed_Consent_Process->Protocol_Adherence Scientific_Validity->Protocol_Adherence Patient_Advocacy Patient Advocacy (e.g., HD-COPE) Patient_Advocacy->Informed_Consent_Process IRB Institutional Review Board (IRB) IRB->Protocol_Adherence DSMB Data Safety Monitoring Board (DSMB) Safety_Reporting Adverse Event Reporting DSMB->Safety_Reporting Data_Integrity Data Integrity Protocol_Adherence->Data_Integrity Safety_Reporting->Data_Integrity

References

Troubleshooting & Optimization

Technical Support Center: AAV5 Vector Manufacturing for AMT-130

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the manufacturing of AAV5 vectors, with a specific focus on applications like AMT-130. The information is based on established scientific principles and publicly available data on AAV5 production.

Frequently Asked Questions (FAQs)

Upstream Manufacturing

Q1: What are the common expression systems for producing AAV5 vectors like AMT-130?

A1: The most common systems are the transient transfection of Human Embryonic Kidney 293 (HEK293) cells and the baculovirus expression vector system (BEVS) in insect cells (e.g., Sf9). uniQure, the developer of AMT-130, utilizes a proprietary BEVS in insect cells for manufacturing.[1][2]

Q2: We are observing low viral titers in our HEK293 suspension culture for AAV5 production. What are the potential causes and solutions?

A2: Low AAV5 titers in HEK293 suspension cultures can stem from several factors:

  • Suboptimal Cell Health: Ensure high cell viability (>95%) and density at the time of transfection. Different HEK293 lineages have varying nutritional needs, so optimizing the cell culture medium is crucial.[3][4]

  • Inefficient Transfection: The ratio of the three plasmids (Rep/Cap, helper, and gene of interest) is critical. A design of experiment (DoE) approach can help optimize these ratios. The concentration of DNA and the transfection incubation time are also key parameters to optimize.[3][5]

  • Cell Clumping: Cell aggregation can reduce transfection efficiency. Using anti-clumping agents or optimizing agitation rates can mitigate this issue.[3]

Q3: What are the specific challenges associated with the baculovirus expression vector system (BEVS) for AAV5 production?

A3: While scalable, the BEVS platform has its own set of challenges:

  • Baculovirus Instability: The baculovirus carrying the Rep gene can be unstable, leading to a loss of AAV production over serial passages.[6]

  • Suboptimal Viral Protein (VP) Ratios: The stoichiometry of the capsid proteins (VP1, VP2, and VP3) is crucial for vector potency. In the BEVS, VP1 expression can be suboptimal. Genetic redesign of the VP1 translation initiation region may be necessary to achieve a balanced VP ratio.[7][8]

  • Baculovirus Contamination: Residual baculovirus must be effectively removed during downstream processing.

Downstream Manufacturing

Q4: What are the primary challenges in the purification of AAV5 vectors?

A4: The main hurdles in AAV5 purification are achieving high recovery and purity, particularly the removal of empty capsids.[9][10][11] Each AAV serotype can have unique binding characteristics, requiring specific optimization of purification protocols.[9][12]

Q5: How can we improve the separation of full and empty AAV5 capsids?

A5: Anion-exchange chromatography (AEX) is a common method for separating full and empty AAV5 capsids, exploiting the slight charge difference between them.[13][14][15] Optimization of the elution gradient (e.g., a two-step salt gradient) can significantly enhance separation.[12] The use of specific buffers and additives, like MgCl₂, can also improve resolution.[12]

Q6: What are typical recovery yields for an AAV purification process?

A6: While specific yields for AMT-130 are not public, a multi-step downstream process can have an overall yield of around 30-60%. Each purification step (e.g., clarification, affinity chromatography, ion-exchange chromatography) can have a recovery of 80-90%.

Analytical & Quality Control

Q7: What are the critical quality attributes (CQAs) for an AAV5 vector product like AMT-130?

A7: Key CQAs for AAV vectors include:

  • Vector Titer and Potency: The concentration of viral genomes and the biological activity of the vector.[16]

  • Capsid Content: The ratio of full (genome-containing) to empty capsids.[17]

  • Purity: Absence of process-related impurities (e.g., host cell proteins, DNA, residual baculovirus) and product-related impurities (e.g., aggregates).[16]

  • Genome Integrity: Ensuring the full-length, correct transgene sequence is packaged within the capsid.[18][19]

Q8: Which analytical methods are used to determine the empty-to-full capsid ratio for AAV5?

A8: Several methods are available, each with its advantages and limitations:

  • Analytical Ultracentrifugation (AUC): Considered a gold standard for its high resolution in separating full, partial, and empty capsids, but it is low-throughput.[15]

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): A widely used, high-throughput method.[14]

  • Capillary Isoelectric Focusing (cIEF): Separates capsids based on their isoelectric point.[14]

  • Native Mass Spectrometry: A rapid method for determining the ratio without extensive sample preparation.[13][20][21]

Q9: How is the integrity of the AAV5 vector genome assessed?

A9: Genome integrity is crucial for product efficacy. It can be analyzed using:

  • Denaturing Agarose Gel Electrophoresis: A traditional method to verify genome size.[18]

  • Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF): A high-sensitivity technique for nucleic acid analysis.[18][22]

  • Next-Generation Sequencing (NGS): Provides comprehensive sequence information, identifying mutations and truncations.[19][23]

Troubleshooting Guides

Upstream Process Troubleshooting
IssuePotential CausesRecommended Actions
Low AAV5 Titer (HEK293) Poor cell health at transfection.Optimize cell culture conditions (medium, supplements). Ensure high viability and appropriate cell density.[3]
Suboptimal plasmid ratios or DNA concentration.Perform a Design of Experiment (DoE) to determine the optimal ratio of the three plasmids and the ideal DNA concentration.[3]
Inefficient transfection reagent.Screen different transfection reagents and optimize the reagent-to-DNA ratio.
Low AAV5 Titer (BEVS) Instability of Rep-expressing baculovirus.Use a low-passage baculovirus stock. Monitor Rep gene expression over passages.[6]
Incorrect multiplicity of infection (MOI).Optimize the MOI for each baculovirus (Rep/Cap and transgene).
Suboptimal VP protein stoichiometry.Consider re-engineering the cap gene construct to enhance VP1 expression.[7][8]
Downstream Process Troubleshooting
IssuePotential CausesRecommended Actions
Poor Separation of Full and Empty Capsids (AEX) Suboptimal buffer pH or conductivity.Optimize the pH and salt concentration of the binding and elution buffers. A shallow gradient or step elution may improve resolution.[12]
Column overloading.Reduce the amount of sample loaded onto the column.
Inappropriate resin selection.Screen different AEX resins with varying pore sizes and ligand densities.
Low Vector Recovery Vector precipitation during buffer exchange or elution.Screen different buffer formulations to identify conditions that maintain vector stability. Additives like polysorbates or arginine can prevent aggregation.
Non-specific binding to filters or chromatography media.Pre-treat filters with a blocking agent. Optimize buffer conditions to minimize non-specific interactions.
Vector degradation due to harsh elution conditions (e.g., low pH).Neutralize the eluate immediately after collection. Investigate alternative elution strategies.[10]

Quantitative Data Summary

Table 1: Comparison of Analytical Techniques for AAV5 Empty/Full Capsid Ratio

TechniquePrincipleThroughputResolutionSample Requirement
AUC Sedimentation VelocityLowHigh (Full, Partial, Empty)High
AEX-HPLC Charge-based SeparationHighGoodModerate
cIEF Isoelectric Point SeparationHighGoodLow
Native MS Mass-to-charge RatioHighGoodLow

Experimental Protocols

Protocol: Anion-Exchange Chromatography for AAV5 Full/Empty Capsid Separation
  • Column: Use a strong anion-exchange column (e.g., Capto™ Q).

  • Buffers:

    • Buffer A (Binding): 20 mM Tris-HCl, pH 8.0, with a low salt concentration (e.g., 100 mM NaCl).

    • Buffer B (Elution): 20 mM Tris-HCl, pH 8.0, with a high salt concentration (e.g., 1 M NaCl).

  • Equilibration: Equilibrate the column with Buffer A for at least 5 column volumes (CVs).

  • Sample Loading: Load the clarified and filtered AAV5 sample onto the column.

  • Wash: Wash the column with Buffer A for 5-10 CVs to remove unbound impurities.

  • Elution: Apply a linear or step gradient of Buffer B to elute the bound particles. Empty capsids typically elute at a lower salt concentration than full capsids.

  • Analysis: Monitor the eluate at 260 nm and 280 nm. Collect fractions and analyze for viral genome (qPCR) and capsid content (ELISA) to confirm separation.

Visualizations

AAV5_Manufacturing_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_qc Quality Control cell_culture Cell Culture (HEK293 or Sf9) transfection Transfection / Infection cell_culture->transfection bioreactor Bioreactor Production transfection->bioreactor harvest Cell Lysis & Harvest bioreactor->harvest Crude Lysate clarification Clarification harvest->clarification capture Affinity Chromatography (Capture) clarification->capture polishing Ion-Exchange Chromatography (Polishing) capture->polishing concentration Ultrafiltration/ Diafiltration (UF/DF) polishing->concentration formulation Final Formulation concentration->formulation titer Titer & Potency Assays formulation->titer purity Purity Assays (HCP, HCDNA) formulation->purity empty_full Empty/Full Capsid Ratio (AEX, AUC, MS) formulation->empty_full integrity Genome Integrity (CE, NGS) formulation->integrity

Caption: High-level overview of the AAV5 vector manufacturing and quality control workflow.

Empty_Full_Separation_Logic cluster_fractions Elution Fractions start AAV Sample (Mixed Population) aex Anion-Exchange Chromatography start->aex empty Empty Capsids (Lower Salt Elution) aex->empty Different Surface Charge full Full Capsids (Higher Salt Elution) aex->full Different Surface Charge

Caption: Logical flow for separating empty and full AAV5 capsids using anion-exchange chromatography.

References

Technical Support Center: Optimizing AMT-130 Dosage for Maximal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for working with AMT-130, an investigational gene therapy for Huntington's disease. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing AMT-130 dosage for maximal efficacy in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for AMT-130?

AMT-130 is a gene therapy designed to reduce the production of the huntingtin protein (HTT), including its mutated form (mHTT), which is the underlying cause of Huntington's disease.[1][2] It utilizes an adeno-associated virus 5 (AAV5) vector to deliver a gene encoding an artificial microRNA (miRNA) to target brain cells. This miRNA binds to the messenger RNA (mRNA) of the huntingtin gene, leading to its degradation and thereby suppressing the translation of the huntingtin protein.[3] This process is designed to be a one-time treatment with potentially long-lasting effects.

Q2: What are the key differences between the low and high doses of AMT-130 used in clinical trials?

The Phase I/II clinical trials for AMT-130 have investigated two primary dose levels: a low dose (6 x 10¹² genome copies/mL) and a high dose (6 x 10¹³ genome copies/mL).[4] Recent clinical trial data suggests a dose-dependent response, with the high-dose group showing a more significant slowing of disease progression compared to the low-dose group.[1]

Q3: What are the primary efficacy endpoints being evaluated in the AMT-130 clinical trials?

The primary endpoint in the pivotal Phase I/II study is the composite Unified Huntington's Disease Rating Scale (cUHDRS). Key secondary endpoints include Total Functional Capacity (TFC). Other measures being assessed include Total Motor Score (TMS), Symbol Digit Modalities Test (SDMT), and Stroop Word Reading Test (SWRT) to evaluate motor and cognitive functions.[1]

Q4: What is the safety profile of AMT-130?

AMT-130 has been generally well-tolerated in clinical trials, with a manageable safety profile at both low and high doses. Most common adverse events have been related to the administration procedure and have resolved. It is important to note that the treatment is permanent and cannot be reversed once administered.

Q5: Are there any known contraindications for the use of AMT-130 in experimental models?

Based on clinical trial protocols, contraindications include the presence of implanted deep brain stimulation devices, a history of gene therapy or other experimental brain surgery, and any contraindication to 3.0 Tesla MRI or lumbar puncture.[5] Researchers should consider these factors when designing preclinical studies.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Variable or lower-than-expected huntingtin protein knockdown - Inefficient vector delivery to the target brain region.- Suboptimal dosage for the specific animal model or cell line.- Issues with the surgical administration procedure.- Verify the accuracy of stereotactic injection coordinates.- Perform a dose-response study to determine the optimal concentration.- Review and refine the neurosurgical delivery protocol to ensure consistency.
Immune response to the AAV vector - Pre-existing immunity to AAV5 in the animal model.- Inflammatory response triggered by the surgical procedure or the vector itself.- Screen animals for pre-existing anti-AAV5 antibodies.- Consider the use of a concurrent immunosuppression regimen, as being explored in later clinical trial cohorts.
Off-target effects or cellular toxicity - Non-selective lowering of both mutant and normal huntingtin protein.- Potential for insertional mutagenesis by the AAV vector (a rare event).- Monitor for any unexpected behavioral or cellular changes in the animal model.- Conduct long-term safety and toxicology studies.
Inconsistent results between experimental subjects - Biological variability among animals.- Inconsistent administration of AMT-130.- Differences in post-operative care.- Increase sample size to account for biological variability.- Standardize the administration protocol and ensure all personnel are adequately trained.- Implement a consistent post-operative care plan for all subjects.

Quantitative Data Summary

The following table summarizes the key efficacy data from the pivotal Phase I/II study of AMT-130 at 36 months for the high-dose group compared to a propensity score-matched external control group.

Efficacy MeasureAMT-130 High-Dose Group (Mean Change from Baseline)Propensity Score-Matched External Control (Mean Change from Baseline)Percentage Slowing of Disease ProgressionP-value
cUHDRS -0.38-1.5275%0.003
TFC N/AN/A60%[1]0.033
TMS N/AN/A59% (positive trend, not statistically confirmed)[1]N/A
SDMT N/AN/A88%[1]N/A
SWRT N/AN/A113%[1]N/A

Experimental Protocols

AMT-130 Administration Protocol (Based on Clinical Trial Methodology)

This protocol provides a generalized overview of the stereotactic neurosurgical delivery of AMT-130 to the striatum (caudate and putamen), as described in clinical trial documentation. This should be adapted and optimized for specific preclinical research models.

1. Pre-operative Preparation:

  • Subjects undergo general anesthesia.
  • The surgical area is sterilized.
  • High-resolution MRI scans are obtained to determine the precise stereotactic coordinates for injection into the caudate and putamen.

2. Stereotactic Targeting and Craniotomy:

  • A stereotactic frame is affixed to the subject's head.
  • Using the MRI-derived coordinates, two to six small burr holes are drilled in the skull over the target injection sites.

3. AMT-130 Infusion:

  • A micro-catheter is guided to the target location within the striatum.
  • AMT-130 is infused at a controlled rate using a micro-infusion pump. The infusion is monitored via real-time MRI to ensure accurate delivery and to observe the convection-enhanced distribution of the vector.
  • The specific volume and rate of infusion should be determined based on the size of the target structure in the animal model and the desired vector concentration.

4. Post-operative Care:

  • The burr holes are sealed, and the incision is closed.
  • Subjects are monitored closely for any adverse neurological signs.
  • Post-operative imaging (MRI) is performed to confirm vector delivery.
  • Appropriate analgesic and supportive care are provided.

Visualizations

Signaling Pathway of AMT-130

AMT130_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Neuron cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AMT-130 (AAV5-miHTT) AMT-130 (AAV5-miHTT) Endosome Endosome AMT-130 (AAV5-miHTT)->Endosome Internalization AAV5 Capsid Uncoating AAV5 Capsid Uncoating Endosome->AAV5 Capsid Uncoating Transport to Nucleus pre-miHTT pre-miHTT Mature miHTT Mature miHTT pre-miHTT->Mature miHTT Processing in Cytoplasm RISC RISC Mature miHTT->RISC Loading Degraded HTT mRNA Degraded HTT mRNA RISC->Degraded HTT mRNA Binds & Cleaves HTT mRNA HTT mRNA Huntingtin Protein Synthesis Huntingtin Protein Synthesis HTT mRNA->Huntingtin Protein Synthesis Translation Reduced Huntingtin Protein Reduced Huntingtin Protein Degraded HTT mRNA->Reduced Huntingtin Protein Inhibition of Translation miHTT Transgene miHTT Transgene AAV5 Capsid Uncoating->miHTT Transgene Transgene Release miHTT Transgene->pre-miHTT Transcription & Processing AMT130_Experimental_Workflow Subject Selection Subject Selection Baseline Assessment Baseline Assessment Subject Selection->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization AMT-130 Administration AMT-130 Administration Randomization->AMT-130 Administration Treatment Group Control (Sham Procedure) Control (Sham Procedure) Randomization->Control (Sham Procedure) Control Group Post-Treatment Monitoring Post-Treatment Monitoring AMT-130 Administration->Post-Treatment Monitoring Control (Sham Procedure)->Post-Treatment Monitoring Data Analysis Data Analysis Post-Treatment Monitoring->Data Analysis Efficacy & Safety Evaluation Efficacy & Safety Evaluation Data Analysis->Efficacy & Safety Evaluation

References

Technical Support Center: Improving AMT-130 Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the delivery of AMT-130 and other AAV-based gene therapies to the central nervous system (CNS). The focus is on strategies to overcome the blood-brain barrier (BBB), a critical challenge in the field.

Frequently Asked Questions (FAQs)

Q1: What is AMT-130 and how is it currently delivered to the brain?

A1: AMT-130 is an investigational gene therapy for Huntington's disease. It utilizes an adeno-associated virus serotype 5 (AAV5) vector to deliver a microRNA (miRNA) designed to silence the huntingtin gene.[1][2] Currently, in clinical trials, AMT-130 is administered directly into the brain's striatum (caudate and putamen) through a neurosurgical procedure known as MRI-guided convection-enhanced delivery.[3][4] This method bypasses the blood-brain barrier entirely.

Q2: Why is crossing the blood-brain barrier a major hurdle for gene therapies like AMT-130?

A2: The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[5] This barrier protects the brain from toxins and pathogens but also blocks the entry of most large-molecule therapeutics, including AAV vectors, when administered systemically (e.g., intravenously).[5][6]

Q3: What are the potential advantages of a systemic delivery route for AMT-130 over direct injection?

A3: A systemic delivery route that allows AMT-130 to cross the BBB would be significantly less invasive than the current neurosurgical approach.[7] This could potentially reduce procedure-related risks, lower costs, and make the treatment accessible to a broader patient population. It may also enable more widespread distribution of the vector throughout the brain, which could be beneficial for neurodegenerative diseases that affect multiple brain regions.[8]

Q4: Which AAV serotypes are known to have a natural ability to cross the BBB?

A4: Several naturally occurring AAV serotypes have been shown to cross the BBB, albeit with varying efficiencies. AAV9 is the most well-studied and is capable of transducing cells in the CNS after intravascular administration.[5][9][10] Other serotypes with some BBB-crossing capabilities include AAVrh.8 and AAVrh.10.[8]

Q5: What are "engineered" AAV capsids and how do they improve BBB crossing?

A5: Engineered AAV capsids are variants that have been modified through techniques like directed evolution to have enhanced properties, such as improved ability to cross the BBB.[11] For example, the AAV-PHP.B family of capsids was engineered from AAV9 and demonstrates significantly higher transduction efficiency in the CNS of certain mouse strains compared to the original AAV9.[12] These engineered capsids often achieve enhanced BBB transport by interacting with specific receptors on the surface of brain endothelial cells.

Troubleshooting Guides

Low Transduction Efficiency in the Brain After Systemic Administration

Problem: You are observing low or no transgene expression in the brain following intravenous or other systemic injection of your AAV vector.

Possible Cause Troubleshooting Step
Poor BBB Penetration of AAV Serotype Select an AAV serotype known for better BBB crossing (e.g., AAV9, AAV-PHP.eB for compatible mouse strains). Consider using an engineered capsid with enhanced CNS tropism.[2][8]
Pre-existing Neutralizing Antibodies (NAbs) Screen animals for pre-existing NAbs against the chosen AAV serotype. High levels of NAbs can neutralize the vector and prevent it from reaching its target.[13] Consider using an alternative serotype or an immunosuppressive regimen.
Incorrect Viral Titer Verify the titer of your viral preparation using a reliable method like qPCR or ddPCR. Inaccurate titration can lead to administering a lower effective dose than intended.[14]
Off-Target Sequestration High doses of AAV administered systemically can be sequestered by peripheral organs, particularly the liver, reducing the amount of vector available to cross the BBB.[6] Strategies to mitigate this include using liver-detargeting microRNA sequences in the vector cassette.[15]
Inefficient Promoter Activity Ensure the promoter used in your AAV construct is active in your target neuronal cell type. Neuron-specific promoters like human synapsin (hSyn) or CaMKIIα are often used.[12]
Issues with In Vitro BBB Models

Problem: Your in vitro BBB model is showing inconsistent results, such as low trans-endothelial electrical resistance (TEER) or high passive permeability.

Possible Cause Troubleshooting Step
Suboptimal Endothelial Cell Culture Use primary human brain microvascular endothelial cells (BMVECs) or iPSC-derived BMECs for the most robust models. Ensure proper cell seeding density and use appropriate culture media to promote the formation of tight junctions.[9]
Lack of Co-culture with Astrocytes/Pericytes Co-culturing endothelial cells with astrocytes and/or pericytes can enhance barrier properties and better mimic the in vivo neurovascular unit.
Inconsistent TEER Measurements Allow sufficient time for the endothelial monolayer to mature and for TEER values to stabilize before starting the experiment. Ensure proper placement of electrodes and consistent measurement technique.
Cell Culture Contamination Regularly check for microbial contamination, which can compromise barrier integrity. Use sterile techniques and appropriate antibiotics if necessary.

Data Presentation

Table 1: Preclinical Biodistribution of AAV5-miHTT (AMT-130) in Non-Human Primates (NHP) 6 Months After Intrastriatal Injection

Data represents vector genome copies (gc) detected.

Brain Region Vector DNA Levels (gc/mL)
Caudate Nucleus High
Putamen High
Cortex Widespread
Cerebrospinal Fluid (CSF) at 1-hour post-injection ~1 x 10¹⁰
Blood at 1-hour post-injection Up to 1 x 10⁷

(Source: Data compiled from preclinical studies on AAV5-miHTT)[3]

Table 2: Comparison of AAV Serotypes for CNS Delivery
AAV Serotype Primary Delivery Route Relative BBB Crossing Efficiency (Systemic) Primary CNS Cell Tropism
AAV1 Intraparenchymal, IntramuscularLowNeurons
AAV2 IntraparenchymalVery LowNeurons
AAV5 (AMT-130 vector) Intraparenchymal (current)LowNeurons, Astrocytes[16]
AAV9 Intravenous, IntrathecalModerateNeurons, Astrocytes[5]
AAV-PHP.eB IntravenousHigh (in specific mouse strains)Neurons, Astrocytes

(Source: Compiled from multiple preclinical studies)[8][12][15][17][18]

Experimental Protocols

Protocol 1: In Vitro AAV Transcytosis Assay Using a Human BMVEC Model

This protocol allows for the quantitative assessment of AAV vector transport across a model of the human blood-brain barrier.

  • Establish the BBB Model:

    • Culture primary human brain microvascular endothelial cells (BMVECs) on the apical side of a Transwell® insert.

    • Optionally, co-culture with primary human astrocytes on the basolateral side of the well.

    • Maintain the cultures until a confluent monolayer is formed and a stable, high trans-endothelial electrical resistance (TEER) is achieved, indicating tight junction integrity.[9]

  • AAV Application:

    • Apply the AAV vector (e.g., AAV9) to the apical (upper) chamber of the Transwell® insert at a known concentration (e.g., 2x10⁵ genome copies/cell).[9]

  • Sampling:

    • At various time points (e.g., 2, 4, 8, 24 hours), collect samples from the medium in the basolateral (lower) chamber.

  • Quantification:

    • Isolate viral DNA from the collected basolateral samples.

    • Quantify the number of AAV genomes that have crossed the endothelial barrier using quantitative PCR (qPCR) with primers and a probe targeting a specific region of the vector genome (e.g., the ITRs or the transgene cassette).[9]

  • Data Analysis:

    • Calculate the percentage of the initially applied AAV that has crossed the barrier at each time point. Compare the transcytosis efficiency of different AAV serotypes or engineered capsids.

Protocol 2: Quantification of AAV Vector Genomes in Brain Tissue by qPCR

This protocol is for determining the biodistribution and transduction efficiency of an AAV vector in the brain after in vivo administration.

  • Tissue Harvesting:

    • Following in vivo AAV administration and a predetermined expression period, perfuse the animal with PBS to remove blood from the vasculature.

    • Dissect the brain and collect specific regions of interest (e.g., cortex, striatum, hippocampus).

  • Genomic DNA Extraction:

    • Homogenize the brain tissue samples.

    • Extract total genomic DNA from a known weight of tissue (e.g., 10 mg) using a commercial kit (e.g., DNeasy Blood & Tissue Kit).[19]

  • qPCR Analysis:

    • Use a portion of the extracted DNA (e.g., 50 ng) as a template for TaqMan qPCR.[19]

    • Use primers and a probe specific to the AAV vector genome (e.g., targeting the polyA signal).

    • In a separate reaction, use a primer/probe set for a single-copy host gene (e.g., GAPDH) to normalize for the amount of genomic DNA in each sample.[19]

  • Standard Curve Generation:

    • Prepare a standard curve using serial dilutions of a plasmid containing the target sequence of the AAV genome. This will allow for absolute quantification of vector genome copies.[20]

  • Data Analysis:

    • Calculate the number of AAV vector genomes per microgram of genomic DNA for each brain region.[19]

    • Normalize the AAV genome copy number to the copy number of the reference host gene to account for any variations in DNA input.

Visualizations

AAV_Transcytosis_Pathway cluster_0 Blood Vessel Lumen cluster_1 Brain Endothelial Cell cluster_2 Brain Parenchyma AAV AAV-PHP.B Binding Binding AAV->Binding 1. Receptor LY6A Receptor Internalization Internalization (Endocytosis) Receptor->Internalization 2. Binding->Receptor Vesicle Transcytotic Vesicle Internalization->Vesicle 3. Exocytosis Exocytosis Vesicle->Exocytosis 4. AAV_Released AAV-PHP.B Exocytosis->AAV_Released 5.

Caption: LY6A-mediated transcytosis of AAV-PHP.B across the blood-brain barrier.

Experimental_Workflow cluster_systemic Systemic Delivery Approach cluster_direct Direct Delivery Approach (Current for AMT-130) cluster_outcome Therapeutic Outcome IV_Injection Intravenous Injection of BBB-crossing AAV BBB_Crossing AAV Crosses BBB IV_Injection->BBB_Crossing Transduction Transduction of Target Neurons BBB_Crossing->Transduction Surgery Neurosurgical Procedure Direct_Injection Direct Intrastriatal Injection Surgery->Direct_Injection Direct_Injection->Transduction Gene_Silencing Huntingtin Gene Silencing Transduction->Gene_Silencing

References

Technical Support Center: Addressing Variability in Patient Response to AMT-130

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMT-130. Our goal is to help you navigate potential sources of variability in experimental outcomes and patient response.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with AMT-130.

Issue 1: Inconsistent or Lower-Than-Expected Huntingtin (HTT) Protein Lowering

Question: We are observing variable or suboptimal reduction in mutant huntingtin (mHTT) levels in our in vitro/in vivo models after AMT-130 administration. What are the potential causes and how can we troubleshoot this?

Answer:

Variability in HTT protein lowering can stem from several factors, from vector quality to assay sensitivity. Here’s a systematic approach to troubleshooting:

Potential Cause 1: AAV Vector Titer and Quality

  • Troubleshooting Steps:

    • Verify Vector Titer: Re-quantify the genomic titer (vg/mL) of your AMT-130 stock using a validated qPCR protocol. Ensure your primers and probes are specific to the AAV vector genome and that you use a reliable, linearized plasmid standard.[1][2][3][4][5]

    • Assess Capsid Integrity and Full/Empty Ratio: An excess of empty or partially filled capsids can compete with functional vectors for cell entry, reducing transduction efficiency.[6][7] Characterize the ratio of full to empty capsids using methods like analytical ultracentrifugation (AUC) or transmission electron microscopy (TEM).

    • Check for Aggregation: Vector aggregation can reduce transduction efficiency. Visually inspect the vector stock for precipitates and consider dynamic light scattering (DLS) to assess particle size distribution.

Potential Cause 2: Transduction Efficiency

  • Troubleshooting Steps:

    • Optimize Multiplicity of Infection (MOI): The optimal MOI can vary significantly between cell types. Perform a dose-response experiment to determine the MOI that yields the highest transduction efficiency without causing cytotoxicity.

    • Confirm Cell Health and Confluency: Ensure your target cells are healthy, within a low passage number, and at an optimal confluency (typically 70-80%) at the time of transduction.[8]

    • Consider Cell Line Tropism: AMT-130 utilizes an AAV5 vector, which has a specific tropism for certain cell types. Verify that your chosen cell model is readily transduced by AAV5. If not, consider using a different cell line or a pseudotyped AAV vector for your experiments.

Potential Cause 3: Assay Performance

  • Troubleshooting Steps:

    • Validate mHTT Quantification Assay: Ensure your assay for quantifying mHTT is sensitive and specific. Assays like HTRF (Homogeneous Time Resolved Fluorescence) or AlphaLISA are commonly used.[9][10] Run appropriate controls, including wild-type and mutant HTT standards, to confirm assay performance.

    • Optimize Sample Preparation: Inconsistent sample lysis or protein extraction can lead to variability. Use a validated lysis buffer and protocol to ensure complete and consistent protein extraction from your cells or tissues.

Issue 2: High Variability in Biomarker Readouts (e.g., Neurofilament Light Chain)

Question: We are observing significant inter-subject variability in neurofilament light chain (NfL) levels in our preclinical models, making it difficult to assess the neuroprotective effect of AMT-130. How can we address this?

Answer:

NfL is a sensitive marker of neuro-axonal damage, and its levels can be influenced by several factors.

Potential Cause 1: Baseline Variability

  • Troubleshooting Steps:

    • Establish Stable Baseline: Measure NfL levels in your animal models at multiple time points before AMT-130 administration to establish a stable baseline for each subject. This will allow for more accurate assessment of post-treatment changes.

    • Age and Sex Matching: Ensure your experimental and control groups are tightly matched for age and sex, as these factors can influence baseline NfL levels.

Potential Cause 2: Sample Collection and Processing

  • Troubleshooting Steps:

    • Standardize Collection Procedure: Use a consistent method for cerebrospinal fluid (CSF) or blood collection to minimize contamination and variability. For CSF, discard the initial drops to avoid blood contamination.[11]

    • Use Appropriate Collection Tubes: Collect CSF in polypropylene tubes to prevent protein adhesion to the tube walls.[11]

    • Consistent Sample Handling: Process and store all samples under identical conditions (e.g., centrifugation speed and time, storage temperature) to prevent protein degradation.

Potential Cause 3: Assay Sensitivity and Precision

  • Troubleshooting Steps:

    • Utilize High-Sensitivity Assays: Employ ultrasensitive assays like Single Molecule Array (Simoa) for quantifying NfL, especially in blood samples where concentrations are lower than in CSF.[12][13][14]

    • Run Samples in Batches: To minimize inter-assay variability, analyze all samples from a single experiment in the same assay run. Include quality controls to monitor assay performance.[12]

Frequently Asked Questions (FAQs)

General

  • Q1: What is the mechanism of action of AMT-130?

    • A1: AMT-130 is a gene therapy that uses a non-pathogenic adeno-associated virus serotype 5 (AAV5) vector to deliver a microRNA (miRNA) to brain cells. This miRNA is designed to bind to the messenger RNA (mRNA) of the huntingtin (HTT) gene, leading to its degradation and thereby reducing the production of both the normal and the mutant huntingtin proteins.[15] The goal is to slow the progression of Huntington's disease by lowering the levels of the toxic mutant huntingtin protein.[15]

  • Q2: Why is there a dose-dependent response observed with AMT-130?

    • A2: Clinical trial data has shown that the high-dose group of AMT-130 experienced a greater slowing of disease progression compared to the low-dose group, which showed more variable results.[15][16] This suggests that a higher concentration of the AAV vector is needed to transduce a sufficient number of target neurons in the brain to achieve a clinically meaningful reduction in mutant huntingtin protein and its downstream pathological effects.

Preclinical and In Vitro Studies

  • Q3: What are the key considerations for designing a preclinical study to evaluate AMT-130?

    • A3: Key considerations include:

      • Animal Model Selection: Choose an animal model that accurately recapitulates the key features of Huntington's disease, including the expression of mutant huntingtin and progressive neurodegeneration.

      • Route of Administration: Mimic the clinical route of administration (direct intrastriatal injection) as closely as possible.[17]

      • Outcome Measures: Select a range of behavioral, imaging, and biomarker endpoints to assess therapeutic efficacy. This should include quantification of mutant huntingtin protein, measurement of neurofilament light chain, and assessment of motor and cognitive function.

      • Immunogenicity Assessment: Monitor for immune responses to the AAV5 capsid and the expressed miRNA.

  • Q4: How can I assess the immunogenicity of AMT-130 in my experiments?

    • A4: To assess immunogenicity, you can:

      • Measure Anti-AAV5 Antibodies: Use an ELISA to detect the presence of binding and neutralizing antibodies against the AAV5 capsid in serum or plasma samples.[18][19]

      • Assess T-cell Responses: Employ techniques like ELISpot or intracellular cytokine staining to measure T-cell responses to AAV5 capsid peptides.

Clinical Research and Drug Development

  • Q5: What factors contribute to the variability in patient response seen in the AMT-130 clinical trials?

    • A5: Several factors may contribute to the observed variability:

      • Baseline Disease Stage: Patients with early-stage Huntington's disease were enrolled in the trials.[20][21] The extent of pre-existing neuronal damage at the time of treatment could influence the therapeutic benefit.

      • Individual Patient Characteristics: Genetic factors, including the number of CAG repeats in the huntingtin gene, and other biological differences between patients can affect disease progression and response to therapy.

      • Surgical Procedure: The precision of the stereotactic neurosurgical delivery of AMT-130 to the target brain regions (caudate and putamen) is critical for optimal efficacy.[15][17]

      • Immune Response: Pre-existing or treatment-emergent immune responses to the AAV5 vector could potentially impact the efficacy and safety of the therapy.[22][23]

  • Q6: What are the key safety considerations for AMT-130?

    • A6: The safety profile of AMT-130 is a critical aspect of its clinical development. Potential safety considerations include:

      • Surgical Risks: The administration of AMT-130 requires a neurosurgical procedure, which carries inherent risks such as infection, bleeding, and adverse reactions to anesthesia.[24]

      • Inflammatory Responses: There have been reports of localized inflammatory responses in the brain following AMT-130 administration, particularly at higher doses.[20]

      • Immunogenicity: The development of an immune response to the AAV5 vector could lead to inflammation and a reduction in therapeutic efficacy.

Data Presentation

Table 1: Summary of AMT-130 Clinical Trial Efficacy Data (High Dose vs. External Control)

Outcome MeasureTimepointAMT-130 High DoseExternal Control% Slower Decline
cUHDRS 36 Months--75%[16]
Total Functional Capacity (TFC) 36 Months--60%[16]
Symbol Digit Modalities Test (SDMT) 36 Months--88%[16]
Stroop Word Reading Test (SWRT) 36 Months--113%[16]
Total Motor Score (TMS) 36 Months--59% (positive trend)[16]
CSF Neurofilament Light (NfL) 36 Months~8% decrease from baseline[25]--

Experimental Protocols

Protocol 1: AAV Vector Genome Titration by qPCR

This protocol outlines a general method for determining the genomic copy (GC) titer of an AAV vector stock.

  • Materials:

    • AAV vector stock

    • Linearized plasmid DNA standard with a known concentration containing the target sequence

    • qPCR primers and probe specific to a region of the AAV vector genome (e.g., ITRs or transgene)

    • SYBR Green or TaqMan qPCR master mix

    • Nuclease-free water

    • DNase I

    • Proteinase K

    • DNA extraction kit (optional)

  • Procedure:

    • DNase Treatment: Treat the AAV vector stock with DNase I to remove any contaminating plasmid DNA that is not encapsulated within the viral capsids.

    • Capsid Lysis: Inactivate the DNase and lyse the AAV capsids to release the viral genomes. This can be achieved by heat inactivation and treatment with Proteinase K.

    • DNA Purification (Optional but Recommended): Purify the viral genomic DNA using a suitable DNA extraction kit to remove inhibitors of the PCR reaction.

    • Prepare Standard Curve: Prepare a serial dilution of the linearized plasmid DNA standard with known concentrations.

    • Set up qPCR Reaction: Prepare the qPCR reaction mix containing the master mix, primers, probe (for TaqMan), and either the purified viral DNA or the plasmid standard. Run samples and standards in triplicate. Include a no-template control (NTC).

    • Run qPCR: Perform the qPCR using a standard thermal cycling protocol.

    • Data Analysis: Generate a standard curve by plotting the Cq values against the log of the standard concentrations. Calculate the genomic copy concentration of the AAV stock based on its Cq value and the standard curve.[1][5]

Protocol 2: Anti-AAV Antibody Detection by ELISA

This protocol provides a general framework for detecting binding antibodies against AAV capsids.

  • Materials:

    • Purified AAV capsids of the relevant serotype (e.g., AAV5)

    • Serum or plasma samples

    • ELISA plates

    • Coating buffer (e.g., PBS)

    • Blocking buffer (e.g., PBS with 5% BSA)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • HRP-conjugated secondary antibody specific for the host species of the primary antibody (e.g., anti-human IgG-HRP)

    • TMB substrate

    • Stop solution (e.g., 2N H2SO4)

  • Procedure:

    • Plate Coating: Coat the wells of an ELISA plate with purified AAV capsids diluted in coating buffer. Incubate overnight at 4°C.

    • Washing: Wash the plate multiple times with wash buffer to remove unbound capsids.

    • Blocking: Block the plate with blocking buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

    • Sample Incubation: Add diluted serum or plasma samples to the wells. Include positive and negative control sera. Incubate for 1-2 hours at room temperature.

    • Washing: Wash the plate thoroughly with wash buffer.

    • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

    • Washing: Wash the plate with wash buffer.

    • Detection: Add TMB substrate to the wells and incubate until a color change is observed.

    • Stop Reaction: Stop the reaction by adding the stop solution.

    • Read Plate: Measure the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of anti-AAV antibodies in the sample.[18][26][27]

Mandatory Visualizations

AMT130_Mechanism_of_Action cluster_neuron Neuron AMT130 AMT-130 (AAV5-miRNA) Endosome Endosome AMT130->Endosome Endocytosis Nucleus Nucleus Endosome->Nucleus Trafficking & Uncoating miRNA miRNA transcript Nucleus->miRNA Transcription RISC RISC Complex miRNA->RISC Processing & Loading HTT_mRNA HTT mRNA RISC->HTT_mRNA Binding HTT_protein Huntingtin Protein (normal & mutant) HTT_mRNA->HTT_protein Translation (Inhibited) Degradation mRNA Degradation HTT_mRNA->Degradation Cleavage

Caption: Mechanism of action of AMT-130 in a neuron.

Experimental_Workflow_HTT_Lowering cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture / Animal Model AMT130_Admin 2. AMT-130 Administration Cell_Culture->AMT130_Admin Sample_Collection 3. Sample Collection (Cells/Tissue/CSF) AMT130_Admin->Sample_Collection Protein_Extraction 4. Protein Extraction Sample_Collection->Protein_Extraction HTT_Quantification 5. mHTT Quantification (HTRF/AlphaLISA) Protein_Extraction->HTT_Quantification Data_Analysis 6. Data Analysis HTT_Quantification->Data_Analysis

Caption: Workflow for assessing HTT lowering.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Poor HTT Lowering Start Inconsistent HTT Lowering Check_Vector Check Vector Quality (Titer, Full/Empty) Start->Check_Vector Check_Transduction Optimize Transduction (MOI, Cell Health) Check_Vector->Check_Transduction Vector OK Check_Assay Validate Quantification Assay Check_Transduction->Check_Assay Transduction OK Resolved Issue Resolved Check_Assay->Resolved Assay OK

Caption: Troubleshooting logic for HTT lowering experiments.

References

Technical Support Center: Refining Surgical Procedures for AMT-130 Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the administration of AMT-130. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the established surgical procedure for AMT-130 administration?

A1: AMT-130 is administered as a one-time dose via an MRI-guided, convection-enhanced delivery (CED) stereotactic neurosurgical procedure.[1][2][3] The therapeutic agent is delivered directly into the striatum, specifically targeting the caudate and putamen.[1] This procedure involves drilling two to six small holes in the skull to allow for the insertion of a micro-catheter for infusion.

Q2: What are the different doses of AMT-130 used in clinical trials?

A2: Clinical trials have investigated two primary dose levels of AMT-130: a low dose of 6x10¹² vector genomes and a high dose of 6x10¹³ vector genomes.[4] Preclinical studies and bioanalytical modeling helped to establish the human equivalent dose to achieve significant lowering of the mutant huntingtin protein.[5]

Q3: What is Convection-Enhanced Delivery (CED) and why is it used for AMT-130?

A3: Convection-Enhanced Delivery (CED) is a technique that uses a continuous, low-pressure infusion to deliver therapeutic agents directly into the brain parenchyma.[6] This method bypasses the blood-brain barrier and allows for the distribution of large molecules over a larger area compared to simple diffusion.[6][7] It is utilized for AMT-130 to ensure targeted and efficient delivery to the caudate and putamen.

Q4: What are the most common adverse events associated with the AMT-130 administration procedure?

A4: The most frequently reported adverse events in clinical trials have been related to the surgical procedure itself.[3][8] These have included post-operative delirium, major depression, suicidal ideation, epistaxis, back pain, hypothermia, post-procedural hematoma, and post-lumbar puncture syndrome. These events have been reported as generally manageable.

Q5: Is an immunosuppression regimen required with AMT-130 administration?

A5: Some clinical trial cohorts for AMT-130 have investigated the use of an immunosuppression regimen in conjunction with the surgical procedure to mitigate potential immune responses to the AAV5 vector.[9]

Troubleshooting Guide

Issue 1: Catheter Occlusion During Infusion

  • Q: What are the signs of catheter occlusion?

    • A: Increased infusion pressure alarms, lack of visible flow in the line, and sluggish or no return of cerebrospinal fluid (CSF) upon aspiration (if applicable).

  • Q: What are the potential causes of catheter occlusion?

    • A: Tissue debris blocking the catheter tip upon insertion, blood clots, or precipitation of the therapeutic agent.

  • Q: How can catheter occlusion be prevented or mitigated?

    • A:

      • Proper Catheter Placement: Utilize advanced imaging and stereotactic guidance to ensure a clear trajectory and placement within the target tissue, avoiding blood vessels.

      • Catheter Design: Consider using catheters with features designed to reduce clogging, such as the ClearPoint SmartFlow cannula with its stepped distal tip.[10]

      • Infusion Initiation: Begin the infusion at a very low rate to gently displace brain tissue and create a virtual cavity for the infusate.

      • Flushing: If permitted by the protocol, a gentle flush with a sterile, compatible solution may clear minor obstructions. Extreme caution should be exercised to avoid damaging brain tissue.

Issue 2: Backflow or Reflux of the Infusate

  • Q: What is backflow and why is it a concern?

    • A: Backflow is the leakage of the infusate along the catheter track instead of dispersing into the target tissue. It can lead to inaccurate dosing of the target region and potential off-target effects.

  • Q: What factors contribute to backflow?

    • A: High infusion rates, improper catheter placement (too close to a sulcus or ventricle), and poor sealing of the catheter track.[11]

  • Q: How can backflow be minimized?

    • A:

      • Optimized Infusion Rate: Maintain a low and constant infusion rate. General CED infusion rates are in the range of 0.1-10 µL/min.[6] The specific rate for AMT-130 should be in accordance with the investigational protocol.

      • "Stepped" Catheter Design: The use of a stepped-design cannula, like the ClearPoint SmartFlow, can help create a better seal at the tissue interface and reduce reflux.[10]

      • Real-time MRI Guidance: Intraoperative MRI allows for the visualization of the infusion in real-time, enabling the surgical team to detect and address backflow by adjusting the infusion rate or catheter position.[10][12]

      • Trajectory Planning: Careful planning of the surgical trajectory to avoid anatomical boundaries like the pia arachnoid and ependymal surfaces can prevent leakage into the subarachnoid space.[11]

Issue 3: Inaccurate Stereotactic Targeting

  • Q: What are the consequences of inaccurate targeting?

    • A: Delivery of the therapeutic agent to non-target brain regions, leading to reduced efficacy and potential for off-target side effects.

  • Q: How is accurate targeting achieved and verified?

    • A:

      • Pre-surgical Imaging: High-resolution MRI is used to delineate the target structures (caudate and putamen) and plan the optimal surgical trajectory for each patient.[13][14]

      • Stereotactic Frame and Navigation Systems: A stereotactic frame or frameless navigation system is used to precisely guide the insertion of the catheter to the predetermined coordinates.

      • Intraoperative MRI: Real-time MRI confirms the final placement of the catheter tip within the target structure before and during the infusion.[10] The ClearPoint system, for example, allows for adjustments to be made intraoperatively to ensure accuracy.[12]

      • Co-infusion of a Tracer: In some procedures, a contrast agent visible on MRI is co-infused with the therapeutic agent to visualize the distribution and confirm it is contained within the target region.[15]

Quantitative Data

Table 1: AMT-130 Dosing Information from Clinical Trials

Dose CohortVector Genomes (vg) per patient
Low Dose6x10¹²
High Dose6x10¹³
(Data sourced from uniQure public announcements)[4]

Table 2: General Convection-Enhanced Delivery (CED) Parameters

ParameterTypical RangeConsiderations
Infusion Rate 0.1 - 10 µL/minRate should be kept low and constant to minimize backflow. Specific rate depends on tissue properties and catheter design.[6]
Total Infusion Volume VariableDependent on the size of the target structure and the desired distribution of the therapeutic agent. For AMT-130, this is determined by the specific clinical trial protocol for each dose.
Catheter Type Stepped-tip, MRI-compatibleDesigns like the ClearPoint SmartFlow are intended to reduce reflux and allow for real-time monitoring.[10]
(These are general parameters for CED and may not reflect the exact specifications of the AMT-130 clinical trial protocols.)

Experimental Protocols

Protocol 1: Stereotactic Surgical Targeting of the Caudate and Putamen (Adapted from Preclinical Models)

  • Pre-surgical Planning:

    • Acquire high-resolution T1 and T2 weighted MRI scans of the subject's brain.

    • Utilize neuro-navigation software to identify and delineate the target structures: the caudate nucleus and the putamen.

    • Plan the optimal, safest surgical trajectory for the micro-catheter, avoiding critical vascular structures and eloquent brain regions. Determine the precise stereotactic coordinates (Anterior-Posterior, Medial-Lateral, and Dorsal-Ventral) for each target.[13][14]

  • Surgical Procedure:

    • The subject is placed under general anesthesia.

    • The head is immobilized in a stereotactic frame.

    • Small burr holes (2-6) are drilled in the skull at the planned entry points.

    • The dura is carefully opened.

  • Catheter Insertion and Infusion:

    • An MRI-compatible micro-catheter (e.g., ClearPoint SmartFlow cannula) is mounted on the stereotactic apparatus.[10]

    • Under intraoperative MRI guidance, the catheter is slowly advanced along the planned trajectory to the target coordinates within the caudate or putamen.[12]

    • Once the position is confirmed, the infusion pump is connected, and the infusion of AMT-130 is initiated at a low, controlled rate according to the specific protocol for the dose being administered.

    • The infusion is monitored in real-time using MRI to observe the distribution of the infusate and to check for any signs of backflow or leakage.[15] Adjustments to the infusion rate or catheter position can be made if necessary.

    • Multiple infusions may be performed at different locations within the striatum to achieve the desired coverage.

  • Post-infusion and Closure:

    • After the planned volume has been delivered, the catheter is slowly withdrawn.

    • The burr holes are sealed, and the scalp is closed.

    • The subject is recovered from anesthesia and monitored closely for any neurological changes or adverse events.

Visualizations

experimental_workflow cluster_pre_op Pre-operative Phase cluster_intra_op Intra-operative Phase cluster_post_op Post-operative Phase pre_op_1 High-Resolution MRI pre_op_2 Target Delineation (Caudate & Putamen) pre_op_1->pre_op_2 pre_op_3 Surgical Trajectory Planning pre_op_2->pre_op_3 intra_op_1 Stereotactic Frame Placement pre_op_3->intra_op_1 intra_op_2 Burr Hole Creation intra_op_1->intra_op_2 intra_op_3 MRI-Guided Catheter Insertion intra_op_2->intra_op_3 intra_op_4 Real-time Infusion Monitoring (CED) intra_op_3->intra_op_4 intra_op_5 Catheter Withdrawal & Closure intra_op_4->intra_op_5 post_op_1 Recovery & Neurological Monitoring intra_op_5->post_op_1 post_op_2 Follow-up Imaging & Assessments post_op_1->post_op_2

Caption: AMT-130 Administration Surgical Workflow.

troubleshooting_logic cluster_occlusion Catheter Occlusion cluster_backflow Backflow/Reflux cluster_targeting Incorrect Targeting start Infusion Issue Detected occlusion_q High Pressure Alarm? start->occlusion_q backflow_q Visible Leakage on MRI? start->backflow_q targeting_q Off-Target on MRI? start->targeting_q occlusion_a1 Check for Kinks in Tubing occlusion_q->occlusion_a1 Yes occlusion_a2 Protocol-Permitted Gentle Flush occlusion_a1->occlusion_a2 occlusion_a3 Reposition/Replace Catheter occlusion_a2->occlusion_a3 backflow_a1 Reduce Infusion Rate backflow_q->backflow_a1 Yes backflow_a2 Verify Catheter Seal (Stepped-tip) backflow_a1->backflow_a2 backflow_a3 Adjust Catheter Depth backflow_a2->backflow_a3 targeting_a1 Halt Infusion targeting_q->targeting_a1 Yes targeting_a2 Re-verify Coordinates with Navigation System targeting_a1->targeting_a2 targeting_a3 Re-adjust Catheter Position targeting_a2->targeting_a3

Caption: Troubleshooting Logic for Common Infusion Issues.

References

Technical Support Center: Intrastriatal AMT-130 Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing potential adverse events associated with the intrastriatal administration of AMT-130, an investigational gene therapy for Huntington's Disease.

Frequently Asked Questions (FAQs)

Q1: What is AMT-130 and how does it work?

AMT-130 is an investigational gene therapy designed to treat Huntington's Disease (HD). It utilizes a modified, non-disease-causing adeno-associated virus serotype 5 (AAV5) as a vector to deliver a microRNA (miRNA) that targets the huntingtin (HTT) gene.[1] The primary goal is to lower the production of the huntingtin protein, including the mutated form (mHTT) that causes the progressive neurodegeneration in HD.[2][3] The therapy is administered directly into the brain, specifically the caudate and putamen, via a one-time neurosurgical procedure.[2][3][4]

Q2: What are the most common adverse events observed with intrastriatal AMT-130 administration?

Based on clinical trial data, the most frequently reported adverse events are related to the surgical administration procedure.[2][4][5] These have been described as generally manageable and have resolved over time.[2][4][5]

Q3: Have there been any serious adverse events associated with AMT-130?

Yes, serious adverse events (SAEs) have been reported in clinical trials. Some of these were deemed unrelated to AMT-130 itself, such as post-operative delirium and deep vein thrombosis.[6][7] However, some drug-related serious adverse events have been observed, particularly at higher doses. These have included symptoms like fever, vomiting, mania, involuntary limb movements, and headaches.[8] In some cases, MRIs have shown swelling or pressure in the brain region where the treatment was administered.[8]

Q4: Is there a risk of an inflammatory response to AMT-130?

Yes, as with many gene therapies, there is a potential for an immune or inflammatory response. In a clinical trial, some participants were treated with perioperative steroids to mitigate the risk of inflammation.[7]

Troubleshooting Guides

Issue 1: Managing Procedure-Related Adverse Events
Symptom/Observation Potential Cause Recommended Action/Monitoring
Headache, Nausea, Vomiting Post-operative effects, potential cerebrospinal fluid (CSF) leak from lumbar puncture.Provide standard supportive care. If symptoms are severe or persistent, investigate for a CSF leak. Treatment with blood patches has been effective in reported cases.[8]
Post-operative Delirium Anesthesia, surgical stress.Provide supportive care. This has been reported as a transient event.[6]
Deep Vein Thrombosis Immobility post-surgery.Standard prophylactic measures and treatment with anticoagulants if it occurs.[6]
Issue 2: Managing Potential Drug-Related Adverse Events
Symptom/Observation Potential Cause Recommended Action/Monitoring
Fever, Vomiting, Mania, Involuntary Limb Movements Inflammatory response to AMT-130.Hospitalization and administration of steroids may be necessary. Close monitoring of neurological status is critical.[8]
MRI abnormalities (e.g., swelling, pressure) Inflammatory response in the brain.Treatment with steroids and close monitoring with follow-up MRIs.
Elevated Neurofilament Light Chain (NfL) in CSF Expected transient neuronal injury from the surgical procedure.NfL levels are expected to increase shortly after the procedure and then decline, approaching baseline levels over several months.[6][9] Monitor NfL trends over time to ensure they follow this expected pattern.

Quantitative Data Summary

Table 1: Overview of Reported Adverse Events in AMT-130 Clinical Trials

Adverse Event Category Specific Events Reported Management/Outcome Reference
Procedure-Related Headache, Nausea, Vomiting, Post-operative Delirium, Deep Vein Thrombosis, CSF LeakSupportive care, blood patch for CSF leak, anticoagulants for DVT. Events resolved.[6][8]
Drug-Related (Higher Dose) Fever, Vomiting, Mania, Involuntary Limb Movements, Brain Swelling/PressureHospitalization, steroid administration. Most patients recovered fully, though some subtle deficits were reported in one case.[8]
Biomarker Changes Transient increase in CSF Neurofilament Light Chain (NfL)Levels peaked around one month post-procedure and then declined, approaching baseline.[6][9]

Experimental Protocols

Protocol 1: Monitoring for Inflammatory Response Post-AMT-130 Administration

  • Baseline Assessment: Prior to AMT-130 administration, obtain baseline complete blood count (CBC) with differential, C-reactive protein (CRP), and erythrocyte sedimentation rate (ESR). Conduct a thorough neurological examination.

  • Post-Administration Monitoring:

    • Monitor vital signs, with close attention to temperature, every 4 hours for the first 48 hours, then daily for the first week.

    • Perform daily neurological examinations for the first week, then at regular follow-up intervals.

    • Collect blood for CBC, CRP, and ESR at 24 hours, 72 hours, 1 week, and 1 month post-administration, or as clinically indicated by the onset of symptoms.

  • Neuroimaging:

    • Obtain a baseline brain MRI prior to administration.

    • Perform a brain MRI within 72 hours post-administration to assess for any immediate procedural complications.

    • In case of neurological symptoms suggestive of an inflammatory response (e.g., fever, altered mental status, new focal deficits), an urgent brain MRI with and without contrast is recommended.

  • Cerebrospinal Fluid (CSF) Analysis:

    • At scheduled follow-up time points, collect CSF via lumbar puncture.

    • Analyze CSF for cell count and differential, protein, and glucose levels to assess for signs of inflammation.

    • Measure Neurofilament Light Chain (NfL) levels to monitor for neuronal injury.

Visualizations

AMT130_Mechanism_of_Action cluster_delivery Delivery to Striatum cluster_cellular_process Cellular Mechanism cluster_outcome Therapeutic Outcome AMT130 AMT-130 (AAV5 Vector) Neuron Striatal Neuron AMT130->Neuron Intrastriatal Administration Transcription Transcription of miRNA Precursor Neuron->Transcription Processing Dicer Processing Transcription->Processing RISC RISC Loading Processing->RISC HTT_mRNA Huntingtin mRNA RISC->HTT_mRNA Binding Degradation mRNA Degradation HTT_mRNA->Degradation Reduced_HTT Reduced Huntingtin Protein Production Degradation->Reduced_HTT

Caption: Mechanism of action for AMT-130.

Adverse_Event_Management_Workflow Start Intrastriatal AMT-130 Administration Monitor Monitor for Adverse Events (Clinical & Biomarker) Start->Monitor AE_Observed Adverse Event Observed? Monitor->AE_Observed No_AE Continue Routine Monitoring AE_Observed->No_AE No Categorize_AE Categorize Adverse Event AE_Observed->Categorize_AE Yes No_AE->Monitor Procedure_Related Procedure-Related Categorize_AE->Procedure_Related Drug_Related Potentially Drug-Related Categorize_AE->Drug_Related Supportive_Care Provide Supportive Care (e.g., analgesics, antiemetics) Procedure_Related->Supportive_Care Investigate_Further Further Investigation (e.g., MRI, CSF analysis) Drug_Related->Investigate_Further Resolution Resolution of Symptoms Supportive_Care->Resolution Specific_Treatment Administer Specific Treatment (e.g., steroids, blood patch) Investigate_Further->Specific_Treatment Specific_Treatment->Resolution Resolution->Monitor

Caption: Workflow for managing adverse events.

References

Technical Support Center: Enhancing the Long-Term Durability of AMT-130's Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in maintaining the long-term efficacy of AMT-130 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for AMT-130?

A1: AMT-130 is a gene therapy designed to treat Huntington's disease (HD). It utilizes a non-pathogenic adeno-associated virus serotype 5 (AAV5) vector to deliver a gene encoding a specific microRNA (miRNA) directly to the brain, specifically targeting the striatum.[1][2] This engineered miRNA binds to the messenger RNA (mRNA) of the huntingtin (HTT) gene, leading to its degradation and thereby reducing the production of both the normal and the mutated huntingtin protein (mHTT).[3][4] The therapeutic goal is to slow the progression of the disease by lowering the levels of the toxic mHTT protein.[5][6]

Q2: What clinical evidence exists for the long-term durability of AMT-130's effect?

A2: Clinical trial data for AMT-130 has shown promising results regarding its potential for long-term efficacy. In Phase I/II trials, a one-time administration of AMT-130 has demonstrated a sustained slowing of disease progression.[4][7][8][9] Specifically, high-dose AMT-130 resulted in a statistically significant 75% slowing of disease progression as measured by the composite Unified Huntington's Disease Rating Scale (cUHDRS) at 36 months compared to a control group.[10][11] Additionally, a key biomarker of neurodegeneration, neurofilament light chain (NfL) in the cerebrospinal fluid (CSF), was reduced below baseline levels at 24 and 36 months, suggesting a durable biological effect.[11][12][13]

Q3: What are the potential factors that could compromise the long-term durability of AMT-130?

A3: While promising, the long-term effect of AAV-based gene therapies like AMT-130 can be influenced by several factors. These can be broadly categorized as immunological and non-immunological. Immunological factors include pre-existing immunity to the AAV5 capsid and the development of an immune response to the vector capsid or the expressed therapeutic protein.[7][14] Non-immunological factors may include the silencing of the introduced gene over time and the natural turnover of transduced cells, although the latter is less of a concern with non-dividing cells like neurons.[15]

Q4: How significant is the risk of an immune response to AMT-130 in the central nervous system (CNS)?

A4: The central nervous system is considered an immune-privileged site, which generally limits the extent of immune responses compared to systemic administration.[3][7] Direct injection of AAV vectors into the brain, as is the case with AMT-130, is associated with a milder immune response profile.[14] However, immune responses are not completely absent and can be triggered by the AAV capsid proteins.[3][4] Clinical trials for CNS-directed AAV gene therapies have reported instances of cellular immune responses.[12] Therefore, monitoring for potential immune responses is a critical aspect of long-term follow-up.

Troubleshooting Guides

Issue 1: Diminished or Waning Therapeutic Effect Over Time

Potential Cause:

  • Immune Response to AAV5 Capsid: The patient's immune system may develop a delayed cellular immune response to the AAV5 vector, leading to the clearance of transduced cells.[4]

  • Gene Silencing: Epigenetic modifications to the delivered miRNA-expressing gene could lead to its silencing over time, reducing the production of the therapeutic miRNA.

  • Suboptimal Initial Transduction: The initial dose and distribution of the vector may not have been sufficient to achieve a durable therapeutic effect in all targeted brain regions.

Troubleshooting/Monitoring Plan:

  • Assess Immune Response:

    • Perform an enzyme-linked immunosorbent spot (ELISpot) assay on peripheral blood mononuclear cells (PBMCs) to detect T-cell responses against AAV5 capsid peptides.[12]

    • Measure levels of anti-AAV5 total antibodies (TAb) and neutralizing antibodies (NAb) in serum to assess humoral immune responses.[4][15]

  • Evaluate Biomarkers of Disease Progression:

    • Monitor neurofilament light chain (NfL) levels in CSF or blood. A sustained reduction or stabilization suggests ongoing therapeutic effect, while a gradual increase may indicate a loss of efficacy.[11][13]

    • Quantify mutant huntingtin (mHTT) protein levels in the CSF. A rise in mHTT could signal a waning of the therapeutic miRNA's effect.[16][17]

  • Advanced Research Monitoring (Preclinical/Animal Models):

    • In animal models, assess miRNA expression levels in brain tissue post-mortem using techniques like quantitative reverse transcription PCR (qRT-PCR) or miRNA sequencing to investigate potential gene silencing.[1][18]

Issue 2: Unexpected Adverse Events Potentially Related to Immune Response

Potential Cause:

  • Inflammation: An immune response to the AAV vector could trigger neuroinflammation.

  • Off-target Effects: While AMT-130 is designed to be specific, the possibility of off-target effects of the miRNA should be considered.

Troubleshooting/Monitoring Plan:

  • Neuroinflammatory Markers:

    • Analyze CSF for inflammatory cytokines and chemokines.

    • Utilize advanced neuroimaging techniques (e.g., specific PET tracers) to assess for signs of neuroinflammation.

  • Comprehensive Clinical Assessment:

    • Conduct thorough neurological examinations to identify any new or worsening symptoms that deviate from the expected course of Huntington's disease.

Quantitative Data Summary

Parameter High-Dose AMT-130 Low-Dose AMT-130 Control Group Time Point Source
cUHDRS Change -0.2-0.7-1.024 Months[8][12]
cUHDRS Change -0.38Not Reported-1.5236 Months[10]
Slowing of Disease Progression (cUHDRS) 80%30%N/A24 Months[13]
Slowing of Disease Progression (cUHDRS) 75%Not ReportedN/A36 Months[11]
CSF NfL Change from Baseline Below BaselineBelow Baseline26% Increase24 Months[13][19]
CSF NfL Change from Baseline -8.2%Not ReportedIncrease36 Months[11]

Key Experimental Protocols

Quantification of Mutant Huntingtin (mHTT) in CSF
  • Principle: An ultrasensitive immunoassay, such as the Single Molecule Counting (SMC) Erenna® immunoassay, is used to detect the low levels of mHTT present in the CSF.[17][20]

  • Methodology:

    • Sample Collection: Obtain CSF via lumbar puncture following standardized clinical procedures.

    • Immunoassay:

      • A specific antibody pair is used to capture and detect mHTT. The capture antibody is often specific to a region of the huntingtin protein, while the detection antibody is specific to the polyglutamine tract characteristic of mHTT.[16]

      • The assay is performed on a specialized instrument capable of detecting single fluorescent events, allowing for femtomolar-level quantification.[17]

    • Data Analysis: mHTT concentrations are calculated based on a standard curve generated from recombinant mHTT protein.

Neurofilament Light Chain (NfL) Quantification in CSF or Blood
  • Principle: Highly sensitive immunoassays, such as Simoa® (Single Molecule Array), are used to measure NfL concentrations, a marker of neuroaxonal damage.[21][22]

  • Methodology:

    • Sample Collection: Collect CSF or blood (plasma or serum) according to standard protocols.[11]

    • Immunoassay:

      • Samples are incubated with paramagnetic beads coated with an anti-NfL capture antibody.

      • A biotinylated anti-NfL detection antibody is added, followed by a streptavidin-β-galactosidase conjugate.

      • The beads are loaded into arrays of femtoliter-sized wells, and a fluorogenic substrate is added. The instrument counts the number of wells with a fluorescent signal, which corresponds to the concentration of NfL.[21]

    • Data Analysis: NfL concentrations are determined by comparison to a standard curve.

AAV5 Capsid-Specific T-Cell Response (ELISpot Assay)
  • Principle: The ELISpot assay quantifies the number of T-cells that secrete a specific cytokine (e.g., IFN-γ) in response to stimulation with AAV5 capsid-derived peptides.[12]

  • Methodology:

    • Cell Isolation: Isolate PBMCs from whole blood.

    • Stimulation: Incubate PBMCs in wells coated with an anti-IFN-γ antibody, in the presence of a pool of overlapping peptides spanning the AAV5 capsid protein.

    • Detection: After incubation, wash the wells and add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate and a substrate that forms a colored spot at the site of cytokine secretion.

    • Analysis: The spots, each representing a cytokine-secreting T-cell, are counted using an automated reader.

Visualizations

AMT130_Mechanism_of_Action cluster_delivery Delivery to CNS cluster_expression Therapeutic Gene Expression cluster_silencing Huntingtin mRNA Silencing AMT130 AMT-130 (AAV5 Vector) Neuron Neuronal Cell AMT130->Neuron Transduction miRNA_gene miRNA Gene Neuron->miRNA_gene Uncoating & Transcription Therapeutic_miRNA Therapeutic miRNA miRNA_gene->Therapeutic_miRNA Processing RISC RISC Complex Therapeutic_miRNA->RISC Binds to HTT_mRNA Huntingtin mRNA Degradation mRNA Degradation HTT_mRNA->Degradation Leads to RISC->HTT_mRNA Targets

Caption: Mechanism of action of AMT-130, from delivery to huntingtin mRNA silencing.

Durability_Troubleshooting cluster_causes Potential Causes cluster_monitoring Monitoring Strategies Waning_Effect Waning Therapeutic Effect Immune_Response Immune Response (T-cell mediated) Waning_Effect->Immune_Response Gene_Silencing Gene Silencing (Epigenetic) Waning_Effect->Gene_Silencing NfL_Assay NfL Levels (CSF/Blood) Waning_Effect->NfL_Assay Correlates with mHTT_Assay mHTT Levels (CSF) Waning_Effect->mHTT_Assay Correlates with ELISpot ELISpot for AAV5 T-cells Immune_Response->ELISpot Monitor with miRNA_Seq miRNA Sequencing (Preclinical) Gene_Silencing->miRNA_Seq Investigate with Experimental_Workflow cluster_csf_analysis CSF Analysis cluster_blood_analysis Blood Analysis start Patient Sample Collection csf Cerebrospinal Fluid (CSF) start->csf blood Whole Blood start->blood mHTT mHTT Quantification (SMC Assay) csf->mHTT NfL_csf NfL Quantification (Simoa Assay) csf->NfL_csf pbmcs PBMC Isolation blood->pbmcs serum Serum Separation blood->serum end Durability Assessment mHTT->end NfL_csf->end elispot AAV5 ELISpot Assay pbmcs->elispot nab_assay Anti-AAV5 NAb Assay serum->nab_assay elispot->end nab_assay->end

References

Validation & Comparative

A Comparative Guide to Huntington's Disease Gene Therapies: AMT-130 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Huntington's disease (HD), a fatal neurodegenerative disorder caused by a mutation in the huntingtin gene (HTT), has long presented a formidable challenge to therapeutic development. However, a new wave of gene therapies is offering a glimmer of hope by targeting the root cause of the disease: the toxic mutant huntingtin protein (mHTT). This guide provides an in-depth comparison of a leading candidate, AMT-130, with other notable gene therapies in the pipeline, focusing on their mechanisms, clinical data, and the experimental protocols underpinning their evaluation.

Overview of Therapeutic Strategies

The primary goal of gene therapy for Huntington's disease is to reduce the levels of the mHTT protein. Several distinct approaches are being investigated, each with its own unique mechanism of action and delivery method. This guide will focus on four prominent investigational therapies:

  • AMT-130 (uniQure): A one-time, surgically administered gene therapy that utilizes an adeno-associated virus (AAV) vector to deliver a microRNA (miRNA) designed to non-selectively lower both mutant and healthy huntingtin protein.

  • WVE-003 (Wave Life Sciences): An allele-selective antisense oligonucleotide (ASO) designed to specifically target and reduce the levels of mHTT while preserving the healthy, wild-type huntingtin (wtHTT) protein. It is administered intrathecally.

  • PTC-518 (PTC Therapeutics): An oral small molecule splicing modifier that aims to reduce the production of the huntingtin protein.

  • VO659 (Vico Therapeutics): An antisense oligonucleotide (ASO) that targets the expanded CAG repeat in the HTT mRNA, aiming to reduce the production of mHTT. It is administered intrathecally.

Comparative Data Summary

The following tables provide a structured overview of the key characteristics and available clinical data for AMT-130 and its competitors.

Table 1: Mechanism of Action and Administration

TherapyCompanyMechanism of ActionTargetSelectivityAdministrationDosing Frequency
AMT-130 uniQureAAV5-mediated miRNA delivery to silence HTT gene expression.[1][2]Huntingtin (HTT) mRNANon-selective (targets both mHTT and wtHTT)[2]One-time neurosurgical (intrastriatal)[1][2]One-time[1]
WVE-003 Wave Life SciencesAllele-selective antisense oligonucleotide (ASO) targeting SNP3 on mHTT mRNA.[3][4]Mutant Huntingtin (mHTT) mRNAAllele-selective (preserves wtHTT)[3][4]Intrathecal injection[3]Every 8 weeks[5][6]
PTC-518 PTC TherapeuticsOral small molecule splicing modifier.[7][8][9]Huntingtin (HTT) mRNANon-selective[10]Oral[7][9]Daily[10]
VO659 Vico TherapeuticsAntisense oligonucleotide (ASO) targeting the CAG repeat expansion in HTT mRNA.[11][12]Mutant Huntingtin (mHTT) mRNAAllele-preferential[12][13]Intrathecal injection[5][14]Every 4 to 8 weeks[14]

Table 2: Clinical Trial Status and Key Efficacy Data

TherapyTrial Name/IdentifierPhaseKey Efficacy Endpoints & Results
AMT-130 NCT04120493[8][15]Phase I/II[1]Primary: Safety and tolerability. Exploratory: Significant slowing of disease progression as measured by cUHDRS in the high-dose group compared to a natural history cohort.[1][16] Reduction in cerebrospinal fluid (CSF) mHTT levels.[17]
WVE-003 SELECT-HD (NCT05032196)[18][19]Phase Ib/IIa[3][20]Primary: Safety and tolerability. Exploratory: Statistically significant reduction in CSF mHTT of up to 46% compared to placebo, with preservation of wtHTT.[5][6][21] Slowing of caudate atrophy correlated with mHTT reduction.[6]
PTC-518 PIVOT-HD (NCT05358717)[10][16][22]Phase II[7][16]Primary: Reduction in blood HTT levels. Secondary: Dose-dependent trends of benefit on clinical scales (cUHDRS, TMS) in Stage 2 patients.[7][16]
VO659 NCT05822908[3][11][14]Phase I/IIa[11][12]Primary: Safety and tolerability. Exploratory: Mean reduction of 28% in CSF mHTT at day 85 in the 40mg dose group.[12][13][23]

Mechanism of Action Visualizations

The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action for each therapeutic modality.

AMT130_Mechanism cluster_cell Neuron AAV5 AMT-130 (AAV5 Vector) Nucleus Nucleus AAV5->Nucleus Enters Cell & Uncoats pre_miRNA pre-miRNA Nucleus->pre_miRNA Transcription miRNA_cassette miRNA gene cassette miRNA Mature miRNA pre_miRNA->miRNA Processing RISC RISC Complex miRNA->RISC Loading HTT_mRNA HTT mRNA RISC->HTT_mRNA Binds to HTT mRNA Degradation mRNA Degradation HTT_mRNA->Degradation Cleavage No_Protein Reduced Huntingtin Protein Synthesis Degradation->No_Protein

Figure 1: AMT-130 Mechanism of Action.

ASO_Mechanism cluster_cell Neuron ASO ASO (WVE-003 / VO659) Nucleus Nucleus ASO->Nucleus Enters Cell mHTT_pre_mRNA mHTT pre-mRNA ASO->mHTT_pre_mRNA Binds to mHTT pre-mRNA Nucleus->mHTT_pre_mRNA Transcription RNase_H1 RNase H1 mHTT_pre_mRNA->RNase_H1 Recruits Degradation pre-mRNA Degradation RNase_H1->Degradation Cleavage No_Protein Reduced mHTT Protein Synthesis Degradation->No_Protein

Figure 2: Antisense Oligonucleotide (ASO) Mechanism of Action.

Splicing_Modulator_Mechanism cluster_cell Neuron PTC518 PTC-518 (Oral Small Molecule) Nucleus Nucleus PTC518->Nucleus Crosses Cell Membrane Splicing_Machinery Splicing Machinery PTC518->Splicing_Machinery Modulates HTT_pre_mRNA HTT pre-mRNA Nucleus->HTT_pre_mRNA Transcription Aberrant_mRNA Aberrantly Spliced HTT mRNA HTT_pre_mRNA->Aberrant_mRNA Altered Splicing Splicing_Machinery->HTT_pre_mRNA Acts on NMD Nonsense-Mediated Decay (NMD) Aberrant_mRNA->NMD Degradation No_Protein Reduced Huntingtin Protein Synthesis NMD->No_Protein

Figure 3: PTC-518 Splicing Modulator Mechanism of Action.

Experimental Protocols

The evaluation of these novel therapies relies on a set of standardized and validated experimental protocols to assess safety, target engagement, and clinical efficacy.

Measurement of Mutant Huntingtin (mHTT) Protein

Objective: To quantify the levels of mHTT in cerebrospinal fluid (CSF) as a direct measure of target engagement and therapeutic efficacy.

Methodology: Single Molecule Counting (SMC™) Immunoassay

  • Sample Collection: CSF is collected via lumbar puncture following a standardized protocol. Samples are immediately placed on ice, centrifuged to remove cellular debris, and stored at -80°C until analysis.

  • Assay Principle: The SMC™ immunoassay is a highly sensitive bead-based ELISA. It typically involves a capture antibody that binds to a region of the huntingtin protein and a detection antibody that is specific for the polyglutamine tract present in the mutant form of the protein.

  • Procedure:

    • Biotinylated capture antibody is coupled to streptavidin-coated magnetic beads.

    • CSF samples, calibrators, and controls are incubated with the antibody-coupled beads.

    • A fluorescently labeled detection antibody is added, forming a sandwich complex with the captured mHTT.

    • The beads are washed to remove unbound reagents.

    • The beads are resuspended and loaded into an SMC™ instrument.

    • The instrument uses a laser to excite the fluorescent label on the detection antibody of individual molecules, allowing for digital counting of mHTT molecules.

  • Data Analysis: The concentration of mHTT in the samples is determined by interpolating the signal from a standard curve generated using recombinant mHTT protein. Results are typically reported in pg/mL.

Measurement of Neurofilament Light Chain (NfL)

Objective: To measure NfL in CSF or blood as a biomarker of neuroaxonal damage. A reduction or stabilization of NfL levels may indicate a neuroprotective effect of the therapy.

Methodology: Simoa® (Single Molecule Array) Assay [24][25][26]

  • Sample Collection: CSF is collected as described above. For blood analysis, serum or plasma is collected and stored at -80°C.

  • Assay Principle: The Simoa® platform is an ultra-sensitive immunoassay capable of detecting single protein molecules.

  • Procedure:

    • Paramagnetic beads coated with an NfL-specific capture antibody are incubated with the sample.

    • A biotinylated NfL detection antibody is added, followed by streptavidin-β-galactosidase (SβG).

    • The beads are washed and loaded into an array of femtoliter-sized wells, such that each well contains no more than one bead.

    • A fluorogenic substrate for β-galactosidase is added.

    • The array is imaged, and wells containing a bead with bound SβG will fluoresce.

  • Data Analysis: The percentage of fluorescent wells is proportional to the concentration of NfL in the sample. A standard curve is used to calculate the absolute concentration.

Clinical Assessment: Composite Unified Huntington's Disease Rating Scale (cUHDRS)

Objective: To provide a comprehensive assessment of the clinical progression of HD, incorporating motor, cognitive, and functional domains.

Methodology:

The cUHDRS is a composite score derived from several components of the Unified Huntington's Disease Rating Scale (UHDRS).[27][28][29] The specific components and their weighting may vary slightly between studies but generally include:

  • Total Motor Score (TMS): A clinician-rated assessment of motor abnormalities including chorea, dystonia, bradykinesia, and gait.[7][12][30] The assessment involves a standardized series of tasks and observations.

  • Symbol Digit Modalities Test (SDMT): A timed test of cognitive processing speed and attention.

  • Stroop Word Reading Test: A measure of cognitive flexibility and inhibition.

  • Total Functional Capacity (TFC): An assessment of the patient's ability to perform daily activities related to occupation, finances, and domestic responsibilities.

The scores from each component are combined into a single composite score, which provides a more sensitive measure of disease progression than any single component alone.

Neuroimaging: Caudate Volume Measurement

Objective: To quantify the volume of the caudate nucleus, a brain region that undergoes significant atrophy in HD, as a structural biomarker of disease progression.

Methodology: Volumetric Magnetic Resonance Imaging (MRI) [31]

  • Image Acquisition: High-resolution T1-weighted MRI scans are acquired using a standardized protocol on a 3.0 Tesla scanner. Key imaging parameters (e.g., repetition time, echo time, flip angle, voxel size) are kept consistent across all study sites and time points.

  • Image Processing: The MRI data is processed using automated or semi-automated software packages (e.g., FreeSurfer, FSL). This typically involves:

    • Correction for intensity non-uniformity and gradient distortion.

    • Skull stripping to remove non-brain tissue.

    • Segmentation of the brain into different tissue types (gray matter, white matter, CSF).

    • Parcellation of the gray matter into distinct anatomical regions, including the caudate nucleus.

  • Volume Quantification: The software calculates the volume of the caudate nucleus in cubic millimeters (mm³).

  • Data Analysis: Caudate volumes are often normalized for total intracranial volume to account for differences in head size. Longitudinal changes in caudate volume are analyzed to assess the rate of atrophy and the potential impact of the therapeutic intervention.[32][33]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a clinical trial of a Huntington's disease gene therapy.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessments (cUHDRS, MRI, CSF/Blood Collection) Screening->Baseline Randomization Randomization (Treatment vs. Placebo/Control) Baseline->Randomization Treatment Treatment Administration (e.g., Neurosurgery, Intrathecal Injection) Randomization->Treatment FollowUp Follow-up Visits (e.g., Month 1, 3, 6, 12, etc.) Treatment->FollowUp Assessments Repeat Assessments at each Follow-up (cUHDRS, MRI, CSF/Blood Collection) FollowUp->Assessments Assessments->FollowUp Longitudinal Data Collection Data_Analysis Data Analysis (Safety, Biomarkers, Clinical Outcomes) Assessments->Data_Analysis Results Evaluation of Efficacy and Safety Data_Analysis->Results

Figure 4: Clinical Trial Experimental Workflow.

Conclusion

The landscape of Huntington's disease therapeutics is undergoing a significant transformation, with several promising gene therapies advancing through clinical development. AMT-130 represents a pioneering one-time treatment approach, while ASOs like WVE-003 and VO659 offer the potential for allele-selective or preferential targeting of the mutant protein. The oral availability of PTC-518 presents a less invasive alternative.

The rigorous evaluation of these therapies through well-defined experimental protocols is crucial for determining their safety and efficacy. The data emerging from these trials will be instrumental in shaping the future of treatment for Huntington's disease and will be closely watched by the scientific and patient communities. As more data becomes available, a clearer picture of the comparative advantages and limitations of each approach will emerge, ultimately guiding the development of effective, disease-modifying therapies for this devastating condition.

References

A Comparative Guide to Surrogate Endpoint Validation in Huntington's Disease Clinical Trials: An In-Depth Look at AMT-130 and Emerging Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validation of surrogate endpoints in the clinical trials for uniQure's AMT-130, a gene therapy for Huntington's disease (HD), and other promising therapeutic alternatives. The validation of surrogate endpoints is a critical aspect of clinical trial design for neurodegenerative diseases, aiming to provide earlier indications of therapeutic efficacy. This document details the experimental data, methodologies, and underlying biological pathways for AMT-130 and compares them with other investigational therapies, including Wave Life Sciences' WVE-003, PTC Therapeutics' PTC-518, and Vaccinex's pepinemab.

Key Surrogate Endpoints and Clinical Measures in Huntington's Disease Trials

The development of effective treatments for Huntington's disease relies on robust clinical trial endpoints that can accurately reflect disease progression and therapeutic response. Given the slow progression of HD, there is a significant focus on validating surrogate endpoints that can predict clinical benefit in a shorter timeframe. Key biomarkers and clinical scales currently being investigated include:

  • Neurofilament Light Chain (NfL): A protein component of the neuronal cytoskeleton, NfL is released into the cerebrospinal fluid (CSF) and blood upon neuroaxonal damage.[1] Elevated levels of NfL are observed in various neurodegenerative diseases, including HD, and are being explored as a biomarker of disease activity and treatment response.[2][3]

  • Mutant Huntingtin Protein (mHTT): The direct causative agent of HD, the mHTT protein, is the target of many emerging therapies. Measuring the levels of mHTT in CSF is a direct way to assess target engagement for huntingtin-lowering therapies.

  • Composite Unified Huntington's Disease Rating Scale (cUHDRS): This is a composite clinical endpoint designed to assess disease progression in early-to-moderate manifest HD. It comprises four components: Total Functional Capacity (TFC), Total Motor Score (TMS), Symbol Digit Modalities Test (SDMT), and Stroop Word Reading (SWR).[4][5] A worsening of 1.2 points on the cUHDRS is considered clinically meaningful.[6]

  • Total Functional Capacity (TFC): A subscale of the Unified Huntington's Disease Rating Scale (UHDRS), the TFC assesses a person's ability to perform daily activities and is a widely accepted measure of functional decline in HD.[7][8]

Comparison of AMT-130 and Alternative Therapies

The following tables summarize the available quantitative data on the performance of AMT-130 and its alternatives, focusing on the validation of their respective surrogate and clinical endpoints.

Table 1: Performance of Investigational Therapies on Key Biomarkers
Therapy (Company)Mechanism of ActionBiomarkerRoute of AdministrationPhase of TrialReported Biomarker Change
AMT-130 (uniQure)AAV5-mediated delivery of an artificial microRNA to silence the huntingtin gene.CSF NfLIntrastriatal injectionPhase I/IIMean CSF NfL levels were below baseline at 36 months.[9]
WVE-003 (Wave Life Sciences)Allele-selective antisense oligonucleotide targeting mutant HTT mRNA.[10]CSF mHTTIntrathecal injection[11]Phase Ib/IIa46% reduction in CSF mHTT relative to placebo.[11]
PTC-518 (votoplam) (PTC Therapeutics)Oral small molecule splicing modifier that reduces huntingtin protein levels.[12]Blood HTTOral[12]Phase II23% reduction with 5mg dose and 36-39% reduction with 10mg dose in blood HTT levels at 12 months.[13]
Pepinemab (Vaccinex)Monoclonal antibody that blocks SEMA4D, a protein involved in neuroinflammation.[14]Brain Metabolism (FDG-PET)Intravenous infusion[15]Phase IIPrevented loss of metabolic activity in most brain regions.[15]
Table 2: Performance of Investigational Therapies on Clinical Endpoints
Therapy (Company)Clinical EndpointPhase of TrialReported Clinical Outcome
AMT-130 (uniQure)cUHDRSPhase I/IIStatistically significant 75% slowing of disease progression at 36 months as measured by cUHDRS compared to a propensity score-matched external control.[9]
AMT-130 (uniQure)TFCPhase I/IIStatistically significant slowing of disease progression as measured by TFC.[9]
WVE-003 (Wave Life Sciences)Caudate AtrophyPhase Ib/IIaReductions in mHTT were linked to a slower caudate nucleus shrinkage.[11]
PTC-518 (votoplam) (PTC Therapeutics)cUHDRSPhase IIDose-dependent favorable trends on the cUHDRS relative to natural history.[13]
Pepinemab (Vaccinex)HD-Cognitive Assessment Battery (HD-CAB)Phase IISignificantly improved cognition in participants with early manifest disease.[15]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

AMT-130 Trial Methodology

The Phase I/II trials of AMT-130 are multicenter, dose-escalating studies designed to evaluate the safety, tolerability, and efficacy signals of the gene therapy.

  • Patient Population: Adults with early manifest Huntington's disease, with a UHDRS Total Functional Capacity (TFC) score of ≥11 and a Diagnostic Confidence Level (DCL) of 4, or a DCL of 3 with a positive response to UHDRS Question 80. Participants have a confirmed HTT gene expansion of ≥40 CAG repeats.[16]

  • Intervention: A single administration of AMT-130 via MRI-guided, convection-enhanced stereotactic neurosurgical delivery directly into the striatum (caudate and putamen). The trials have evaluated both a low dose and a high dose of the therapy.[17] Some cohorts also received an immunosuppression regimen.[16]

  • Control Group: The initial cohorts included a sham surgery control group.[18] For the primary analysis, data from the treated groups were compared to a propensity score-matched external control group derived from the Enroll-HD natural history dataset.[19]

  • Endpoint Measurement:

    • CSF NfL: Cerebrospinal fluid is collected via lumbar puncture at specified time points throughout the study. NfL levels are quantified using sensitive immunoassays, such as the Single Molecule Array (Simoa) technology, which allows for the detection of low protein concentrations.[1][20]

    • cUHDRS and TFC: These clinical scales are administered by trained and certified raters at baseline and subsequent follow-up visits. The cUHDRS is a composite score derived from the TFC, TMS, SDMT, and SWR tests.[21] The TFC scale assesses functional capacity across five domains: occupation, finances, domestic chores, activities of daily living, and care level.[7][8]

Alternative Therapy Trial Methodologies
  • WVE-003 (SELECT-HD Trial): This Phase 1b/2a multicenter, randomized, double-blind, placebo-controlled study evaluates the safety, tolerability, pharmacokinetics, and pharmacodynamics of WVE-003. The therapy is administered intrathecally to adult patients with early-manifest HD who carry the targeted SNP3.[9][10] The primary outcome for the initial phase was safety, with CSF mHTT levels measured as a key pharmacodynamic endpoint.[9]

  • PTC-518 (PIVOT-HD Trial): This Phase 2 randomized, placebo-controlled, dose-ranging study assesses the safety and efficacy of oral PTC518 in individuals with HD.[22] The primary endpoints were the number of participants with adverse events and the change from baseline in blood total HTT levels.[22] The trial enrolled patients with stage 2 or 3 HD.[23]

  • Pepinemab (SIGNAL Trial): This was a multicenter, randomized, double-blind, placebo-controlled Phase 2 study.[24] Participants with early manifest or late prodromal HD received monthly intravenous infusions of pepinemab or a placebo for 18 months.[24] The co-primary endpoints were a cognitive assessment battery and the Clinical Global Impression of Change (CGIC).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the mechanisms of action and experimental workflows described.

AMT130_Mechanism cluster_delivery Gene Therapy Delivery cluster_action Mechanism of Action AMT-130 (AAV5 vector) AMT-130 (AAV5 vector) Striatal Neurons Striatal Neurons AMT-130 (AAV5 vector)->Striatal Neurons Intrastriatal Injection miRNA expression miRNA expression Striatal Neurons->miRNA expression RISC Complex RISC Complex miRNA expression->RISC Complex Huntingtin mRNA Huntingtin mRNA Huntingtin mRNA->RISC Complex Binding mRNA Degradation mRNA Degradation RISC Complex->mRNA Degradation Reduced mHTT Protein Reduced mHTT Protein mRNA Degradation->Reduced mHTT Protein

Caption: Mechanism of action for AMT-130 gene therapy.

Surrogate_Endpoint_Validation cluster_trial Clinical Trial Workflow cluster_data Data Collection & Analysis Patient Recruitment Patient Recruitment Baseline Assessment Baseline Assessment Patient Recruitment->Baseline Assessment Treatment/Placebo Treatment/Placebo Baseline Assessment->Treatment/Placebo Follow-up Visits Follow-up Visits Treatment/Placebo->Follow-up Visits CSF/Blood Collection CSF/Blood Collection Follow-up Visits->CSF/Blood Collection Clinical Assessments (cUHDRS, TFC) Clinical Assessments (cUHDRS, TFC) Follow-up Visits->Clinical Assessments (cUHDRS, TFC) Biomarker Analysis (NfL, mHTT) Biomarker Analysis (NfL, mHTT) CSF/Blood Collection->Biomarker Analysis (NfL, mHTT) Statistical Analysis Statistical Analysis Clinical Assessments (cUHDRS, TFC)->Statistical Analysis Biomarker Analysis (NfL, mHTT)->Statistical Analysis Correlation with Clinical Outcome Correlation with Clinical Outcome Statistical Analysis->Correlation with Clinical Outcome

Caption: Workflow for surrogate endpoint validation in HD trials.

Alternative_Therapies_MoA cluster_wve003 WVE-003 (ASO) cluster_ptc518 PTC-518 (Splicing Modifier) WVE-003 WVE-003 mHTT mRNA mHTT mRNA WVE-003->mHTT mRNA Binds to SNP3 RNase H RNase H mHTT mRNA->RNase H Recruits mHTT mRNA Degradation mHTT mRNA Degradation RNase H->mHTT mRNA Degradation PTC-518 PTC-518 HTT pre-mRNA HTT pre-mRNA PTC-518->HTT pre-mRNA Modulates Splicing Altered Splicing Altered Splicing HTT pre-mRNA->Altered Splicing Non-functional mRNA Non-functional mRNA Altered Splicing->Non-functional mRNA

Caption: Mechanisms of action for WVE-003 and PTC-518.

Conclusion and Future Directions

The validation of surrogate endpoints is paramount for accelerating the development of disease-modifying therapies for Huntington's disease. The AMT-130 trials have demonstrated promising results, with reductions in CSF NfL and a slowing of disease progression as measured by cUHDRS and TFC. However, recent feedback from the FDA has highlighted the challenges of using external control groups and the need for robust statistical analysis plans.[25][26]

Alternative therapies such as WVE-003 and PTC-518 are also showing encouraging biomarker data, with significant reductions in mHTT and total HTT levels, respectively. The field will be closely watching for the translation of these biomarker changes into clinical benefits. Pepinemab, while not meeting its primary endpoints in the SIGNAL trial, showed some positive effects on cognition and brain metabolism, suggesting that targeting neuroinflammation may still be a viable strategy.[14][15]

Future research should focus on the continued validation of these and other biomarkers, the development of standardized and sensitive assays, and the design of clinical trials with robust statistical frameworks. The ultimate goal is to establish reliable surrogate endpoints that can confidently predict clinical outcomes, thereby streamlining the path to effective treatments for individuals and families affected by Huntington's disease.

References

Comparative Efficacy of AAV Serotypes for Huntington's Disease Gene Silencing: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of adeno-associated virus (AAV) vectors for the therapeutic silencing of the huntingtin gene, providing researchers, scientists, and drug development professionals with a comparative guide to inform preclinical and clinical research.

Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene, leading to the production of a toxic mutant huntingtin protein (mHTT). Gene therapy approaches utilizing adeno-associated viruses (AAVs) to deliver silencing RNAs, such as short-hairpin RNAs (shRNAs) or microRNAs (miRNAs), represent a promising therapeutic strategy to lower mHTT levels. The choice of AAV serotype is critical as it dictates the efficiency of transduction, cellular tropism, and overall therapeutic efficacy. This guide provides a comparative overview of different AAV serotypes used in preclinical studies for huntingtin silencing, supported by experimental data and detailed methodologies.

Quantitative Comparison of AAV Serotypes for Huntingtin Silencing

The following table summarizes quantitative data from key preclinical studies comparing the efficacy of various AAV serotypes in silencing the huntingtin gene. The data highlights the percentage of HTT knockdown, the models used, and the delivery methods employed.

AAV SerotypeTherapeutic PayloadAnimal ModelDelivery RouteTarget RegionHTT mRNA ReductionHTT Protein ReductionReference
AAV1 RNAiHD MiceIntrastriatalStriatumSignificant reductionSignificant reduction[1]
AAV2/1 RNAiYAC128 HD MiceIntrastriatalStriatumNot specifiedReduction observed[1]
AAV2 shRNARhesus MacaquesIntrastriatalStriatumReduction observedReduction observed[1]
AAV5 miHTTR6/2, Hu128/21, Q175 HD MiceIntrastriatalStriatum & CortexDose-dependentDose-dependent[2][3]
AAV5 miHTTtgHD MinipigIntracranial (Striatal + Thalamic)Widespread in brainUp to 72.8%Up to 85.3%[4]
AAV9 miRNATransgenic SheepIntrastriatalStriatum50-80% (human mHTT)50-80% (human mHTT)[5]
AAV-DB-3 Not specifiedNon-human PrimateIntraparenchymalStriatum & CortexNot specifiedUp to 45% of medium spiny neurons transduced[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are summaries of experimental protocols from pivotal studies.

AAV5-miHTT in a Minipig Model of Huntington's Disease
  • Vector: AAV serotype 5 (AAV5) carrying a gene cassette for an engineered microRNA targeting human huntingtin (miHTT).

  • Animal Model: Transgenic HD (tgHD) minipigs.

  • Administration: A one-time intracranial administration combining striatal and thalamic injections to achieve widespread distribution in a larger brain.

  • Analysis:

    • Vector Distribution: Assessed by quantitative PCR (qPCR) for AAV5 vector DNA.

    • miRNA Expression: Measured to confirm transgene expression.

    • HTT mRNA Lowering: Quantified using RT-qPCR in various brain regions.

    • HTT Protein Reduction: Determined by Western blot or immunohistochemistry to assess the final therapeutic effect.[4]

AAV9-miRNA in a Transgenic Sheep Model
  • Vector: AAV serotype 9 (AAV9) encoding an artificial miRNA targeting the human HTT transgene.

  • Animal Model: Transgenic sheep expressing full-length human mHTT.

  • Administration: Stereotactic injection directly into the striatum.

  • Time Points: Efficacy was assessed at 1 and 6 months post-injection.

  • Analysis:

    • mHTT mRNA Reduction: Quantified in the striatum.

    • mHTT Protein Reduction: Assessed in the striatum, with no effect on the endogenous sheep Htt protein levels.[5]

Visualizing the Path to Huntingtin Silencing

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflow and the underlying mechanism of AAV-mediated gene silencing.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_analysis Analysis Vector Production Vector Production AAV Delivery AAV Delivery Vector Production->AAV Delivery Animal Model Animal Model Animal Model->AAV Delivery Behavioral Analysis Behavioral Analysis AAV Delivery->Behavioral Analysis Tissue Collection Tissue Collection Behavioral Analysis->Tissue Collection Molecular Analysis Molecular Analysis Tissue Collection->Molecular Analysis HTT mRNA Quantification HTT mRNA Quantification Molecular Analysis->HTT mRNA Quantification HTT Protein Quantification HTT Protein Quantification Molecular Analysis->HTT Protein Quantification Histopathology Histopathology Molecular Analysis->Histopathology

Caption: Experimental workflow for evaluating AAV-mediated huntingtin silencing.

AAV_Silencing_Mechanism cluster_cell Target Neuron AAV AAV Vector (shRNA/miRNA) Endosome Endosome AAV->Endosome Endocytosis Nucleus Nucleus Endosome->Nucleus Uncoating & Nuclear Entry Transcription Transcription (if shRNA) Nucleus->Transcription pre_miRNA pri-miRNA/shRNA Transcription->pre_miRNA Dicer Dicer pre_miRNA->Dicer Export & Processing RISC RISC Loading Dicer->RISC HTT_mRNA HTT mRNA RISC->HTT_mRNA Cleavage mRNA Cleavage HTT_mRNA->Cleavage Target Recognition Silencing Huntingtin Protein Reduction Cleavage->Silencing

References

Cross-Species Validation of AMT-130 Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of AMT-130 across various animal models, supported by experimental data. AMT-130 is an investigational adeno-associated virus serotype 5 (AAV5)-based gene therapy designed to treat Huntington's disease by silencing the huntingtin (HTT) gene. Its cross-species validation is crucial for predicting its potential safety and efficacy in humans.

Executive Summary

Preclinical studies of AMT-130 have been conducted in a range of species, including mice, rats, minipigs, and non-human primates (NHPs). These studies have consistently demonstrated that a one-time administration of AMT-130 leads to a dose-dependent and sustained reduction of the mutant huntingtin (mHTT) protein in key brain regions associated with Huntington's disease. Furthermore, the therapy has been shown to be generally well-tolerated, with a manageable safety profile across species. Efficacy has been demonstrated through improved motor coordination and survival in mouse models.[1][2][3][4] Biodistribution studies have confirmed widespread vector DNA and transgene expression in the brain following direct administration.[5]

Data Presentation

Efficacy: Mutant Huntingtin (mHTT) Protein Reduction
Animal ModelBrain RegionmHTT Reduction (%)Time PointReference
Mouse (Hu128/21) StriatumUp to 92%7 months[6][7]
CortexUp to 64%7 months[6][7]
Mouse (Q175FDN) Striatum65.8% (high dose)3 months[8]
Cortex29.8% (high dose)3 months[8]
Minipig (Transgenic HD) Putamen85%12 months[9]
Caudate80%12 months[9]
Amygdala78%12 months[9]
Thalamus56%12 months[9]
Cerebral Cortex44%12 months[9]
Patient-derived Neuronal Cells -68%-[6][7]
Functional and Survival Outcomes in Mouse Models
Animal ModelOutcomeResultReference
Mouse (R6/2) Motor Coordination (Rotarod)Significant improvement[3]
SurvivalSignificant increase in median survival[3][10]
Mouse (Hu128/21) Cognitive FunctionPreservation of cognitive function[6]
Mouse (Q175FDN) Body WeightRescue of weight loss[8]
Safety and Biodistribution
Animal ModelKey FindingsReference
Rat Well-tolerated with no clinically relevant changes. Widespread vector DNA and miHTT transgene distribution in the brain.[5]
Non-Human Primate (NHP) Excellent safety profile. Widespread vector DNA and miHTT transgene distribution, particularly in areas associated with HD pathology. Long-term expression (up to two years) of AAV5-delivered microRNAs.[5]
Minipig (Transgenic HD) Widespread vector distribution and miHTT expression throughout the brain.[3][9]

Mandatory Visualizations

AMT-130 Mechanism of Action cluster_cell Target Neuron AMT130 AMT-130 (AAV5-miHTT) Endosome Endosome AMT130->Endosome Endocytosis Nucleus Nucleus Endosome->Nucleus Trafficking & Uncoating pre_miHTT pre-miHTT Nucleus->pre_miHTT Transcription miHTT mature miHTT pre_miHTT->miHTT Processing (Cytoplasm) RISC RISC miHTT->RISC Loading HTT_mRNA HTT mRNA RISC->HTT_mRNA Binding Degradation mRNA Degradation HTT_mRNA->Degradation Cleavage No_Protein Reduced Huntingtin Protein Production Degradation->No_Protein

Caption: Mechanism of action of AMT-130 in silencing the huntingtin gene.

Cross-Species_Validation_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Translation Mouse Mouse Models (e.g., R6/2, Q175, Hu128/21) Efficacy Efficacy Assessment (mHTT lowering, behavior) Mouse->Efficacy Biodistribution Biodistribution (Vector DNA, transgene expression) Mouse->Biodistribution Safety Safety & Toxicology (GLP studies) Mouse->Safety Rat Rat Model Rat->Biodistribution Rat->Safety Minipig Minipig Model (tgHD) Minipig->Efficacy Minipig->Biodistribution NHP Non-Human Primate (NHP) NHP->Biodistribution NHP->Safety IND IND-Enabling Studies Efficacy->IND Biodistribution->IND Safety->IND Clinical_Trials Human Clinical Trials (Phase I/II) IND->Clinical_Trials

References

Independent Verification of Huntington's Disease Clinical Trial Data: A Comparative Analysis of AMT-130 and Other Therapeutic Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of publicly available clinical trial data for uniQure's AMT-130, a gene therapy for Huntington's disease, with other investigational treatments. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification and comparative analysis of the current therapeutic landscape.

Executive Summary

Recent topline data from the Phase I/II clinical trial of AMT-130 have shown a statistically significant slowing of disease progression, offering a glimmer of hope for patients with Huntington's disease. This guide places these findings in the context of other therapeutic modalities currently under investigation, including small molecule splicing modifiers and antisense oligonucleotides. By presenting the available quantitative data, experimental methodologies, and underlying biological pathways, this document aims to provide a comprehensive resource for the scientific community.

Comparative Data on Therapeutic Candidates

The following tables summarize the available quantitative data from clinical trials of AMT-130 and two other investigational therapies for Huntington's disease: PTC Therapeutics' PTC518 and Wave Life Sciences' WVE-003. It is important to note that these trials are at different stages of development and have different study designs, making direct comparisons challenging.

Therapeutic Candidate AMT-130 (uniQure) PTC518 (PTC Therapeutics) WVE-003 (Wave Life Sciences)
Therapeutic Modality AAV5-based gene therapy delivering a microRNA to silence the huntingtin gene.[1]Oral small molecule splicing modifier that reduces huntingtin protein levels.Allele-selective antisense oligonucleotide (ASO) designed to lower mutant huntingtin (mHTT) protein.[2][3]
Administration One-time, MRI-guided stereotactic neurosurgical delivery directly into the striatum.[1]Oral, daily administration.[4]Intrathecal injection.[5]
Trial Phase Phase I/II.[1]Phase 2 (PIVOT-HD).[1][4]Phase 1b/2a (SELECT-HD).[2][6]
Key Efficacy Endpoint(s) - Primary: Statistically significant 75% slowing of disease progression as measured by composite Unified Huntington's Disease Rating Scale (cUHDRS) at 36 months vs. external control (p=0.003).[1][4] - Secondary: Statistically significant 60% slowing of disease progression as measured by Total Functional Capacity (TFC) at 36 months vs. external control (p=0.033).[1]- Primary: Statistically significant reduction in blood Huntingtin (HTT) protein levels at 12 weeks (p<0.0001). - Dose-dependent trends of benefit on cUHDRS and Total Motor Score (TMS) in Stage 2 patients.[1]- 46% mean reduction in cerebrospinal fluid (CSF) mutant huntingtin (mHTT) protein compared to placebo in the 30 mg multidose cohort.[6][7] - Preservation of wild-type huntingtin (wtHTT) protein.[6]
Biomarker Data -8.2% decrease from baseline in cerebrospinal neurofilament light protein (CSF NfL) in the high-dose group at 36 months.[4]Dose-dependent lowering of neurofilament light chain protein (NfL) in Stage 2 patients at 24 months.Statistically significant correlation between mHTT lowering and slowing of caudate atrophy.[6][7]
Safety Profile Generally well-tolerated with a manageable safety profile at both low and high doses. Most common adverse events were related to the administration procedure and resolved.[1][4]Favorable safety and tolerability profile with no treatment-related serious adverse events or NfL spikes.Generally safe and well-tolerated, with no Serious Adverse Events (SAEs) reported in the 30 mg multidose cohort.[2][6]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the clinical trial data.

AMT-130 (uniQure)
  • Study Design: The Phase I/II program consists of two multi-center, dose-escalating studies. A US study with 26 patients randomized to treatment (low or high dose) or a sham procedure, and a European open-label study with 13 patients.[1] A third cohort of 12 patients was randomized to explore both doses with immunosuppression.[1]

  • Patient Population: Patients with early manifest Huntington's disease.[1]

  • Dosing: Two doses were evaluated: a low dose and a high dose.[1]

  • Administration: A single administration of AMT-130 via MRI-guided, convection-enhanced stereotactic neurosurgical delivery directly into the striatum (caudate and putamen).[1]

  • Control Group: Data from the Phase I/II studies were compared to a propensity score-matched external control group derived from the Enroll-HD natural history dataset.[1][4]

PTC518 (PTC Therapeutics)
  • Study Design: The PIVOT-HD study is a 12-month, placebo-controlled Phase 2 trial.

  • Patient Population: Patients with Stage 2 and Stage 3 Huntington's disease.

  • Dosing: Two dose levels were evaluated: 5mg and 10mg, administered orally.

  • Endpoints: The primary endpoints were the reduction in total blood HTT protein at 12 weeks and safety. Secondary endpoints included 12-month blood HTT levels, other biomarkers, and changes in the cUHDRS.

WVE-003 (Wave Life Sciences)
  • Study Design: The SELECT-HD trial is a Phase 1b/2a placebo-controlled study assessing single and multiple ascending intrathecal doses.[2]

  • Patient Population: Patients with early-stage Huntington's disease carrying a specific single nucleotide polymorphism (SNP3) associated with the mutant HTT allele.[2] This therapy is expected to be applicable to approximately 40% of individuals with HD.[6]

  • Dosing: Single doses of 30 mg, 60 mg, and 90 mg were evaluated, as well as a multi-dose cohort receiving 30 mg every eight weeks.[2][5]

  • Endpoints: The study assessed safety, tolerability, and the pharmacology of WVE-003, including its effect on CSF mHTT and wtHTT levels.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of AMT-130 and a generalized workflow for gene therapy clinical trials.

AMT130_Mechanism_of_Action cluster_cell Neuron AAV5 AAV5 Vector (AMT-130) Endosome Endosome AAV5->Endosome Endocytosis AAV5->Endosome Nucleus Nucleus Endosome->Nucleus Trafficking Endosome->Nucleus pre_miRNA pre-miRNA Nucleus->pre_miRNA Transcription Nucleus->pre_miRNA miRNA_gene miRNA gene Cytoplasm Cytoplasm pre_miRNA->Cytoplasm Dicer Dicer pre_miRNA->Dicer pre_miRNA->Dicer miRNA mature miRNA Dicer->miRNA Dicer->miRNA RISC RISC Complex miRNA->RISC miRNA->RISC Degradation mRNA Degradation RISC->Degradation RISC->Degradation mHTT_mRNA mutant Huntingtin mRNA mHTT_mRNA->RISC mHTT_mRNA->RISC

Caption: Mechanism of action for AMT-130 gene therapy.

Gene_Therapy_Clinical_Trial_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_regulatory Regulatory Phase Animal_Models In vivo studies (e.g., rodent, non-human primate models) Toxicity_Studies GLP Toxicology and Biodistribution Studies Animal_Models->Toxicity_Studies Dose_Finding Dose-ranging studies Toxicity_Studies->Dose_Finding Phase1_2 Phase I/II Trial (Safety, Tolerability, Preliminary Efficacy) Dose_Finding->Phase1_2 Phase3 Phase III Trial (Pivotal Efficacy and Safety) Phase1_2->Phase3 BLA_Submission Biologics License Application (BLA) Submission Phase3->BLA_Submission FDA_Review FDA Review and Decision BLA_Submission->FDA_Review Post_Marketing Post-Marketing Surveillance (Phase IV) FDA_Review->Post_Marketing

Caption: Generalized workflow for gene therapy clinical trials.

Discussion and Future Outlook

The positive topline results from the AMT-130 Phase I/II trial represent a significant advancement in the development of disease-modifying therapies for Huntington's disease. The observed slowing of disease progression on both the cUHDRS and TFC scales is encouraging. However, the recent feedback from the U.S. Food and Drug Administration (FDA), indicating that the current data package may not be sufficient for a Biologics License Application (BLA) submission, highlights the regulatory challenges ahead.[7][8] uniQure has expressed its commitment to working with the FDA to find a path forward for accelerated approval.[9]

In parallel, other therapeutic modalities are also showing promise. PTC518, an oral small molecule, has demonstrated target engagement by reducing blood HTT levels and shows early signs of clinical benefit.[1][4] Wave Life Sciences' WVE-003 is pioneering an allele-selective approach, aiming to reduce the mutant protein while preserving the wild-type, which may offer a more nuanced therapeutic strategy.[2][3] The correlation of mHTT reduction with a slowing of caudate atrophy is a particularly noteworthy finding.[6][7]

The case of Roche's tominersen serves as a cautionary tale. Despite initial promise, the Phase III GENERATION HD1 trial was halted due to an unfavorable risk/benefit profile.[8][9] However, the ongoing GENERATION HD2 study, with a revised dosing strategy, demonstrates the iterative nature of clinical development in this complex disease.[10][11]

The data presented in this guide underscore a period of dynamic progress in the Huntington's disease therapeutic landscape. While AMT-130 has shown promising efficacy signals, the journey to regulatory approval is not yet clear. The continued development of diverse therapeutic approaches, including gene therapy, small molecules, and antisense oligonucleotides, provides multiple avenues for potentially altering the course of this devastating neurodegenerative disease. Researchers and drug development professionals are encouraged to critically evaluate the presented data and methodologies to inform their own research and development efforts.

References

A Head-to-Head Comparison of AMT-130 and Small Molecule Huntingtin Lowering Drugs for Huntington's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the current therapeutic landscape for Huntington's Disease, comparing the gene therapy AMT-130 with emerging small molecule approaches for lowering mutant huntingtin protein levels.

This guide provides an objective comparison of two leading strategies aimed at the root cause of Huntington's Disease (HD): the gene therapy candidate AMT-130 and a class of orally bioavailable small molecule drugs. We will delve into their mechanisms of action, preclinical and clinical efficacy data, and the experimental protocols used to evaluate their performance.

Introduction to Huntingtin-Lowering Therapies

Huntington's Disease is a fatal, inherited neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the first exon of the huntingtin (HTT) gene. This mutation results in the production of a mutant huntingtin protein (mHTT) with an elongated polyglutamine tract, which is toxic to neurons. A primary therapeutic strategy is to lower the levels of mHTT. This has led to the development of various approaches, including gene therapy and small molecule drugs.

AMT-130 is a gene therapy candidate developed by uniQure that utilizes an adeno-associated virus serotype 5 (AAV5) vector to deliver a microRNA (miRNA) specifically designed to silence the huntingtin gene. This one-time, surgically administered treatment aims to provide long-term suppression of both wild-type and mutant huntingtin protein.[1]

Small molecule HTT lowering drugs represent a diverse class of compounds that can be administered orally and are designed to cross the blood-brain barrier.[2][3] These molecules employ various mechanisms to reduce HTT levels, such as modulating pre-mRNA splicing or inhibiting transcription elongation.[2][3]

Mechanism of Action

The fundamental difference between these two therapeutic modalities lies in their delivery and mechanism of HTT suppression.

AMT-130: AAV-mediated RNA Interference

AMT-130 is directly administered to the striatum, a brain region significantly affected in HD, via a neurosurgical procedure.[1] The AAV5 vector transduces neuronal cells and delivers a DNA sequence that is transcribed into a specific microRNA. This miRNA then engages the cell's endogenous RNA interference (RNAi) machinery to bind to and degrade the messenger RNA (mRNA) of the huntingtin gene, thereby reducing the production of the huntingtin protein.[4]

AMT-130_Mechanism cluster_neuron Neuron AMT130 AMT-130 (AAV5-miHTT) Nucleus Nucleus AMT130->Nucleus Internalization & Translocation miHTT_transgene miHTT Transgene Expression Nucleus->miHTT_transgene Uncoating pre_miHTT pre-miHTT miHTT_transgene->pre_miHTT Transcription mature_miHTT Mature miHTT pre_miHTT->mature_miHTT Processing RISC RISC Complex mature_miHTT->RISC Degradation mRNA Degradation RISC->Degradation Cleavage HTT_mRNA HTT mRNA HTT_mRNA->RISC Binding HTT_protein Huntingtin Protein Degradation->HTT_protein Translation Inhibition

Diagram 1: Mechanism of Action of AMT-130.
Small Molecules: Diverse Approaches to HTT Lowering

Small molecule drugs offer the advantage of oral administration and broader distribution throughout the central nervous system.[3] Their mechanisms are varied:

  • Splicing Modulators: Some small molecules, like those developed by PTC Therapeutics, selectively modulate the pre-messenger RNA splicing of the HTT gene. They promote the inclusion of a pseudoexon containing a premature termination codon, leading to the degradation of the HTT mRNA and a subsequent reduction in protein levels.[3]

  • Transcription Elongation Inhibitors: Another class of small molecules, such as SPI-24 and SPI-77, targets the Spt5-Pol II transcription elongation complex.[2] This complex is specifically required for the transcription of the mutant Htt gene, and its inhibition leads to a selective lowering of mutant Htt mRNA and protein levels.[2]

Small_Molecule_Mechanisms cluster_splicing Splicing Modulation cluster_transcription Transcription Inhibition SM_splice Small Molecule (Splicing Modulator) splicing Splicing SM_splice->splicing pre_mRNA HTT pre-mRNA pre_mRNA->splicing aberrant_mRNA Aberrant HTT mRNA (with pseudoexon) splicing->aberrant_mRNA NMD Nonsense-Mediated Decay aberrant_mRNA->NMD no_protein No Functional Protein NMD->no_protein SM_trans Small Molecule (e.g., SPI-24) Spt5_PolII Spt5-Pol II Complex SM_trans->Spt5_PolII Inhibition transcription Transcription Spt5_PolII->transcription HTT_gene HTT Gene HTT_gene->transcription HTT_mRNA HTT mRNA transcription->HTT_mRNA HTT_protein Huntingtin Protein HTT_mRNA->HTT_protein

Diagram 2: Mechanisms of Action of Small Molecule HTT Lowering Drugs.

Quantitative Data Presentation: Efficacy and Safety

The following tables summarize the available quantitative data for AMT-130 and representative small molecule HTT lowering drugs.

Table 1: Preclinical Efficacy of HTT Lowering

Therapeutic AgentModel SystemBrain RegionHTT Lowering (%)Citation(s)
AMT-130 Patient-derived neuronal cells-68% (mutant HTT)[5]
Huntington's Disease Mouse ModelStriatumUp to 92%[5]
Huntington's Disease Mouse ModelCortexUp to 64%[5]
Transgenic HD minipig modelCaudate & Putamen~75% (tissue)[6]
Transgenic HD minipig modelCerebrospinal Fluid (CSF)~13%[6]
SPI-24 & SPI-77 Huntington's Disease Mouse ModelStriatumSignificant lowering of mutant HTT mRNA[7][8]
Splicing Modulators -CNS and peripheryConsistent HTT lowering[3]

Table 2: Clinical Data and Safety Profile

FeatureAMT-130Small Molecule HTT Lowering Drugs (General)
Administration One-time, direct brain infusion (neurosurgery)[1]Oral, daily or other frequent dosing[2][3]
Phase of Development Phase I/II clinical trial completedPreclinical to Phase II (varies by compound)[9]
Clinical Efficacy Statistically significant 75% slowing of disease progression (cUHDRS) at 36 months in high-dose group.[10][11]Data from ongoing and completed trials for various compounds show promise, but pivotal data is still emerging for many.
Safety Profile Generally well-tolerated; most adverse events related to the surgical procedure and have resolved.[1]Varies by compound; potential for off-target effects and systemic side effects needs careful evaluation.[2]

Experimental Protocols

Accurate quantification of HTT mRNA and protein is crucial for evaluating the efficacy of these therapies. Below are detailed methodologies for key experiments.

Quantification of HTT mRNA by quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the levels of HTT messenger RNA in cells or tissues.

  • RNA Extraction: Total RNA is isolated from brain tissue homogenates or cultured cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. RNA quality and concentration are assessed using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Thermo Fisher Scientific) and random hexamer primers.

  • qPCR Reaction: The qPCR is performed using a real-time PCR system (e.g., Applied Biosystems 7500). The reaction mixture includes cDNA template, forward and reverse primers specific for the HTT gene (and a housekeeping gene for normalization, such as GAPDH or beta-actin), and a fluorescent dye (e.g., SYBR Green or a TaqMan probe).[12]

  • Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of HTT mRNA. The data is normalized to the housekeeping gene, and the fold change in expression is calculated using the ΔΔCt method.

qRT_PCR_Workflow cluster_workflow qRT-PCR Workflow for HTT mRNA Quantification Tissue Tissue/Cell Sample RNA_Extraction RNA Extraction Tissue->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR with HTT & Housekeeping Primers cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt) qPCR->Data_Analysis Result Relative HTT mRNA Levels Data_Analysis->Result

Diagram 3: Experimental Workflow for qRT-PCR.
Quantification of HTT Protein by Immunoassay

Several immunoassay platforms are used to measure total and mutant HTT protein levels in various biological samples.

1. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This is a bead-based immunoassay that does not require wash steps, making it suitable for high-throughput screening.[13]

  • Sample Preparation: Brain tissue is homogenized in lysis buffer containing protease inhibitors. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).[13]

  • Assay Procedure:

    • Biotinylated anti-HTT antibody (capture antibody) and acceptor bead-conjugated anti-HTT antibody (detection antibody) are added to the sample in a microplate.[13]

    • The mixture is incubated to allow the formation of an antibody-HTT-antibody sandwich.

    • Streptavidin-coated donor beads are added, which bind to the biotinylated capture antibody.[13]

    • Upon laser excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal at 615 nm. The intensity of the signal is proportional to the amount of HTT protein.

  • Data Analysis: A standard curve is generated using recombinant HTT protein of known concentrations to quantify the amount of HTT in the samples.

2. Meso Scale Discovery (MSD) Electrochemiluminescence Assay

This platform offers high sensitivity and a wide dynamic range for protein quantification.[14]

  • Plate Coating: MSD plates are coated with a capture antibody specific for HTT.

  • Sample Incubation: Cell lysates or other biological samples are added to the wells and incubated to allow HTT to bind to the capture antibody.

  • Detection: A detection antibody, labeled with an electrochemiluminescent tag (SULFO-TAG™), is added.

  • Reading: The plate is read on an MSD instrument. An electrical stimulus causes the SULFO-TAG™ to emit light, and the intensity of the light is proportional to the amount of HTT protein.

  • Data Analysis: Similar to AlphaLISA, a standard curve is used for absolute quantification.

3. Single Molecule Counting (SMC™) Immunoassay

This ultra-sensitive technology is capable of detecting very low levels of protein, making it suitable for measuring HTT in cerebrospinal fluid (CSF).[15][16]

  • Assay Principle: The assay uses a combination of a capture antibody conjugated to magnetic beads and a fluorescently labeled detection antibody.

  • Sample Processing: The sample is incubated with the antibody-bead conjugates. After washing steps to remove unbound components, the beads are resuspended in a buffer.

  • Detection: The beads are passed through a laser, and individual fluorescently labeled antibody-antigen complexes are counted.

  • Data Analysis: The number of counted events directly correlates with the concentration of the target protein.

Immunoassay_Workflow cluster_workflow General Immunoassay Workflow for HTT Protein Quantification Sample Biological Sample (Lysate, CSF) Capture Capture Antibody Binding Sample->Capture Wash1 Wash (for some platforms) Capture->Wash1 Detection Detection Antibody Binding Wash1->Detection Wash2 Wash (for some platforms) Detection->Wash2 Signal Signal Generation (Chemiluminescence, Electrochemiluminescence, Fluorescence) Wash2->Signal Quantification Quantification vs. Standard Curve Signal->Quantification Result HTT Protein Concentration Quantification->Result

Diagram 4: General Experimental Workflow for Immunoassays.

Conclusion

Both AMT-130 and small molecule HTT lowering drugs hold significant promise as disease-modifying therapies for Huntington's Disease. AMT-130 offers the potential for a one-time, long-lasting treatment, with recent clinical data demonstrating a significant slowing of disease progression.[10][11] However, it requires an invasive neurosurgical procedure. Small molecules provide a less invasive, systemic approach with the convenience of oral administration, and some have shown the ability to selectively target the mutant huntingtin protein in preclinical models.[2][7]

The choice of the optimal therapeutic strategy may ultimately depend on the stage of the disease, the specific needs of the patient, and the long-term safety and efficacy profiles of these different modalities. Continued research and clinical trials are essential to fully elucidate the comparative benefits and risks of these innovative treatments. The recent positive data for AMT-130 is a landmark achievement and provides a strong rationale for the continued development of various HTT-lowering strategies.[10] However, it is important to note that the regulatory path for AMT-130 has faced some recent challenges, with the FDA requesting further data to support a Biologics License Application.[17] This underscores the rigorous evaluation these novel therapies undergo.

References

A Meta-Analysis of AAV-Based Gene Therapies for Neurodegenerative Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Adeno-Associated Virus (AAV) based gene therapies has opened new frontiers in the quest to combat neurodegenerative diseases. Offering the potential for a one-time, long-lasting treatment, these therapies are at the forefront of neurological research. This guide provides a comparative meta-analysis of AAV-based gene therapies currently in clinical development for Parkinson's Disease, Alzheimer's Disease, Huntington's Disease, and Amyotrophic Lateral Sclerosis (ALS). We delve into the quantitative outcomes, detailed experimental protocols, and the underlying biological pathways to offer a comprehensive resource for the scientific community.

Comparative Efficacy and Safety of AAV-Based Gene Therapies

The clinical landscape of AAV-based gene therapies for neurodegenerative disorders is rapidly evolving. Below is a summary of quantitative data from key clinical trials, offering a snapshot of the current state of efficacy and safety.

Table 1: Parkinson's Disease - Clinical Trial Outcomes
Therapy (Transgene)AAV SerotypeDelivery Route & TargetTrial IdentifierKey Efficacy OutcomesSafety Profile
AAV-GAD AAV2Bilateral Stereotactic Injection to Subthalamic NucleusNCT00195143, NCT00643890Mean improvement in UPDRS motor score 'off' medication of 23-27% at 6-12 months.Generally well-tolerated with no serious adverse events (SAEs) attributed to the therapy.
CERE-120 (Neurturin) AAV2Bilateral Stereotactic Injection to Putamen and/or Substantia NigraNCT00252850, NCT00985517Phase I showed a mean 36% improvement in UPDRS motor score 'off' state at 1 year. Phase II failed to meet its primary endpoint, though some secondary endpoints showed benefit.Feasible and well-tolerated with no major safety concerns reported in long-term follow-up.
VY-AADC01 (AADC) AAV2Bilateral MRI-guided Putaminal InfusionNCT01973543Dose-dependent improvements in motor function and quality of life. Reduction in daily requirements of oral PD medications by 21-30% in higher-dose cohorts at 36 months.Well-tolerated with no vector-related SAEs. Some transient dyskinesias were observed, manageable with medication adjustments.
Table 2: Alzheimer's Disease - Clinical Trial Outcomes
Therapy (Transgene)AAV SerotypeDelivery Route & TargetTrial IdentifierKey Efficacy OutcomesSafety Profile
AAV2-NGF AAV2Stereotactic Injection to Nucleus Basalis of MeynertNCT00876863Did not show a significant difference in the primary outcome (ADAS-Cog) compared to sham surgery. Postmortem analysis revealed a need for improved vector delivery.Safe and well-tolerated through 24 months.
AAV2-BDNF AAV2MRI-guided Injection to Entorhinal Cortex and HippocampusNCT05040217Early phase 1 data suggests potential for increased cortical metabolism in targeted regions.No serious adverse events reported in initial findings.
Table 3: Huntington's Disease - Clinical Trial Outcomes
Therapy (Transgene)AAV SerotypeDelivery Route & TargetTrial IdentifierKey Efficacy OutcomesSafety Profile
AMT-130 (miRNA targeting HTT) AAV5MRI-guided Stereotactic Intrastriatal InfusionNCT04120493Early data from a low-dose cohort showed a mean reduction of 53.8% in mutant huntingtin (mHTT) in the CSF at 12 months. A high-dose cohort showed a 75% slowing of disease progression at 36 months on the composite Unified Huntington's Disease Rating Scale.Generally well-tolerated with no significant safety signals.
Table 4: Amyotrophic Lateral Sclerosis (ALS) - Preclinical and Clinical Outcomes
Therapy (Transgene)AAV SerotypeDelivery Route & TargetTrial Identifier/Preclinical ModelKey Efficacy OutcomesSafety Profile
AAV-SOD1-shRNA AAV9Intravenous or IntrathecalSOD1G93A micePreclinical studies demonstrated delayed disease onset and extended median survival by up to 42%.Preclinical studies suggest a favorable safety profile.
AAV-miRSOD1 AAV-retroIntramuscularSOD1G93A micePreclinical study showed prolonged survival by approximately 50 days and preservation of neuromuscular junctions.miRNA platform showed a superior safety profile compared to shRNA in preclinical models.

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of these therapeutic strategies. Below are summaries of the experimental protocols for key clinical trials.

AAV-GAD for Parkinson's Disease (NCT00195143)
  • Vector: An AAV serotype 2 vector carrying the gene for glutamic acid decarboxylase (GAD).

  • Patient Population: Individuals with advanced Parkinson's disease.

  • Surgical Procedure: Patients underwent stereotactic surgery to infuse AAV-GAD into the subthalamic nucleus (STN). The procedure was initially unilateral, targeting the STN contralateral to the more affected side of the body.

  • Dosage: The trial involved dose-escalation cohorts to determine safety and tolerability.

  • Outcome Measures: The primary outcome was safety. Efficacy was assessed using the Unified Parkinson's Disease Rating Scale (UPDRS), particularly the motor score in the 'off' medication state.

CERE-120 (AAV2-Neurturin) for Parkinson's Disease (Phase I)
  • Vector: AAV serotype 2 carrying the gene for the neurotrophic factor neurturin.

  • Patient Population: 12 subjects with advanced Parkinson's disease.

  • Surgical Procedure: Bilateral stereotactic injections of CERE-120 were made into the putamen. In a subsequent study, delivery to both the putamen and the substantia nigra was explored.

  • Dosage: The study included low-dose and high-dose cohorts.

  • Outcome Measures: The primary focus was on safety and tolerability. Efficacy was evaluated through the UPDRS motor scale, timed motor tasks, patient diaries, and clinical global impression ratings.

VY-AADC01 (AAV2-AADC) for Parkinson's Disease (PD-1101 Trial)
  • Vector: An AAV serotype 2 vector encoding the human aromatic L-amino acid decarboxylase (AADC) enzyme.

  • Patient Population: 15 participants with moderately advanced Parkinson's disease and motor fluctuations.

  • Surgical Procedure: Bilateral, intraoperative MRI-guided putaminal infusions were performed. A posterior surgical approach was also explored to optimize delivery.

  • Dosage: The trial consisted of three dose-escalation cohorts with increasing vector genomes.

  • Outcome Measures: Safety was the primary endpoint. Efficacy was assessed by changes in PD medication requirements, UPDRS scores, patient diaries, and quality of life questionnaires.

AAV2-NGF for Alzheimer's Disease (NCT00876863)
  • Vector: AAV serotype 2 carrying the gene for nerve growth factor (NGF).

  • Patient Population: 49 participants with mild to moderate Alzheimer's disease.

  • Surgical Procedure: Stereotactically guided intracerebral injections of AAV2-NGF were administered into the nucleus basalis of Meynert in each hemisphere. A sham surgery was used as a control.

  • Dosage: A total dose of 2.0x10^11 vector genomes was delivered.

  • Outcome Measures: The primary outcome was the change from baseline on the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) at 24 months.

AMT-130 for Huntington's Disease (NCT04120493)
  • Vector: An AAV5 vector carrying an artificial microRNA (miRNA) designed to silence the huntingtin (HTT) gene.

  • Patient Population: Patients with early manifest Huntington's disease.

  • Surgical Procedure: A single administration of AMT-130 via MRI-guided, convection-enhanced stereotactic neurosurgical delivery directly into the striatum (caudate and putamen). The procedure involves three infusions on each side of the brain over an 8 to 10-hour period.

  • Dosage: The trial includes low-dose and high-dose cohorts.

  • Outcome Measures: Primary outcomes are safety and tolerability. Exploratory efficacy measures include levels of mutant huntingtin (mHTT) in the cerebrospinal fluid (CSF), neurofilament light chain (NfL) as a biomarker of neurodegeneration, and clinical assessments of motor and cognitive function.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by these gene therapies is fundamental to their rational design and improvement. The following diagrams, generated using the DOT language, illustrate the key signaling cascades involved.

GAD_Pathway cluster_GABA_Synthesis GABA Synthesis Pathway cluster_Neuronal_Inhibition Neuronal Inhibition Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Substrate GABA GABA GAD->GABA Product Increased GABA\n in STN Increased GABA in STN GAD->Increased GABA\n in STN GABA Receptor GABA Receptor GABA->GABA Receptor Binds to Neuronal\nHyperpolarization Neuronal Hyperpolarization GABA Receptor->Neuronal\nHyperpolarization Activates Reduced Neuronal\nExcitability Reduced Neuronal Excitability Neuronal\nHyperpolarization->Reduced Neuronal\nExcitability Leads to Neuronal Inhibition Neuronal Inhibition Increased GABA\n in STN->Neuronal Inhibition

Caption: AAV-GAD therapy increases GABA synthesis in the subthalamic nucleus, leading to reduced neuronal hyperactivity.

AADC_Pathway cluster_Dopamine_Synthesis Dopamine Synthesis Pathway cluster_Motor_Control Motor Control Improvement Levodopa Levodopa AADC Aromatic L-Amino Acid Decarboxylase (AADC) Levodopa->AADC Substrate Dopamine Dopamine AADC->Dopamine Product Increased Dopamine\n in Putamen Increased Dopamine in Putamen AADC->Increased Dopamine\n in Putamen Dopamine Receptors Dopamine Receptors Dopamine->Dopamine Receptors Binds to Improved Signal\nTransmission in\nMotor Circuits Improved Signal Transmission in Motor Circuits Dopamine Receptors->Improved Signal\nTransmission in\nMotor Circuits Activates Motor Control Improvement Motor Control Improvement Increased Dopamine\n in Putamen->Motor Control Improvement

Caption: AAV-AADC therapy enhances the conversion of levodopa to dopamine in the putamen, improving motor control.

Neurotrophic_Factor_Pathway cluster_Neurotrophic_Signaling Neurotrophic Factor Signaling cluster_Cellular_Outcomes Cellular Outcomes NTF Neurotrophic Factor (e.g., Neurturin, BDNF) Receptor Tyrosine Kinase Receptor (e.g., Ret, TrkB) NTF->Receptor Binds to PI3K_Akt PI3K-Akt Pathway Receptor->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway Receptor->MAPK_ERK Activates PLCg PLCγ Pathway Receptor->PLCg Activates Cell Survival\n and Growth Cell Survival and Growth PI3K_Akt->Cell Survival\n and Growth Neurite Outgrowth\n and Synaptic Plasticity Neurite Outgrowth and Synaptic Plasticity MAPK_ERK->Neurite Outgrowth\n and Synaptic Plasticity Calcium Signaling\n and Neurotransmitter Release Calcium Signaling and Neurotransmitter Release PLCg->Calcium Signaling\n and Neurotransmitter Release

Caption: Neurotrophic factor gene therapies promote neuronal survival and function through multiple signaling pathways.

RNAi_Pathway cluster_RNA_Interference RNA Interference (RNAi) Pathway cluster_Therapeutic_Effect Therapeutic Effect AAV_miRNA AAV-delivered miRNA/shRNA RISC RNA-Induced Silencing Complex (RISC) AAV_miRNA->RISC Loads into mRNA Target mRNA (e.g., HTT, SOD1) RISC->mRNA Binds to Degradation mRNA Degradation mRNA->Degradation Leads to Translation_Repression Translational Repression mRNA->Translation_Repression Leads to Reduced Toxic\nProtein Levels Reduced Toxic Protein Levels Degradation->Reduced Toxic\nProtein Levels Translation_Repression->Reduced Toxic\nProtein Levels

Experimental Workflow for AAV-Based Gene Therapy Clinical Trials

The successful implementation of AAV-based gene therapy in the clinic follows a rigorous and multi-step workflow, from vector production to long-term patient monitoring.

AAV_Workflow cluster_Preclinical Preclinical Development cluster_Clinical_Trial Clinical Trial Vector_Design AAV Vector Design (Serotype, Promoter, Transgene) Vector_Production Vector Production and Purification Vector_Design->Vector_Production Animal_Studies In vitro and in vivo Proof-of-Concept Studies Vector_Production->Animal_Studies Patient_Screening Patient Screening and Enrollment Animal_Studies->Patient_Screening Surgical_Procedure Neurosurgical Delivery (Stereotactic Injection) Patient_Screening->Surgical_Procedure Postoperative_Monitoring Short-term Postoperative Monitoring Surgical_Procedure->Postoperative_Monitoring Long_Term_Followup Long-term Follow-up (Safety and Efficacy) Postoperative_Monitoring->Long_Term_Followup

Caption: A generalized workflow for the clinical development of AAV-based gene therapies for neurodegenerative diseases.

This comparative guide is intended to serve as a valuable resource for the scientific community, fostering a deeper understanding of the current landscape of AAV-based gene therapies for neurodegenerative diseases and paving the way for future innovations in this exciting field.

AMT-130 Gene Therapy: A New Hope in Slowing Huntington's Disease Progression Compared to its Natural Course

Author: BenchChem Technical Support Team. Date: November 2025

New long-term data from the Phase I/II clinical trial of AMT-130, a one-time gene therapy, offers promising evidence of a significant slowing of Huntington's disease (HD) progression compared to the relentless decline observed in natural history studies of the neurodegenerative disorder. The treatment has been generally well-tolerated, with a manageable safety profile, marking a potential turning point in the therapeutic landscape for this devastating illness.

Huntington's disease is a fatal genetic disorder characterized by the progressive breakdown of nerve cells in the brain, leading to a triad of motor, cognitive, and psychiatric symptoms.[1][2] Historically, treatments have focused on managing symptoms, with no approved therapies to slow the underlying disease progression. AMT-130, developed by uniQure, is an investigational gene therapy designed to reduce the production of the mutant huntingtin protein (mHTT), the root cause of HD.[3]

Quantitative Comparison: AMT-130 Clinical Trial Data vs. Huntington's Disease Natural History

The following tables summarize the long-term safety and efficacy data for AMT-130 from its Phase I/II clinical trial and compare it with the typical disease progression observed in untreated individuals with Huntington's disease.

Table 1: Safety Profile of AMT-130 (36-Month Follow-up)

Adverse Event CategoryObservations in AMT-130 Clinical TrialNatural History of Huntington's Disease
Treatment-Related Serious Adverse Events No new serious side effects linked to the drug have been seen since late 2022.[4]Not applicable.
Most Common Adverse Events Primarily related to the surgical procedure and have since resolved.[4]Progressive motor, cognitive, and psychiatric symptoms.[1][2]
Overall Tolerability Generally well-tolerated with a manageable safety profile at both low and high doses.[4][5][6]Inexorable disease progression leading to death, typically 10-30 years after symptom onset.[7]

Table 2: Efficacy of AMT-130 vs. Natural Progression of Huntington's Disease (36-Month Data)

Outcome MeasureAMT-130 High-Dose Group (vs. External Control)Natural History of Huntington's Disease (Annual Change)
Composite Unified Huntington's Disease Rating Scale (cUHDRS) 75% slower decline (p=0.003).[4][6][8][9]Worsening of total motor score by an average of 3.0 points per year.[10]
Total Functional Capacity (TFC) 60% slower decline (p=0.033).[3][8][9]Decline of 0.6 points per year.[10]
Symbol Digit Modalities Test (SDMT) 88% slower decline.[3][8]Cognitive decline of 0.7 points per year on the Mini-Mental State Examination.[10]
Stroop Word Reading Test (SWRT) 113% slower decline.[3]Progressive cognitive impairment is a hallmark of the disease.[11]
Total Motor Score (TMS) 59% slower decline (positive trend, not statistically confirmed).[3]Worsening of total motor score by an average of 3.0 points per year.[10]
Neurofilament Light (NfL) in CSF Remained below baseline.[4][6][8]Levels generally increase, indicating neuronal damage.[5]

Experimental Protocols

AMT-130 Phase I/II Clinical Trial

The Phase I/II clinical trial of AMT-130 is a multi-center, dose-escalating study designed to evaluate the safety, tolerability, and preliminary efficacy of the gene therapy in patients with early manifest Huntington's disease.[12]

  • Study Design: The U.S. study enrolled 26 patients who were randomized to receive either a low or high dose of AMT-130 or an imitation (sham) surgical procedure. The study includes a blinded 12-month core study period followed by an unblinded long-term follow-up for five years.

  • Administration: AMT-130 is administered as a one-time treatment directly into the striatum (caudate and putamen) of the brain via an MRI-guided, convection-enhanced stereotactic neurosurgical procedure.

  • Outcome Measures: The primary endpoints are safety and tolerability.[13] Exploratory efficacy endpoints include changes in motor function, cognitive function, and functional capacity as measured by the Unified Huntington's Disease Rating Scale (UHDRS), as well as biomarkers such as neurofilament light (NfL) in the cerebrospinal fluid (CSF).[12] Data from the trial is being compared to a propensity score-matched external control group from the Enroll-HD natural history database.[9]

Natural History of Huntington's Disease Studies

Data on the natural history of Huntington's disease is primarily derived from large-scale, prospective, longitudinal observational studies, such as Enroll-HD.[4]

  • Study Design: These studies enroll individuals who carry the expanded HTT gene, including those who are pre-symptomatic and those with manifest HD, as well as control participants.[10]

  • Data Collection: Participants undergo regular clinical assessments, including the UHDRS, to track changes in motor, cognitive, behavioral, and functional abilities over time.[10][14] Biological samples are also collected to identify and validate biomarkers of disease progression.[15][16]

  • Purpose: The goal of these studies is to understand the typical course of the disease in the absence of a therapeutic intervention and to identify factors that influence disease progression.[2][7] This data provides a crucial benchmark for evaluating the efficacy of investigational treatments like AMT-130.[4]

Visualizing the Science: Signaling Pathways and Experimental Workflows

To better understand the mechanism of AMT-130 and the structure of its clinical evaluation, the following diagrams have been generated.

AMT130_Mechanism_of_Action cluster_cell Neuron AAV5 AAV5 Vector (AMT-130) Nucleus Nucleus AAV5->Nucleus Enters Nucleus & Uncoats miRNA_gene miRNA Transgene Nucleus->miRNA_gene Releases Transgene pre_miRNA pre-miRNA miRNA_gene->pre_miRNA Transcription miRNA Mature miRNA pre_miRNA->miRNA Processing RISC RISC Complex miRNA->RISC Binds to HTT_mRNA HTT mRNA RISC->HTT_mRNA Targets & Binds HTT_protein Huntingtin Protein (Normal & Mutant) HTT_mRNA->HTT_protein Translation Degradation mRNA Degradation HTT_mRNA->Degradation Cleavage Reduced_Protein Reduced Huntingtin Protein Production Degradation->Reduced_Protein Leads to

Caption: Mechanism of Action of AMT-130 in reducing huntingtin protein production.

AMT130_Clinical_Trial_Workflow cluster_trial AMT-130 Phase I/II Clinical Trial Screening Patient Screening (Early Manifest HD) Randomization Randomization Screening->Randomization Treatment_Group Treatment Group (Low or High Dose AMT-130) Randomization->Treatment_Group Treatment Arm Control_Group Imitation (Sham) Surgery Control Group Randomization->Control_Group Control Arm Administration One-Time Neurosurgical Administration Treatment_Group->Administration Control_Group->Administration Blinded_Followup 12-Month Blinded Core Study Period Administration->Blinded_Followup Unblinded_Followup Long-Term Unblinded Follow-up (5 Years) Blinded_Followup->Unblinded_Followup Data_Analysis Data Analysis vs. Natural History Cohort Unblinded_Followup->Data_Analysis

Caption: Workflow of the AMT-130 Phase I/II clinical trial.

References

Safety Operating Guide

Navigating the Disposal of "AT-130": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The designation "AT-130" does not correspond to a single, universally recognized chemical substance. Instead, it appears as a product code or identifier for various chemical products with different compositions and associated hazards. Proper disposal procedures are dictated by the specific chemical nature and regulatory requirements of the substance . Researchers, scientists, and drug development professionals must first positively identify the material they are working with by consulting the manufacturer's Safety Data Sheet (SDS).

This guide provides essential safety and disposal information for several chemical products identified as "this compound" or "130" in safety documents, which are plausible materials in a laboratory or research setting.

AC-®130 Part A (Glacial Acetic Acid)

A material safety data sheet identifies "AC-130 Part A" as 100% Glacial Acetic Acid.[1] This substance is a flammable and corrosive liquid and vapor that can cause severe skin and eye burns, as well as digestive and respiratory tract burns if ingested or inhaled.[1]

Disposal Procedures:

Disposal of AC-130 Part A must be conducted in accordance with local, state, and federal regulations. The primary steps for accidental release and disposal involve:[1]

  • Containment: In the event of a spill, safely stop the discharge and contain the material with a dike or barrier to prevent it from entering sewers or bodies of water.[1]

  • Neutralization: Use dry soda ash or calcium carbonate to cover the spilled material.[1]

  • Collection and Disposal: Use non-sparking tools to collect the neutralized material and place it in a suitable container for disposal. All ignition sources must be eliminated from the immediate area.[1]

Quantitative Data Summary:

PropertyValue
Physical State Liquid
Appearance Clear, colorless
Odor Pungent
pH 2.4
Vapor Pressure 11.4 mm Hg
Vapor Density 2.11
Specific Gravity 1.05
Solubility Complete

Source: Material Safety Data Sheet AC-®130 Part A[1]

Bismuth Atomic Absorption Standard (Product Code: AA130)

This product is an aqueous solution containing 10% nitric acid and 0.1% bismuth metal.[2] It is corrosive and can cause severe skin irritation and eye damage.[2]

Disposal Procedures:

The disposal of this standard should be handled as a hazardous waste in compliance with all applicable local, regional, national, and international regulations.[2]

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment, including gloves and eye/face protection.[2]

  • Spill Response: Absorb any spills to prevent material damage.[2]

  • Waste Disposal: Dispose of the contents and container at an approved waste disposal plant.[2]

Diethyl Phthalate Standard (Part number: PS-130-1)

This product is a solution containing Diethyl Phthalate in methanol. It is a highly flammable liquid and vapor and is toxic if inhaled.[3]

Disposal Procedures:

This material and its container must be disposed of as hazardous waste.

  • Handling: Ensure good ventilation and use only non-sparking tools. Keep away from heat, sparks, open flames, and hot surfaces.[3]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed receptacle.[3]

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data Summary:

PropertyValue
Physical State Liquid
Color Colorless
Odor Alcohol-like
Flash Point 9 °C (48.2 °F)
Ignition Temperature 455 °C (851 °F)
Vapor Pressure 100 hPa (75 mm Hg) at 20 °C (68 °F)
Density 0.80004 g/cm³ at 20 °C (68 °F)

Source: Safety Data Sheet, Diethyl Phthalate Standard[3]

General Laboratory Chemical Disposal Workflow

The following diagram illustrates a generalized workflow for the safe disposal of chemical waste in a laboratory setting. This process is crucial for ensuring the safety of personnel and compliance with environmental regulations.

G General Laboratory Chemical Disposal Workflow cluster_error Safety Check A Identify Waste Chemical (Consult SDS) B Determine Hazard Class (e.g., Flammable, Corrosive, Toxic) A->B C Segregate Waste (Avoid mixing incompatible chemicals) B->C I Uncertain? Consult SDS or EHS B->I D Select Appropriate Waste Container (Labeled, sealed, and compatible) C->D E Document Waste (Log contents for pickup) D->E F Store in Designated Area (Secure, ventilated, and secondary containment) E->F G Schedule Pickup by EHS (Environmental Health & Safety) F->G H Proper Disposal by Certified Vendor G->H

Caption: A workflow for the safe and compliant disposal of laboratory chemical waste.

Crucial Safety Reminder: The information provided above is based on publicly available safety data sheets for products with the "this compound" or "130" identifier. It is imperative to identify the exact chemical product you are using and consult its specific Safety Data Sheet (SDS) before handling or disposal. When in doubt, always contact your institution's Environmental Health and Safety (EHS) department for guidance.

References

Essential Safety and Handling Guide for Pyrophoric Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical identifier "AT-130" does not correspond to a standard, publicly documented chemical substance. The following guidance is based on the general safety protocols for pyrophoric materials, which are substances that can ignite spontaneously in air at or below 130°F (54°C).[1][2] Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for any chemical they intend to handle.

This guide provides essential, immediate safety and logistical information for the handling and disposal of pyrophoric reagents. It is intended to supplement, not replace, comprehensive hands-on training and adherence to your institution's specific safety protocols.

Personal Protective Equipment (PPE)

Appropriate PPE is critical when handling pyrophoric materials to minimize the risk of severe personal injury.[1] The following table summarizes the required PPE.

Body PartRequired PPEMaterial/SpecificationRationale
Eyes/Face Safety Goggles & Face ShieldANSI Z87.1 ratedProtects against splashes, explosions, and high-heat reactions.[1]
Hands Fire-Resistant GlovesNomex® or leatherProvides thermal protection in case of fire. Worn over chemical-resistant gloves.[1]
Chemical-Resistant GlovesNitrile or NeopreneProtects against chemical contact. Check manufacturer's compatibility chart.
Body Flame-Resistant Lab CoatNomex® or treated cottonNatural fibers like cotton are preferable to synthetic materials which can melt and adhere to skin.[1]
Feet Closed-Toed ShoesLeather or other non-porous materialMust cover the entire foot to protect against spills.[1]

Experimental Protocol: Safe Handling of Pyrophoric Liquids

All manipulations of pyrophoric liquids must be performed in an inert atmosphere, either within a glovebox or a certified fume hood.[1] Never work alone when handling these materials.[1]

Preparation:

  • Designated Area: Establish a designated area within the fume hood for the procedure. Ensure the area is free of flammable solvents and other unnecessary chemicals.[1]

  • Inert Atmosphere: The reaction vessel must be under an inert atmosphere (e.g., Argon or Nitrogen). This is typically achieved by purging the vessel with the inert gas.

  • Syringe Preparation: Use a Luer-lock syringe that is at least twice the volume of the liquid to be transferred to prevent the plunger from being pulled out accidentally.[1] The syringe must be dried in an oven and cooled in a desiccator before use.

Transferring the Reagent:

  • Pressurize Inert Gas: Ensure a positive pressure of the inert gas is flowing into the reaction vessel.

  • Prime the Syringe: Purge the syringe with inert gas multiple times.

  • Withdraw Reagent: Insert the needle through the septum of the pyrophoric reagent bottle. If the bottle is under pressure, the liquid will fill the syringe. If not, gently pull back the plunger while maintaining a positive inert gas pressure in the bottle.

  • Remove Bubbles: Point the syringe upwards to collect any gas bubbles at the tip and gently expel them back into the reagent bottle.

  • Transfer to Reaction Vessel: Insert the needle into the reaction vessel's septum and slowly dispense the liquid.

  • Rinse Syringe: After the transfer, rinse the syringe with a high-boiling point, non-reactive solvent (e.g., mineral oil) to quench any residual pyrophoric material.

Disposal Plan

All waste containing pyrophoric materials is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[1][3]

  • Quenching Residual Reagents: Small amounts of residual pyrophoric material in reaction vessels or on equipment must be carefully quenched. This is typically done by slowly adding a less reactive solvent (e.g., isopropanol) under an inert atmosphere, followed by a more reactive solvent (e.g., methanol), and finally water. This process should be performed in an ice bath to control the exothermic reaction.

  • Waste Containers: Collect all quenched materials and contaminated items (e.g., gloves, paper towels) in a designated, properly labeled hazardous waste container.[3][4]

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department for waste container pickup and disposal procedures.[1]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key steps and decision points in the safe handling of a pyrophoric reagent.

G cluster_prep Preparation Phase cluster_transfer Transfer Phase (Inert Atmosphere) cluster_disposal Post-Procedure & Disposal cluster_emergency Emergency Response prep_area 1. Designate & Clear Fume Hood Area inert_setup 2. Establish Inert Atmosphere in Glassware prep_area->inert_setup ppe 3. Don Full PPE (FR Coat, Goggles, Face Shield, Gloves) inert_setup->ppe prime_syringe 4. Prime Syringe with Inert Gas ppe->prime_syringe withdraw 5. Withdraw Reagent from Sure/Seal Bottle prime_syringe->withdraw transfer 6. Transfer Reagent to Reaction Vessel withdraw->transfer spill_fire Spill or Fire? transfer->spill_fire quench_residual 7. Quench Residuals in Glassware & Syringe collect_waste 8. Collect All Contaminated Waste in Labeled Container quench_residual->collect_waste contact_ehs 9. Contact EHS for Waste Pickup collect_waste->contact_ehs spill_fire->quench_residual No alarm Activate Alarm & Evacuate spill_fire->alarm Yes extinguish Use Class D Extinguisher alarm->extinguish

Caption: Workflow for the safe handling of pyrophoric reagents.

References

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